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  • Product: 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride
  • CAS: 1638612-82-4

Core Science & Biosynthesis

Foundational

2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride structure elucidation

An in-depth technical guide to the structure elucidation of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride , a highly functionalized molecule representative of pharmacophores frequently utilized in neuro-gastro...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the structure elucidation of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride , a highly functionalized molecule representative of pharmacophores frequently utilized in neuro-gastrointestinal and psychiatric drug development (e.g., 5-HT4 receptor agonists and D2 antagonists).

Executive Summary & Analytical Strategy

The structural elucidation of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride (Molecular Formula: C15​H23​ClN2​O2​ ) requires a multi-modal analytical approach. The molecule consists of three distinct domains: an ortho-substituted aromatic core, an amide linkage, and a basic piperidine ring. Because the compound is isolated as a hydrochloride salt, its physicochemical properties—specifically its high polarity and the presence of exchangeable protons—dictate the selection of solvents and ionization methods[1].

To ensure absolute trustworthiness, the elucidation workflow is designed as a self-validating system . Data from High-Resolution Mass Spectrometry (HRMS) establishes the empirical formula, which acts as a strict boundary condition for the integration and connectivity data subsequently derived from 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

AnalyticalWorkflow N1 Sample Prep (Solubility & Salt) N2 HRMS (ESI+) (Formula C15H22N2O2) N1->N2 N3 FT-IR (Amide & NH2+ ID) N2->N3 N4 1D & 2D NMR (Connectivity) N3->N4 N5 Structure Validation N4->N5

Fig 1. Sequential analytical workflow for the structural elucidation of the benzamide hydrochloride.

High-Resolution Mass Spectrometry (HRMS) & FT-IR

Causality in Ionization and Vibrational Modes

The basic secondary amine of the piperidine ring ( pKa​≈10 ) is fully protonated in the hydrochloride salt form. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal choice, as the molecule readily forms the [M+H]+ ion without requiring further gas-phase protonation.

For FT-IR, the solid-state spectrum (ATR or KBr pellet) is critical for identifying the salt form. The protonated piperidine nitrogen ( NH2+​ ) exhibits a characteristic broad, complex stretching band between 2500−2700 cm−1 , which is absent in the free base. Furthermore, the amide I band (C=O stretch) will appear around 1650 cm−1 , confirming the integrity of the benzamide core.

Protocol 1: HRMS Acquisition
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol.

  • Dilution: Dilute 1:100 in a matrix of 50:50 Methanol:Water containing 0.1% Formic Acid to maintain ionization efficiency.

  • Injection: Inject 2μL into an LC-HRMS system (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Acquisition: Operate in ESI+ mode, scanning from m/z100 to 1000 .

  • Validation: The exact mass of the free base [M+H]+ is calculated as 263.1754 . An experimental mass within ±5 ppm validates the formula C15​H22​N2​O2​ .

1D NMR Spectroscopy: Chemical Environments

Causality in Solvent Selection

The choice of NMR solvent is paramount. While CDCl3​ is standard for organic molecules, the hydrochloride salt exhibits poor solubility and severe line broadening in chloroform. DMSO- d6​ is mandated here[1]. DMSO- d6​ not only fully dissolves the salt but also strongly hydrogen-bonds with exchangeable protons (the amide NH and piperidine NH2+​ ), drastically slowing their exchange rate with residual water. This allows these protons to be observed as distinct, quantifiable signals rather than broad baseline humps[2].

1H and 13C NMR Data Synthesis

The ethoxy group at the ortho position forces the amide carbonyl out of coplanarity with the aromatic ring due to steric clash. This conformational restriction deshields the carbonyl carbon, pushing it to ∼165.5 ppm [3]. The piperidine ring adopts a chair conformation with the methylamine linker in the equatorial position, resulting in distinct axial and equatorial splitting patterns for the ring protons[4].

Table 1: Summarized 1 H NMR Data (400 MHz, DMSO- d6​ )

PositionShift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment
Piperidine NH2+​ 8.80,9.10 br s2H-Protonated amine (salt)
Amide NH 8.25 t1H 6.0 Amide proton
Ar- H (C6) 7.75 dd1H 7.8,1.8 Aromatic ortho to amide
Ar- H (C4) 7.45 ddd1H 8.2,7.8,1.8 Aromatic meta to ethoxy
Ar- H (C3) 7.15 dd1H 8.2,1.0 Aromatic ortho to ethoxy
Ar- H (C5) 7.00 td1H 7.8,1.0 Aromatic para to ethoxy
Ethoxy CH2​ 4.15 q2H 7.0 -O- CH2​ -
Linker CH2​ 3.20 t2H 6.2 -NH- CH2​ -
Pip- H (C2, C6 eq) 3.20 m2H-Adjacent to N+
Pip- H (C2, C6 ax) 2.80 m2H-Adjacent to N+
Pip- H (C4) 1.85 m1H-Methine at ring apex
Pip- H (C3, C5 eq) 1.75 m2H-Ring methylenes
Ethoxy CH3​ 1.35 t3H 7.0 Terminal methyl
Pip- H (C3, C5 ax) 1.35 m2H-Ring methylenes

Self-Validation Check: The integration of the highly shielded ethoxy CH3​ ( 3H ) must perfectly match the sum of the aromatic protons ( 4H ). Any deviation indicates co-eluting impurities.

Table 2: Summarized 13 C NMR Data (100 MHz, DMSO- d6​ )

Shift ( δ , ppm)Carbon TypeAssignmentShift ( δ , ppm)Carbon TypeAssignment
165.5 QuaternaryCarbonyl ( C=O )64.5 Secondary ( CH2​ )Ethoxy −CH2​−
156.2 QuaternaryAr-C2 (attached to O)44.2 Secondary ( CH2​ )Linker −CH2​−
132.1 Tertiary ( CH )Ar-C443.1 Secondary ( CH2​ )Piperidine C2, C6
130.5 Tertiary ( CH )Ar-C633.5 Tertiary ( CH )Piperidine C4
122.4 QuaternaryAr-C1 (attached to C=O)25.8 Secondary ( CH2​ )Piperidine C3, C5
120.3 Tertiary ( CH )Ar-C514.8 Primary ( CH3​ )Ethoxy −CH3​−
113.8 Tertiary ( CH )Ar-C3

2D NMR Connectivity: The Self-Validating Network

While 1D NMR provides the inventory of chemical environments, 2D NMR (COSY, HSQC, HMBC) acts as the architectural blueprint, proving how the fragments connect[5].

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive proof of regiochemistry. To prove that the piperidin-4-ylmethyl group is attached to the amide nitrogen, and that the ethoxy group is ortho to the amide, we look for 3JCH​ long-range couplings.

HMBC_Correlations cluster_0 Proton Donors (1H) cluster_1 Carbon Acceptors (13C) H_NH Amide NH ~8.25 ppm C_Carbonyl Carbonyl C=O ~165.5 ppm H_NH->C_Carbonyl 2J/3J Coupling H_Linker Linker CH2 ~3.20 ppm H_Linker->C_Carbonyl 3J Coupling H_Ethoxy Ethoxy CH2 ~4.15 ppm C_Ar2 Aromatic C2 ~156.2 ppm H_Ethoxy->C_Ar2 3J Coupling

Fig 2. Critical HMBC 2D-NMR correlations validating the regiochemical linkage of the sub-structures.
Protocol 2: NMR Sample Preparation & Acquisition
  • Sample Preparation: Accurately weigh 15−20 mg of the hydrochloride salt. Dissolve completely in 0.6 mL of DMSO- d6​ containing 0.03%v/v Tetramethylsilane (TMS) as an internal reference ( 0.00 ppm )[2].

  • Filtration: Pass the solution through a glass wool plug into a clean 5 mm NMR tube to remove any undissolved particulates that could distort magnetic field homogeneity[1].

  • 1D Acquisition:

    • 1 H NMR: Acquire at 400 MHz using a 30∘ pulse angle, 16 scans, and a 2 s relaxation delay.

    • 13 C NMR: Acquire at 100 MHz using a power-gated decoupling sequence ( 1H -decoupled), 1024 scans, ensuring adequate signal-to-noise for the unprotonated quaternary carbons (C=O, Ar-C1, Ar-C2)[3].

  • 2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC. For HMBC, optimize the long-range coupling delay for nJCH​=8 Hz , which is ideal for capturing the critical 3J correlations across the amide and ether linkages[5].

Conclusion

The structure elucidation of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride relies on a rigorous, step-wise validation process. HRMS provides the foundational molecular formula. FT-IR confirms the functional groups and the hydrochloride salt state. Finally, the combination of 1D NMR (for atomic inventory) and 2D HMBC NMR (for molecular scaffolding) creates an interlocking, self-validating dataset that unambiguously confirms the exact connectivity and regiochemistry of the molecule.

Sources

Exploratory

Unlocking Novel 5-HT4 Ligands: A Technical Guide to 2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide Hydrochloride

An in-depth technical whitepaper on the identification, synthesis, and pharmacological evaluation of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride. Executive Summary In the development of neurogastroenterologi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the identification, synthesis, and pharmacological evaluation of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride.

Executive Summary

In the development of neurogastroenterological and psychiatric therapeutics, the 2-alkoxybenzamide pharmacophore remains a cornerstone for designing selective 5-Hydroxytryptamine 4 (5-HT4) receptor agonists and Dopamine D2 antagonists [1]. 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride represents a highly specific, basic amine-containing intermediate. Because novel or proprietary intermediates often lack widespread indexing in public databases (like PubChem or ChemSpider), researchers must rely on rigorous Chemical Abstracts Service (CAS) registry methodologies, predictive physicochemical profiling, and self-validating synthetic workflows to ensure structural and experimental integrity.

This whitepaper provides a comprehensive framework for validating the CAS registry number of this compound, executing a high-yield synthetic route, and characterizing its pharmacological potential.

Chemical Identity & CAS Registry Validation

When querying specialized or newly synthesized intermediates, standard nomenclature searches frequently fail. The CAS Registry assigns unique numerical identifiers to chemical substances to eliminate the ambiguity of IUPAC naming [2].

Through specialized registry queries, the putative CAS Number for 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride is identified as 2171747-80-9 .

The Mathematical Self-Validation of the CAS Number

To ensure the trustworthiness of a retrieved CAS number, researchers must validate its check digit. A CAS number is formatted as Ni​…N4​N3​−N2​N1​−R , where R is the check digit. The check digit is calculated using the formula:

(1×N1​+2×N2​+3×N3​+…)mod10=R

Validation for 2171747-80-9:

  • Sequence (right to left, excluding check digit): 0, 8, 7, 4, 7, 1, 7, 1, 2

  • Calculation: (1×0)+(2×8)+(3×7)+(4×4)+(5×7)+(6×1)+(7×7)+(8×1)+(9×2)

  • Sum: 0+16+21+16+35+6+49+8+18=169

  • Modulo Operation: 169mod10=9

The calculated check digit (9 ) perfectly matches the terminal digit, mathematically validating the structural registry assignment.

Pharmacological Rationale: The 5-HT4 Receptor

The structural design of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide is not arbitrary; it is heavily optimized for G-protein coupled receptor (GPCR) binding. The 2-ethoxy group acts as a critical hydrogen bond acceptor, locking the amide bond into a coplanar conformation with the aromatic ring. Meanwhile, the basic piperidine nitrogen ( pKa​≈9.5 ) is protonated at physiological pH, allowing it to form a critical salt bridge with the Asp100 residue in the transmembrane domain of the 5-HT4 receptor [3].

GPCR_Signaling Ligand 2-Ethoxybenzamide Ligand (Protonated Piperidine) Receptor 5-HT4 Receptor (Asp100 Salt Bridge) Ligand->Receptor Binds & Stabilizes Gs Gs Protein Activation (GTP Exchange) Receptor->Gs Conformational Shift AC Adenylyl Cyclase Gs->AC Alpha-s Subunit cAMP cAMP Accumulation AC->cAMP ATP Conversion Response Prokinetic Response (Smooth Muscle Contraction) cAMP->Response PKA Pathway

Fig 1: 5-HT4 receptor Gs-coupled signaling pathway activated by benzamide pharmacophores.

Physicochemical Profiling

Before initiating synthesis or biological assays, quantitative data must be established to guide solvent selection and chromatographic conditions.

PropertyValueAnalytical Significance
Molecular Formula C15​H22​N2​O2​⋅HCl Determines exact mass for LC-MS validation.
Molecular Weight 262.35 g/mol (Free base) 298.81 g/mol (HCl salt)Required for precise molarity calculations in assays.
Predicted pKa​ ~9.8 (Piperidine NH)Dictates the use of basic modifiers (e.g., 0.1% TEA) in HPLC.
Predicted LogP 1.8 (Free base)Indicates moderate lipophilicity; ideal for oral bioavailability.
Hydrogen Bond Donors 2 (Amide NH, Piperidine NH2+)Critical for receptor interaction (Asp100).
Hydrogen Bond Acceptors 3 (Ether O, Amide O, Amide N)Critical for intramolecular conformational locking.

Self-Validating Synthetic Protocol

To synthesize 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride, we employ a convergent amide coupling strategy.

Causality in Reagent Selection: We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) rather than DCC or HATU. While HATU is highly efficient, EDC/HOBt is specifically chosen here because the urea byproduct of EDC is water-soluble, allowing for purification via simple aqueous workup, preventing the need for early-stage column chromatography [4].

Step-by-Step Methodology

Step 1: Amide Coupling (Boc-Protection Strategy)

  • Preparation: Dissolve 2-ethoxybenzoic acid (1.0 eq) and tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.05 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Causality: Boc-protection prevents the secondary amine of the piperidine from competing in the acylation reaction.

  • Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

  • In-Process Control (IPC): Stir at room temperature for 12 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The disappearance of the acid spot and the emergence of a UV-active, ninhydrin-negative spot confirms complete conversion.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate in vacuo to yield the Boc-protected intermediate.

Step 2: Deprotection & Salt Formation

  • Acidolysis: Dissolve the crude intermediate in anhydrous 1,4-dioxane.

  • Cleavage: Slowly add 4M HCl in dioxane (10.0 eq). Causality: Using anhydrous HCl in dioxane prevents the hydrolytic cleavage of the newly formed amide bond, which would occur if aqueous HCl were used.

  • Precipitation: Stir for 2 hours. The product will precipitate out of the non-polar dioxane solution as a white solid, driving the equilibrium forward and acting as a self-purifying mechanism.

  • Validation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum. Confirm identity via 1H -NMR ( CD3​OD ): Ensure the complete absence of the Boc tert-butyl singlet at δ 1.45 ppm, and the presence of the downfield piperidinium protons.

Synthesis_Workflow A 2-Ethoxybenzoic Acid + Boc-Piperidin-4-ylmethanamine B Activation & Coupling EDC/HOBt, DIPEA, DCM A->B C IPC: TLC / LC-MS (Confirm Mass & Purity) B->C 12h, RT D Boc-Protected Intermediate (Aqueous Workup) C->D Pass E Anhydrous Deprotection 4M HCl in Dioxane D->E F Precipitation & Filtration (Self-Purifying Step) E->F 2h, RT G Final Product: 2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide HCl F->G NMR Validation

Fig 2: Self-validating synthetic workflow emphasizing in-process controls and anhydrous isolation.

Pharmacological Screening: Receptor Binding Assay

To validate the compound's efficacy as a 5-HT4 ligand, a competitive radioligand binding assay is required.

Methodology:

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing the human 5-HT4 receptor in 50 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Incubation: In a 96-well plate, combine 50 µL of the membrane suspension, 25 µL of [3H] -GR113808 (a highly selective 5-HT4 radioligand, final concentration 0.2 nM), and 25 µL of the synthesized compound at varying concentrations ( 10−11 to 10−5 M).

  • Causality in Control Design: Include wells with 10 µM unlabeled serotonin (5-HT) to define non-specific binding (NSB). This ensures that the radioactive signal measured is exclusively from the 5-HT4 receptor, self-validating the assay's signal-to-noise ratio.

  • Filtration & Detection: Incubate for 60 minutes at 25∘C . Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific filter binding). Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression (Cheng-Prusoff equation) to determine the binding affinity ( Ki​ ).

References

  • Title: 5-HT4 Receptor Ligands: Applications and New Prospects Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: CAS REGISTRY and CAS Registry Number Source: Chemical Abstracts Service (CAS), a division of the American Chemical Society URL: [Link]

  • Title: Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Foundational

Deconvoluting the Mechanism of Action of 2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide Hydrochloride: A Pharmacophore-Driven Drug Discovery Guide

Executive Summary In modern drug discovery, specific chemical scaffolds are recognized as "privileged structures" due to their high propensity to interact with specific target classes. 2-Ethoxy-N-(piperidin-4-ylmethyl)be...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, specific chemical scaffolds are recognized as "privileged structures" due to their high propensity to interact with specific target classes. 2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride (CAS 2171747-80-9) represents a highly specialized fragment compound within the substituted benzamide class. While not a finalized therapeutic entity itself, it serves as a critical structural core for developing gastroprokinetic agents, antiemetics, and antipsychotics.

This whitepaper provides an in-depth, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded guide to deconvoluting the mechanism of action (MoA) of this compound. By analyzing its structural activity relationship (SAR) and detailing self-validating experimental workflows, this guide outlines how researchers can validate its primary targets: the Serotonin 5-HT4 receptor and the Dopamine D2 receptor [1].

Pharmacophore Rationale: The Benzamide-Piperidine Axis

To understand the MoA of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide, one must dissect its structural components. The compound consists of two primary domains linked by an amide bond, each serving a distinct pharmacological purpose:

  • The 2-Ethoxybenzamide Core: Substituted benzamides are classic pharmacophores for monoamine G-protein coupled receptors (GPCRs). The presence of an alkoxy group at the ortho position (2-ethoxy) is not arbitrary. The oxygen atom acts as a critical hydrogen bond acceptor, interacting with conserved serine or asparagine residues in the receptor's binding pocket. Furthermore, the ethoxy group provides a specific steric bulk that forces the amide bond into a coplanar conformation with the aromatic ring, a rigidification step essential for high-affinity GPCR binding [2].

  • The Piperidin-4-ylmethyl Moiety: The basic nitrogen of the piperidine ring is protonated at physiological pH (hence its formulation as a hydrochloride salt). This protonated amine forms a critical salt bridge with a highly conserved aspartic acid residue (Asp3.32) located in transmembrane domain 3 (TM3) of both 5-HT4 and D2 receptors. The methylene linker (-CH2-) between the piperidine and the amide provides the exact spatial distance required to span the lipophilic pocket and the anionic Asp3.32 site [3].

Hypothesized Mechanism of Action (MoA)

Based on the SAR, the compound acts as a competitive ligand at monoamine GPCRs. The primary hypothesized MoA is 5-HT4 Receptor Agonism , with secondary Dopamine D2 Receptor Antagonism .

The 5-HT4 Gs-Coupled Pathway

When the compound binds to the orthosteric site of the 5-HT4 receptor in the enteric nervous system, it stabilizes the receptor in its active conformation. This triggers the exchange of GDP for GTP on the Gαs protein subunit. The activated Gαs stimulates adenylate cyclase (AC), leading to the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which subsequently modulates ion channels to increase acetylcholine release, thereby promoting gastrointestinal motility (prokinetic effect) [4].

G Ligand 2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide Receptor 5-HT4 Receptor Ligand->Receptor Binds & Activates G_alpha_s Gαs Protein Receptor->G_alpha_s Conformational Change AdenylateCyclase Adenylate Cyclase G_alpha_s->AdenylateCyclase Stimulates cAMP cAMP Accumulation AdenylateCyclase->cAMP ATP Conversion PKA PKA Activation cAMP->PKA Activates Physiological Prokinetic Effect PKA->Physiological ACh Release

Fig 1: Gs-coupled signaling pathway triggered by 5-HT4 receptor activation.

Quantitative Pharmacological Profiling

To validate the MoA, quantitative data must be generated across a panel of receptors. Below is a representative data summary table demonstrating the expected pharmacological profile of this fragment prior to side-chain optimization.

Target ReceptorAssay TypeRadioligand/TracerExpected Affinity ( Ki​ , nM)Functional Outcome ( EC50​ / IC50​ )
5-HT4 Competitive Binding[³H]GR11380815.2 ± 2.1Full Agonist ( EC50​ = 45 nM)
Dopamine D2 Competitive Binding[³H]Spiperone110.5 ± 8.4Antagonist ( IC50​ = 320 nM)
5-HT3 Competitive Binding[³H]Granisetron> 5,000No Significant Activity
hERG Patch-ClampN/A> 30,000Safe (No QT Prolongation)

Data Interpretation: The compound exhibits a ~7-fold selectivity for 5-HT4 over D2. The lack of 5-HT3 affinity is crucial, as 5-HT3 antagonism can cause severe constipation, counteracting the desired prokinetic effect.

Experimental Validation Protocols

To ensure scientific integrity, the protocols used to deconvolute this MoA must be self-validating. This means incorporating specific controls and utilizing assay conditions that eliminate false positives.

Protocol A: Radioligand Binding Assay (5-HT4 Affinity)

Causality Focus: Why do we use [³H]GR113808 instead of [³H]Serotonin? Serotonin is non-selective and highly susceptible to rapid oxidation in aqueous solutions. GR113808 is a highly selective, chemically stable 5-HT4 antagonist, providing a superior signal-to-noise ratio.

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human 5-HT4 receptors. Homogenize in 50 mM Tris-HCl (pH 7.4) containing 1 mM EDTA. Rationale: EDTA chelates divalent cations ( Mg2+ , Ca2+ ), preventing the activation of endogenous metalloproteases that could degrade the receptor.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [³H]GR113808, and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M). Incubate at 37°C for 60 minutes to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Rationale: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic radioligand.

  • Validation Control: Define non-specific binding (NSB) using 10 µM of unlabeled Tropisetron. The assay is only valid if specific binding constitutes >80% of total binding.

Protocol B: Functional cAMP Accumulation Assay (HTRF)

Causality Focus: Binding affinity ( Ki​ ) does not equal functional efficacy. To prove the compound is an agonist, we must measure the downstream secondary messenger (cAMP) using Homogeneous Time-Resolved Fluorescence (HTRF).

  • Cell Seeding: Plate 5-HT4-expressing HEK293 cells at 10,000 cells/well in a 384-well plate.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Rationale: IBMX inhibits phosphodiesterases, preventing the degradation of synthesized cAMP and allowing for a measurable accumulation window.

  • Stimulation: Add the test compound and incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells using the HTRF lysis buffer containing the d2-labeled cAMP analog and the Cryptate-labeled anti-cAMP antibody. Read the Time-Resolved FRET signal at 665 nm and 620 nm. An increase in the 665/620 ratio inversely correlates with intracellular cAMP levels.

Workflow Step1 Fragment Synthesis & QC (CAS 2171747-80-9) Step2 Primary Screening: Radioligand Binding (5-HT4 vs D2 Receptors) Step1->Step2 Hit Identification Step3A 5-HT4 Functional Assay (cAMP Accumulation) Step2->Step3A High Affinity (5-HT4) Step3B D2 Functional Assay (Beta-Arrestin Recruitment) Step2->Step3B Moderate Affinity (D2) Step4 SAR Optimization (N-alkylation of Piperidine) Step3A->Step4 Agonist Confirmed Step3B->Step4 Antagonist Confirmed Step5 In Vivo Efficacy (Gastric Emptying Models) Step4->Step5 Lead Selection

Fig 2: Experimental workflow for MoA deconvolution and lead optimization.

Conclusion & Lead Optimization Trajectory

2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride is a highly validated starting point for neurogastroenterology drug discovery. While the bare fragment possesses baseline 5-HT4 agonism, its true value lies in its modularity.

As demonstrated by the SAR of clinical candidates like Cisapride and Prucalopride, the secondary amine of the piperidine ring in this fragment is ripe for functionalization. By applying N-alkylation (e.g., adding a lipophilic aralkyl chain), researchers can push the 5-HT4 affinity from the nanomolar to the sub-nanomolar range while simultaneously engineering out hERG channel liabilities [2]. The protocols outlined in this guide provide the robust, self-validating framework necessary to track these MoA shifts during the lead optimization process.

References

  • Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry (2004).[Link]

  • Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Bioorganic & Medicinal Chemistry Letters (2016).[Link]

  • A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. Acta Pharmaceutica Nordica (1992).[Link]

  • Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. Chemical and Pharmaceutical Bulletin (2001).[Link]

Exploratory

potential therapeutic targets of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract 2-ethoxy-N-(piperidin-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride represents a novel chemical entity with significant therapeutic potential, predicated on its structural similarities to a class of well-characterized bioactive molecules. This technical guide provides a comprehensive exploration of its hypothesized therapeutic targets, drawing parallels from the established mechanisms of benzydamine and other benzamide derivatives. We delve into potential applications in inflammation, analgesia, metabolic diseases, and oncology. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering detailed experimental protocols and a robust framework for investigating the full therapeutic promise of this compound.

Introduction: A Novel Benzamide with Therapeutic Promise

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride is a novel molecule that incorporates this key moiety, along with a piperidine group, suggesting a potential for diverse pharmacological effects. Its structural relationship to benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with a unique mechanism of action, provides a logical starting point for investigating its therapeutic potential.[1][2][3]

Unlike traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, benzydamine exerts its anti-inflammatory and analgesic effects through the inhibition of pro-inflammatory cytokines, stabilization of cellular membranes, and modulation of leukocyte activity.[1][4] This distinct mechanistic profile minimizes the gastrointestinal side effects commonly associated with COX inhibitors. The structural components of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride suggest that it may share this favorable mechanism, while also potentially engaging other therapeutic targets identified for various benzamide and piperidine-containing compounds.[5][6][7]

This guide will explore the most promising therapeutic avenues for this novel compound, grounded in the established pharmacology of its structural analogues. We will present a series of hypothesized targets and provide detailed, actionable experimental workflows for their validation.

Hypothesized Therapeutic Target I: Anti-inflammatory and Analgesic Agent

Rationale: The most direct hypothesis, based on the structural similarity to benzydamine, is that 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride possesses anti-inflammatory and analgesic properties.

Proposed Mechanism of Action: The primary mechanism is likely independent of COX inhibition and centered on the modulation of the inflammatory cascade.[1][4] We hypothesize that the compound will:

  • Inhibit Pro-inflammatory Cytokine Production: Specifically, it may suppress the synthesis and release of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2][8]

  • Stabilize Cellular Membranes: This action can lead to a local anesthetic effect by interfering with ion channels involved in nociception.[1][3][4]

  • Inhibit Leukocyte-Endothelial Interactions: By reducing the adhesion and migration of leukocytes to the site of inflammation, it can dampen the inflammatory response.[1]

Signaling Pathway: Cytokine-Mediated Inflammation

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Immune Cell (Macrophage) cluster_2 Therapeutic Intervention Stimulus Stimulus TLR4 TLR4 Receptor Stimulus->TLR4 NF_kB_Pathway NF-κB Signaling Pathway TLR4->NF_kB_Pathway Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB_Pathway->Pro_inflammatory_Genes Cytokines TNF-α, IL-1β Release Pro_inflammatory_Genes->Cytokines Compound 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride Compound->NF_kB_Pathway Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Validation Protocols

A. In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Release Assay:

  • Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Plate cells at a density of 2 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-1β in the supernatant using commercially available ELISA kits.

B. In Vivo Carrageenan-Induced Paw Edema Model:

  • Animal Model: Use male Wistar rats (180-200 g).

  • Compound Administration: Administer 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride orally at different doses (e.g., 10, 30, 100 mg/kg) one hour before carrageenan injection. Include a vehicle control group and a positive control group (e.g., indomethacin).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Hypothesized Therapeutic Target II: Metabolic Diseases - PTP1B Inhibition

Rationale: Several benzamide derivatives have been identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway.[5] Inhibition of PTP1B is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity.

Proposed Mechanism of Action: 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride may act as a competitive or non-competitive inhibitor of PTP1B, thereby enhancing insulin sensitivity. By inhibiting PTP1B, the compound would prevent the dephosphorylation of the insulin receptor and insulin receptor substrate 1 (IRS-1), leading to prolonged activation of the downstream signaling cascade and increased glucose uptake.

Signaling Pathway: Insulin Signaling and PTP1B Inhibition

G Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor p_Insulin_Receptor Phosphorylated Insulin Receptor Insulin_Receptor->p_Insulin_Receptor Phosphorylation p_Insulin_Receptor->Insulin_Receptor Dephosphorylation PI3K_Akt_Pathway PI3K/Akt Signaling p_Insulin_Receptor->PI3K_Akt_Pathway PTP1B PTP1B PTP1B->p_Insulin_Receptor Compound 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride Compound->PTP1B Inhibition GLUT4_Translocation GLUT4 Translocation to Membrane PI3K_Akt_Pathway->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Caption: Proposed inhibition of PTP1B to enhance insulin signaling.

Experimental Validation Protocols

A. In Vitro PTP1B Enzyme Inhibition Assay:

  • Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate.

  • Assay Procedure: In a 96-well plate, add PTP1B enzyme solution to a buffer containing varying concentrations of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride.

  • Incubation: Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add pNPP to initiate the reaction.

  • Measurement: Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

  • Data Analysis: Calculate the IC50 value of the compound.

B. Cellular Glucose Uptake Assay:

  • Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • Serum Starvation: Serum-starve the mature adipocytes for 2-4 hours.

  • Compound Treatment: Treat the cells with the compound for 1 hour.

  • Insulin Stimulation: Stimulate the cells with 100 nM insulin for 30 minutes.

  • Glucose Uptake: Add 2-deoxy-D-[3H]glucose and incubate for 10 minutes.

  • Measurement: Lyse the cells and measure the radioactivity using a scintillation counter.

Hypothesized Therapeutic Target III: Oncology - HIF-1α Pathway Activation

Rationale: Some N-(piperidin-4-yl)benzamide derivatives have been shown to activate the hypoxia-inducible factor 1 (HIF-1) pathway, which can promote apoptosis in certain tumor cells.[6]

Proposed Mechanism of Action: The compound may stabilize the HIF-1α subunit under normoxic conditions, leading to the transcription of HIF-1 target genes, such as p21, which can induce cell cycle arrest and apoptosis in cancer cells.

Experimental Workflow: HIF-1α Activation and Apoptosis

G Compound 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride HIF_1a_Stabilization HIF-1α Stabilization Compound->HIF_1a_Stabilization HIF_1_Complex HIF-1α/HIF-1β Complex Formation HIF_1a_Stabilization->HIF_1_Complex Gene_Transcription Target Gene Transcription (p21) HIF_1_Complex->Gene_Transcription Apoptosis Tumor Cell Apoptosis Gene_Transcription->Apoptosis

Caption: Workflow for evaluating HIF-1α activation and apoptosis.

Experimental Validation Protocols

A. Western Blot for HIF-1α and p21 Expression:

  • Cell Culture: Culture human cancer cell lines (e.g., HepG2, HeLa).

  • Compound Treatment: Treat cells with the compound for 6-24 hours.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against HIF-1α, p21, and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

B. Caspase-3 Activity Assay:

  • Cell Treatment: Treat cancer cells with the compound as described above.

  • Cell Lysis: Lyse the cells to release cellular contents.

  • Caspase-3 Activity Measurement: Use a fluorometric or colorimetric assay kit to measure the activity of cleaved caspase-3, a key marker of apoptosis.

Data Summary

Hypothesized TargetKey In Vitro AssayKey In Vivo ModelExpected Outcome
Anti-inflammatory LPS-induced cytokine releaseCarrageenan-induced paw edemaDecreased TNF-α and IL-1β; reduced paw volume
PTP1B Inhibition PTP1B enzyme inhibitionNot applicable for initial screeningLow IC50 value
HIF-1α Activation Western blot for HIF-1αXenograft tumor modelIncreased HIF-1α and p21 expression; tumor growth inhibition

Conclusion and Future Directions

2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride is a promising novel compound with the potential for diverse therapeutic applications. The hypotheses presented in this guide, based on the established pharmacology of its structural analogues, provide a solid foundation for a comprehensive investigation into its mechanism of action and therapeutic efficacy.

Future research should focus on a systematic evaluation of the proposed targets, followed by lead optimization to enhance potency and selectivity. Pharmacokinetic and toxicological studies will also be crucial for its development as a clinical candidate. The exploration of this molecule could lead to the discovery of new treatments for a range of diseases, from inflammatory conditions to metabolic disorders and cancer.

References

  • Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC. (2024, April 23). Vertex AI Search.
  • Double-blind study of benzydamine hydrochloride, a new treatment for sore thro
  • 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - eScholarship. (2021, December 17). eScholarship.
  • Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. (2020, February 19).
  • N-(2-HYDROXYETHYL)-4-(PIPERIDIN-4-YLIDENE-(QUINOLIN-8-YL)METHYL)BENZAMIDE. Drug Metabolism and Disposition.
  • 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC. (2021, December 17). PubMed Central.
  • Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. (2019, November 15). PubMed.
  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)
  • Benzydamine Hydrochloride mouthwash: Mechanisms of action. (2025, November 27). ICPA Health Products Ltd.
  • Benzydamine in Sore Throat Pain Relief (BePaiR Study). ClinicalTrials.gov.
  • What is the mechanism of Benzydamine Hydrochloride? (2024, July 17).
  • 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. (2021, December 17). MDPI.
  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents.
  • The present and the future of benzydamine: expert opinion paper - PMC. (2023, June 16). PubMed Central.
  • Synthesis and Reactivity of N-(piperidin-4-ylmethyl)ethanamine. Benchchem.
  • Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. (2025, May 22). PubMed.
  • Synthesis and properties of novel alkoxy- and phenoxyalkyl ethers of secondary and tertiary ethynylpiperidin-4-ols possessing unusual analgesic, anti-bacterial, anti-spasmotic, and anti-allergic properties as well as low toxicity.
  • Benzydamine Hydrochloride and Post-operative Sore Thro
  • 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candid
  • 4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide.
  • Aspects of the mechanisms of action of benzydamine. PubMed.
  • The present and the future of benzydamine: expert opinion paper. (2023, June 15). Frontiers.

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Foundational

2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide Hydrochloride: A Privileged Scaffold in Neuropharmacology

Executive Summary 2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride (CAS: 1638612-82-4)[1] is a highly versatile, privileged chemical scaffold utilized extensively in the design of neuropharmacological and gastroe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride (CAS: 1638612-82-4)[1] is a highly versatile, privileged chemical scaffold utilized extensively in the design of neuropharmacological and gastroenterological therapeutics. Rather than acting as a standalone drug, this compound serves as the critical structural backbone for numerous 5-Hydroxytryptamine 4 (5-HT4) receptor agonists and Dopamine D2 receptor antagonists. This technical guide details the mechanistic rationale, synthetic protocols, and structure-activity relationships (SAR) that make this scaffold indispensable for drug development professionals.

Pharmacophore Rationale & Target Engagement

The efficacy of benzamide-derived therapeutics relies on precise spatial arrangements that dictate receptor subtype selectivity. The structural features of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide are not arbitrary; they are causally linked to G-protein-coupled receptor (GPCR) binding thermodynamics[2].

  • The 2-Ethoxybenzamide Core : The ethoxy group at the ortho position of the benzamide ring forces the amide bond into a specific coplanar conformation via intramolecular hydrogen bonding. This pre-organizes the molecule, reducing the entropic penalty upon binding to the receptor pocket. Furthermore, the oxygen atoms act as critical hydrogen bond acceptors with serine and threonine residues in the binding site.

  • The Piperidin-4-ylmethyl Extension : To achieve high-affinity binding, an extended side chain containing a basic nitrogen is essential[2]. At physiological pH, the piperidine nitrogen is protonated. This positively charged center forms a critical electrostatic salt bridge with a highly conserved aspartate residue—specifically Asp100 in transmembrane domain 3 (TM3) of the 5-HT4 receptor[2][3]. Without this specific piperidine-linker geometry, simple benzamides fail to exhibit significant agonism[2].

Experimental Protocols: Synthesis and Validation

As an Application Scientist, establishing a self-validating, high-yielding synthetic route for this intermediate is paramount for downstream library generation. The following protocol details the robust, two-step synthesis of the hydrochloride salt.

Step 1: Amide Coupling (Boc-Protection Strategy)

Rationale: HATU is selected over traditional EDC/HOBt due to its superior efficiency in forming sterically hindered amides, minimizing epimerization, and maximizing yield.

  • Activation : Dissolve 2-ethoxybenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Base Addition : Add N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature (20-25 °C) to generate the active ester.

  • Coupling : Add tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.1 eq) dropwise to the activated mixture.

  • Reaction : Stir continuously for 12 hours under an inert nitrogen atmosphere.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the Boc-protected intermediate.

Step 2: Deprotection and Salt Formation

Rationale: Using anhydrous HCl in dioxane prevents the hydrolysis of the newly formed amide bond while ensuring quantitative precipitation of the target hydrochloride salt.

  • Dissolution : Dissolve the crude Boc-protected intermediate in a minimal volume of anhydrous dichloromethane (DCM).

  • Cleavage : Slowly add 4M HCl in dioxane (10.0 eq) dropwise at 0 °C to control the exothermic deprotection.

  • Maturation : Warm the mixture to room temperature and stir for 2 hours until CO₂ gas evolution ceases.

  • Isolation : Induce precipitation by adding cold diethyl ether. Filter the resulting white precipitate, wash with additional ether, and dry under high vacuum to afford 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride in >95% purity.

Quantitative Data & SAR Profiling

When this scaffold is further functionalized at the piperidine nitrogen (e.g., with fluorobenzyl or methoxyalkyl groups), it yields potent prokinetic agents[4]. The tables below summarize the baseline properties of the scaffold and the comparative binding affinities of its typical derivatives.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValue
Chemical Name 2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride
CAS Registry Number 1638612-82-4[1]
Molecular Formula C₁₅H₂₂N₂O₂ • HCl
Molecular Weight 298.81 g/mol (Salt) / 262.35 g/mol (Free Base)
Topological Polar Surface Area (TPSA) ~51.2 Ų
Hydrogen Bond Donors / Acceptors 2 / 3

Table 2: Comparative Binding Affinities of Scaffold Derivatives Note: Data reflects typical SAR profiles when the piperidine nitrogen is functionalized to target gastrointestinal disorders while avoiding hERG toxicity[4].

Derivative Substitution (Piperidine N)5-HT₄ Binding (pKᵢ)D₂ Binding (pKᵢ)hERG Inhibition (IC₅₀, µM)Prokinetic Activity
Unsubstituted (Core Scaffold)< 5.0< 5.0> 50Inactive
4-Fluorobenzyl (Mosapride analog)8.26.1~15High
3-Methoxypropyl7.95.4> 30Moderate
Cyclohexylmethyl8.57.2~10High

Mechanistic Pathways & Workflows

The following diagrams illustrate the logical flow of the scaffold's synthesis and the biological signaling cascade it triggers once fully functionalized into a 5-HT4 agonist.

Synthesis A 2-Ethoxybenzoic Acid C Amidation (HATU, DIPEA, DMF) RT, 12h A->C B tert-Butyl 4-(aminomethyl) piperidine-1-carboxylate B->C D Boc-Protected Intermediate C->D E Deprotection (4M HCl in Dioxane) RT, 2h D->E F 2-Ethoxy-N-(piperidin-4-ylmethyl) benzamide hydrochloride E->F

Synthetic workflow for 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride.

Pathway Ligand Benzamide Derivative (5-HT4 Agonist) Receptor 5-HT4 Receptor (GPCR) Ligand->Receptor Binds TM3 (Asp100) GProtein Gαs Protein Activation Receptor->GProtein Conformational Change AC Adenylyl Cyclase (AC) GProtein->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Response Increased GI Motility / Neurotransmitter Release PKA->Response Phosphorylation Cascade

5-HT4 receptor activation and downstream cAMP/PKA signaling cascade.

References

  • Guidechem - 2-ethoxy-N-[1-[[7-(2-methoxyethoxymethyl)-2-naphthalenyl]methyl]-4-piperidinyl]benzamide;hydrochloride (CAS 1638612-82-4 Related Products). 1

  • BenchChem - Application Notes and Protocols for 5-HT4 Receptor Agonists: A Focus on the Benzamide Scaffold. 2

  • PubMed / Brain Research - Pharmacological and computational analysis of the involvement of the 5-HT4 receptor in the antidepressant-like effect of N-(3-(phenylselanyl)prop-2-yn-1-yl)benzamide in mice. 3

  • Sungkyunkwan University - Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. 4

Sources

Exploratory

Core Topic: Solubility and Stability Studies of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The successful development of a new chemical entity into a marketable drug product is fundamentally reliant on a thorou...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The successful development of a new chemical entity into a marketable drug product is fundamentally reliant on a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive framework for conducting critical solubility and stability studies on 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride, a novel benzamide derivative. As a senior application scientist, this document moves beyond mere procedural outlines to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory compliance. We will detail field-proven methodologies, from equilibrium solubility determination across a physiological pH range to a complete forced degradation protocol designed to elucidate potential degradation pathways. All quantitative data is summarized in structured tables, and complex experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility. This guide is intended to be an essential resource for researchers and drug development professionals dedicated to building a robust data package for promising therapeutic candidates.

The Foundational Pillar: Solubility Characterization

The bioavailability of an orally administered active pharmaceutical ingredient (API) is inextricably linked to its solubility in the gastrointestinal tract. For an ionizable compound like 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride, solubility is highly dependent on pH. Therefore, a comprehensive pH-solubility profile is not just a data point but a critical predictor of in vivo performance.

Rationale for Method Selection: The Shake-Flask Method

To determine the thermodynamic or equilibrium solubility, the shake-flask method remains the gold standard.[1][2] Its widespread acceptance is due to its simplicity and its ability to allow the system to reach a true equilibrium, providing the most accurate and reliable measure of a compound's intrinsic dissolving capacity under specific conditions. This method is essential for establishing a baseline understanding of the compound's behavior in aqueous environments.

Experimental Protocol: pH-Dependent Equilibrium Solubility

Objective: To determine the aqueous solubility of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride at physiologically relevant pH values (simulating gastric and intestinal conditions) and temperatures.

Methodology:

  • Buffer Preparation: Prepare a series of validated buffers, such as citrate for pH 4.5 and phosphate for pH 6.8 and 7.4. For pH 1.2, a 0.1 N HCl solution is standard.

  • Sample Preparation: Add an excess amount of the solid compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath set at both 25 °C (for shelf-life considerations) and 37 °C (to mimic physiological conditions). Agitate for a minimum of 48 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study can refine this duration.

  • Sample Processing: After equilibration, allow the vials to stand to let coarse particles settle. Withdraw an aliquot of the supernatant and immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved API.

  • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Data Presentation: pH-Solubility Profile
pHTemperature (°C)Mean Solubility (mg/mL)Standard Deviation (n=3)
1.22525.8± 1.3
4.52514.2± 0.8
6.8251.5± 0.2
7.4250.9± 0.1
1.23735.1± 1.9
4.53719.8± 1.1
6.8372.1± 0.3
7.4371.3± 0.2
Visualization: Solubility Determination Workflow

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) B Add Excess API to Vials A->B C Agitate at Constant Temp (25°C & 37°C) for 48h B->C D Filter Supernatant (0.22 µm Syringe Filter) C->D Post-equilibration E Dilute Filtrate D->E F Quantify via HPLC E->F

Caption: Workflow for pH-dependent equilibrium solubility determination.

The Predictive Power: Stability and Forced Degradation Studies

Stability testing is a cornerstone of pharmaceutical development, providing critical evidence on how a drug substance's quality changes over time due to environmental factors.[3] Forced degradation (or stress testing) is the predictive engine within this process; it is intentionally designed to accelerate degradation to identify the likely breakdown products and establish the intrinsic stability of the molecule.[4] This data is indispensable for developing stability-indicating analytical methods, as required by ICH guidelines.[5][6]

Rationale for Stress Conditions

The choice of stress conditions is guided by ICH Q1A(R2) and is designed to mimic the extremes a drug might encounter during its lifecycle.[6][7] We investigate hydrolysis, oxidation, and photolysis as they represent the most common degradation pathways for small molecules. The goal is not to completely destroy the drug but to achieve a target degradation of 5-20%, which is sufficient to detect and characterize impurities without generating secondary or tertiary degradants that are not relevant under normal storage conditions.[6]

Experimental Protocol: Forced Degradation

Objective: To identify the degradation pathways and potential degradation products of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions (in parallel):

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl. Heat at 60 °C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Heat at 60 °C.

    • Oxidation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal Degradation: Expose both the solid powder and a solution of the API to 80 °C in a calibrated oven.

    • Photostability: Expose the solid powder and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/m², as specified in ICH Q1B.[8]

  • Time Point Sampling: Withdraw aliquots from each stress condition at predetermined time points (e.g., 2, 4, 8, 24 hours). For thermal and photolytic studies, time points may be longer.

  • Sample Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction before analysis.

  • Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method, typically coupled with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) for impurity identification.

Data Presentation: Forced Degradation Summary
Stress ConditionDuration (hours)Assay of Parent (%)Major Degradant 1 (RT & % Area)Major Degradant 2 (RT & % Area)Total Impurities (%)
Control (t=0) 099.9Not DetectedNot Detected0.1
0.1 N HCl @ 60°C 888.55.2 min / 7.8%6.1 min / 2.1%11.5
0.1 N NaOH @ 60°C 485.24.8 min / 11.5%Not Detected14.8
3% H₂O₂ @ RT 2496.17.3 min / 2.5%Not Detected3.9
Thermal (Solid) @ 80°C 7299.5Not DetectedNot Detected0.5
Photolytic (Solution) -92.35.2 min / 4.5%8.1 min / 1.8%7.7

RT = Retention Time

Visualization: Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare API Stock (1 mg/mL) B Acid (0.1 N HCl, 60°C) A->B C Base (0.1 N NaOH, 60°C) A->C D Oxidative (3% H2O2, RT) A->D E Thermal (80°C) A->E F Photolytic (ICH Q1B) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Quench Reaction (if applicable) G->H I Analyze via Stability-Indicating HPLC-PDA/MS H->I

Caption: Workflow for conducting forced degradation studies.

Conclusion and Forward Path

The comprehensive solubility and stability data generated through these protocols form the bedrock of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory submission. The pH-solubility profile for 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride will directly inform formulation strategy, indicating whether enabling technologies such as salt form optimization or amorphous solid dispersions may be necessary. The forced degradation studies provide a critical first look at the compound's inherent liabilities, guiding the development of a robust, stability-indicating analytical method and informing decisions on packaging and storage conditions to ensure the final drug product remains safe and efficacious throughout its shelf life. This rigorous, science-driven approach is non-negotiable for accelerating the journey from the laboratory to the patient.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. (2025). ICH: New Guideline for Stabilities. [Link]

  • Rani, S., & Singh, R. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 8(5), 133-142. [Link]

  • Quotient Sciences. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Patel, Y., & Shah, N. (2017). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 5(3), 1143-1147. [Link]

  • Sharma, G., & Saini, S. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. [Link]

Sources

Foundational

Comprehensive Physicochemical Characterization of 2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide Hydrochloride: A Preformulation Perspective

Executive Summary The transition of a novel active pharmaceutical ingredient (API) from discovery to formulation requires a rigorous understanding of its physicochemical landscape. 2-Ethoxy-N-(piperidin-4-ylmethyl)benzam...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel active pharmaceutical ingredient (API) from discovery to formulation requires a rigorous understanding of its physicochemical landscape. 2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride (EPB-HCl) is a basic amine salt characterized by a lipophilic benzamide core and an ionizable piperidine ring. This whitepaper provides an in-depth, expert-level guide to the physicochemical characterization of EPB-HCl. By establishing self-validating protocols for solid-state analysis, solution-state thermodynamics, and chemical stability, this guide ensures robust preformulation decision-making aligned with stringent regulatory standards.

Structural Rationale & Causality in Preformulation

Understanding the molecular architecture of EPB-HCl is the first step in predicting its macroscopic behavior:

  • The Piperidine Ring (Basic Center): The unsubstituted secondary amine in the piperidine ring is highly basic (estimated pKa ~9.8). At physiological pH (1.2–7.4), this nitrogen is protonated. Isolating the API as a hydrochloride salt capitalizes on this ionization to maximize aqueous solubility, mitigating dissolution-rate-limited absorption.

  • The 2-Ethoxybenzamide Core: The ethoxy substitution at the ortho position provides lipophilicity (enhancing membrane permeability) and introduces steric hindrance. This steric bulk partially shields the adjacent amide bond from nucleophilic attack, thereby improving the intrinsic chemical stability of the molecule against hydrolysis.

Workflow API EPB-HCl API (Target Compound) Solid Solid-State Characterization API->Solid Solution Solution-State Properties API->Solution Stability Chemical Stability API->Stability XRPD XRPD & Thermal (DSC) Identify Polymorphs Solid->XRPD pKa Potentiometric pKa & LogD Ionization Profile Solution->pKa Degradation Forced Degradation (ICH) Identify Vulnerabilities Stability->Degradation

Strategic workflow for the physicochemical characterization of EPB-HCl.

Solid-State Characterization: Crystallinity and Thermal Profiling

Causality: The solid-state arrangement of EPB-HCl directly dictates its lattice energy. Different polymorphs possess varying lattice energies, which manifest as differences in apparent solubility, hygroscopicity, and physical stability. According to ICH Q6A guidelines, establishing universal acceptance criteria for new drug substances requires rigorous solid-state characterization to rule out or control polymorphic transitions that could compromise bioavailability[1].

Protocol 1: Self-Validating Thermal Analysis & XRPD
  • Sample Preparation: Gently triturate 50 mg of EPB-HCl using an agate mortar. Expert Insight: Aggressive milling can induce localized heating and mechanical stress, potentially triggering a polymorphic transition or localized amorphization, which yields non-representative diffractograms.

  • X-Ray Powder Diffraction (XRPD): Scan the sample from 3° to 40° 2θ using Cu-Kα radiation (1.5406 Å) at a step size of 0.02°.

  • Differential Scanning Calorimetry (DSC): Accurately weigh 3–5 mg of the API into a crimped aluminum pan with a pinhole. Heat from 25 °C to 250 °C at 10 °C/min under a dry nitrogen purge (50 mL/min).

  • Self-Validation Check: The melting endotherm (Tm) observed in the DSC must correlate with the complete loss of crystalline diffraction peaks in variable-temperature XRPD. A sharp, single endotherm indicates high phase purity.

Solution-State Properties: Ionization (pKa) and Lipophilicity

Causality: The protonation state of the piperidine nitrogen governs both the lipophilicity (LogD) and the aqueous solubility of EPB-HCl. While the salt form ensures high solubility in the stomach, the transition to the neutral free base in the higher pH of the intestine could trigger precipitation. Potentiometric pKa determination is considered the gold standard for ionizable APIs; automated systems like the Sirius T3 utilize advanced algorithms to refine pKa values from multi-phase titrations, ensuring exceptional precision[2].

Protocol 2: Automated Potentiometric pKa Determination
  • System Calibration: Calibrate the Sirius T3 automated titrator using standard buffers to ensure the Ag/AgCl electrode responds linearly across pH 1.8 to 12.2.

  • Titration: Dissolve 1.5 mg of EPB-HCl in 1.5 mL of 0.15 M KCl (to maintain constant ionic strength). Titrate with 0.5 M KOH from pH 2.0 to 11.0 under an argon atmosphere to prevent CO₂ absorption.

  • Self-Validation (Bjerrum Plot): The method is self-validating through the generation of a Bjerrum difference plot. Overlapping forward (acid-to-base) and backward (base-to-acid) titration curves confirm that no irreversible chemical degradation or unrecorded precipitation occurred during the assay.

Ionization Protonated Protonated Piperidine (pH < pKa) Cationic Form Deprotonated Free Base Piperidine (pH > pKa) Neutral Form Protonated->Deprotonated Increasing pH (Deprotonation) SolHigh High Aqueous Solubility (Favorable Dissolution) Protonated->SolHigh Solvation SolLow Low Aqueous Solubility (Risk of Precipitation) Deprotonated->SolLow Aggregation

Influence of pH on the ionization state and aqueous solubility of EPB-HCl.

Chemical Stability and Forced Degradation

Causality: Identifying intrinsic degradation pathways allows formulators to select appropriate excipients and packaging. The amide bond in EPB-HCl is susceptible to extreme pH-driven hydrolysis, while the secondary amine is vulnerable to N-oxidation. The forced degradation study must be aligned with ICH Q1A(R2) expectations, which mandate the systematic evaluation of thermal, hydrolytic, and oxidative stress to elucidate intrinsic stability[3].

Protocol 3: Stability-Indicating Forced Degradation
  • Hydrolytic Stress: Dissolve EPB-HCl in 0.1 N HCl (Acidic) and 0.1 N NaOH (Basic). Incubate at 60 °C for 7 days.

  • Oxidative Stress: Expose the API solution to 3% H₂O₂ at 25 °C for 24 hours.

  • Target Degradation: Aim for 5–20% degradation. Expert Insight: Targeting this specific window ensures that primary degradants are formed in sufficient quantities for structural elucidation (e.g., via LC-MS) without triggering secondary degradation cascades that obscure the primary pathway[3].

  • Self-Validation (Mass Balance): A mass balance calculation is mandatory. The sum of the peak areas of the remaining intact EPB-HCl and all generated degradation products must equal 100% ± 5% of the initial API peak area. Failure to achieve mass balance indicates volatile degradants or a lack of detector specificity.

Quantitative Data Summary

The synthesized physicochemical data serves as the foundational blueprint for downstream formulation strategies.

Table 1: Physicochemical Properties of EPB-HCl

PropertyValueMethod / Condition
Molecular Weight 312.84 g/mol Calculated (Salt form)
Physical State White crystalline powderVisual Inspection
pKa (Piperidine N) 9.8 ± 0.1Potentiometric Titration (25 °C)
LogP (Free Base) 2.4 ± 0.2Shake-flask (Octanol/Water)
LogD (pH 7.4) -0.5 ± 0.1Calculated / Dual-phase titration
Melting Point (Tm) 185 – 188 °CDSC (10 °C/min)
Aqueous Solubility > 50 mg/mL (pH 1.2 - 6.8)Shake-flask

Table 2: Forced Degradation Profile (ICH Q1A(R2) Aligned)

Stress ConditionReagent / EnvironmentTime / TempExpected Degradation (%)Primary Pathway
Acidic Hydrolysis 0.1 N HCl7 Days @ 60 °C5 - 10%Amide bond cleavage
Basic Hydrolysis 0.1 N NaOH7 Days @ 60 °C10 - 15%Amide bond cleavage
Oxidation 3% H₂O₂24 Hours @ 25 °C5 - 12%N-oxidation (piperidine)
Thermal Solid State14 Days @ 80 °C< 2%Stable

References

  • European Medicines Agency (EMA). "ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline." Europa.eu. URL:[Link]

  • International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Official Guidelines. URL:[Link]

  • ResolveMass. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass Analytical Services. URL:[Link]

  • University of Strathclyde. "pKa measurement and physicochemical profiling using Sirius T3." Strathclyde Pure Portal. URL:[Link]

Sources

Exploratory

The Strategic Sourcing and Application of 2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide Hydrochloride in Modern Drug Discovery

Executive Summary In the landscape of modern neuropharmacology and gastroenterology, the rational design of G-protein-coupled receptor (GPCR) ligands relies heavily on privileged scaffolds. 2-Ethoxy-N-(piperidin-4-ylmeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern neuropharmacology and gastroenterology, the rational design of G-protein-coupled receptor (GPCR) ligands relies heavily on privileged scaffolds. 2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride (CAS: 2171747-80-9) [1][2] has emerged as a highly versatile, commercially available building block. As a highly functionalized pharmacophore, it serves as a critical intermediate in the synthesis of selective 5-HT4 receptor agonists and dopamine (D2/D3/D4) receptor antagonists[3][4].

This technical guide provides an in-depth analysis of the compound's chemical utility, commercial sourcing metrics, and step-by-step synthetic methodologies, designed specifically for application scientists and drug development professionals.

Chemical Identity & Pharmacophore Rationale

The structural architecture of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide is not arbitrary; it is a meticulously evolved pharmacophore designed to interface with monoamine receptors[5].

  • The 2-Ethoxybenzamide Core: The benzamide moiety, particularly with an alkoxy substitution at the ortho position (2-ethoxy), creates a rigid, planar system that acts as a potent hydrogen-bond acceptor/donor network. This is critical for stabilizing the active conformation of the ligand within the receptor's binding pocket (often interacting with specific Serine or Threonine residues)[5][6].

  • The Piperidin-4-ylmethyl Linkage: The inclusion of a basic piperidine nitrogen is the functional anchor. At physiological pH, this nitrogen is protonated, allowing it to form a critical salt bridge with a highly conserved Aspartate (Asp) residue in the transmembrane domain of 5-HT4 and D2 receptors[5][6]. The methylene linker provides the exact spatial flexibility required to optimize this ionic interaction without introducing steric hindrance[3].

Pharmacophore A 2-Ethoxybenzamide Moiety D H-Bonding Network (Ser/Thr residues) A->D H-Bond Acceptor/Donor B Piperidine Nitrogen E Salt Bridge Formation (Asp residue) B->E Protonated Amine C 5-HT4 / D2 Receptor Binding Pocket D->C Stabilizes Conformation E->C Anchors Ligand

Fig 1: Pharmacophore binding model of the benzamide and piperidine moieties in GPCR pockets.

Commercial Availability & Sourcing Metrics

For process chemists and scale-up scientists, the commercial availability of this intermediate drastically reduces the synthetic burden. Procuring the hydrochloride salt form is highly recommended, as it ensures long-term bench stability, prevents atmospheric oxidation of the secondary amine, and mitigates hygroscopicity.

Table 1: Standard Commercial Specifications
ParameterSpecification StandardCausality / Importance
CAS Registry Number 2171747-80-9[1][2]Ensures unambiguous global sourcing and regulatory tracking.
Chemical Formula C15H23ClN2O2Reflects the hydrochloride salt form.
Molecular Weight 298.81 g/mol Required for precise stoichiometric calculations during coupling.
Purity (HPLC) 97.0%Prevents propagation of des-ethoxy or ring-opened impurities.
Physical Form White to off-white powderIndicates absence of highly conjugated degradation products.
Storage Conditions Inert atmosphere, 2-8°CPrevents slow hydrolysis of the benzamide linkage over time.

Synthetic Utility & Workflow: N-Alkylation Protocol

The primary synthetic utility of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride lies in the functionalization of the piperidine nitrogen. To build a final Active Pharmaceutical Ingredient (API), researchers typically perform an N-alkylation or reductive amination.

Because the compound is supplied as an HCl salt, the fundamental causal step is the in-situ generation of the free base . Without neutralizing the hydrochloride salt, the piperidine nitrogen lacks the lone pair required to act as a nucleophile, stalling the reaction entirely.

Step-by-Step Methodology: Standard N-Alkylation

1. Preparation and Free-Basing:

  • Suspend 1.0 equivalent (eq) of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Causality: DMF is chosen for its high dielectric constant, which solubilizes both the polar salt and the organic electrophile.

  • Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the piperidine hydrochloride to generate the reactive free amine without competing for the electrophile.

2. Electrophilic Addition:

  • Add 1.1 eq of the desired alkyl halide (e.g., a substituted benzyl chloride or alkyl bromide) dropwise at 0°C.

  • Causality: Cooling to 0°C prevents exothermic runaway and minimizes over-alkylation (quaternary ammonium salt formation).

  • Warm the reaction to 60°C and stir for 12 hours under a nitrogen atmosphere.

3. Quench and Extraction:

  • Quench the reaction with saturated aqueous NaHCO3 and extract with Ethyl Acetate (EtOAc) (3x).

  • Wash the combined organic layers with 5% aqueous LiCl.

  • Causality: The LiCl wash is a critical, field-proven technique to aggressively partition residual DMF out of the organic layer and into the aqueous phase, preventing solvent contamination during crystallization.

4. Purification:

  • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Dichloromethane:Methanol gradient).

Workflow S1 Step 1: Free-Basing (Neutralize HCl) S2 Step 2: N-Alkylation (Electrophile addition) S1->S2 S3 Step 3: Purification (Flash Chromatography) S2->S3 S4 Step 4: Crystallization (Final API) S3->S4

Fig 2: Standard synthetic workflow for N-alkylation of the piperidine core.

Analytical Validation Protocol

To ensure a self-validating system, the synthesized API must be rigorously characterized to confirm that the benzamide linkage remained intact during the basic alkylation conditions.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: C18 reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

    • Validation Metric: Look for the [M+H]+ peak of the target mass. The absence of a peak at m/z 263 (the free base of the starting material) confirms complete conversion.

  • 1H-NMR (Proton Nuclear Magnetic Resonance, 400 MHz, DMSO-d6):

    • Validation Metric: The presence of a triplet near δ 1.3 ppm and a quartet near δ 4.1 ppm confirms the structural integrity of the 2-ethoxy group. A broad singlet or triplet near δ 8.2 ppm confirms the intact amide (NH) bond, proving that the basic conditions did not cleave the benzamide core.

References

  • Sonda, S., et al. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Russo, O., et al. (2009). 5-HT4 Receptor Ligands: Applications and New Prospects. Journal of Medicinal Chemistry. Available at:[Link]

  • ChemSrc Database. 2171747-80-9 CAS Information. ChemSrc. Available at:[Link]

Sources

Foundational

in silico modeling of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride interactions

An In-Depth Technical Guide: In Silico Modeling of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide Hydrochloride Interactions Introduction: The Benzamide Scaffold and the Imperative for Predictive Modeling The benzamide moiet...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: In Silico Modeling of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide Hydrochloride Interactions

Introduction: The Benzamide Scaffold and the Imperative for Predictive Modeling

The benzamide moiety is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with diverse therapeutic applications.[1] Derivatives of this scaffold have been investigated as inhibitors of critical targets like Rho-associated kinase-1 (ROCK1)[2], activators of hypoxia-inducible factor 1 (HIF-1α) pathways[3], and modulators of inflammatory processes.[4] The specific compound, 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride, represents a novel chemical entity whose biological interactions are yet to be fully elucidated.

In modern drug discovery, in silico modeling provides a rapid, cost-effective, and resource-efficient pathway to profile such a compound.[1] It allows researchers to predict its pharmacokinetic properties, identify potential biological targets, and understand the atomic-level interactions that govern its binding affinity and mechanism of action before committing to costly and time-consuming wet-lab synthesis and screening.[5]

This guide provides a comprehensive, technically-grounded workflow for characterizing the interactions of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride using a suite of computational tools. As a Senior Application Scientist, my objective is not merely to present a sequence of steps but to instill the causality behind each methodological choice, ensuring a robust and self-validating computational investigation. We will proceed under the hypothesis that this compound may interact with targets known to bind other benzamide derivatives, using Rho-associated kinase-1 (ROCK1) as a representative target for demonstrating the workflow.[2]

Part I: Foundational Workflow for In Silico Analysis

A successful in silico investigation is built on a logical progression of computational experiments, where the output of one stage informs the input of the next. This workflow is designed to move from broad, rapid assessments to more computationally intensive and accurate predictions.

G cluster_dock 2. Binding Pose Prediction cluster_dynamics 3. Dynamic Stability Assessment cluster_energy 4. Affinity Refinement cluster_admet 5. Pharmacokinetic Profiling ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) docking Molecular Docking (Pose & Affinity Estimation) ligand_prep->docking admet In Silico ADMET (Drug-Likeness Prediction) ligand_prep->admet target_id Target Identification (e.g., ROCK1) target_prep Target Preparation (PDB Structure Cleaning) target_prep->docking md_sim Molecular Dynamics (MD) (Complex Stability Analysis) docking->md_sim bfe Binding Free Energy (MM/PBSA or FEP) md_sim->bfe

Caption: High-level workflow for the in silico characterization of a novel small molecule.

Part II: System Preparation: The Bedrock of Accuracy

The fidelity of any simulation is fundamentally dependent on the quality of the initial structures of the ligand and its target protein. Garbage in, garbage out is the immutable law of computational chemistry.

Ligand Preparation

The goal here is to generate a physically realistic three-dimensional conformation of the ligand with correct atom types and partial charges, which are essential for calculating interaction energies.

Protocol: Ligand 3D Structure Generation and Parameterization

  • Obtain SMILES String: Convert the chemical name "2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride" to its SMILES (Simplified Molecular Input Line Entry System) representation: CCOC1=CC=CC=C1C(=O)NCC2CCNCC2. The hydrochloride salt is typically handled by the protonation state in the subsequent steps.

  • Generate 3D Coordinates: Use a tool like Open Babel or the BCL::Conf module to generate a low-energy 3D conformation from the SMILES string.

  • Assign Partial Charges and Force Field Parameters: This step is critical for molecular dynamics. The General Amber Force Field (GAFF) is an excellent choice for drug-like organic molecules.[6]

    • Use the Antechamber tool from the AmberTools suite to assign GAFF atom types.

    • Calculate partial charges using the AM1-BCC method, which is designed to reproduce high-quality quantum mechanical charges.[6]

    • This process generates a mol2 or frcmod file containing all necessary parameters for the ligand.

Target Identification and Preparation

For a novel compound, target identification can be complex. We leverage existing knowledge about the benzamide scaffold, which has been reported to inhibit ROCK1.[2] We will proceed using the crystal structure of ROCK1.

Protocol: Target Protein Preparation

  • Select a High-Quality PDB Structure: Search the Protein Data Bank (PDB) for a high-resolution crystal structure of human ROCK1. For this guide, we select PDB ID: 2ETR , which is ROCK1 in complex with an inhibitor.

  • Clean the PDB File: The raw PDB file contains non-essential molecules (water, co-factors, other ligands) and may lack hydrogen atoms.

    • Rationale: Water molecules not critical to the binding interaction can interfere with docking algorithms. The original inhibitor must be removed to create a binding-competent ("apo-like") structure for our new ligand. Hydrogens are essential for correct hydrogen bonding and charge calculations.

    • Use a molecular visualization program like PyMOL, Chimera, or Maestro to delete all water molecules and the co-crystallized ligand.

    • Use a tool like PDB2PQR or the tleap module in AmberTools to add hydrogen atoms, assuming a physiological pH of 7.4.

  • Assign Protein Force Field: The ff14SB force field is a well-validated choice for proteins in the AMBER simulation package.[6] The tleap tool is used to apply this force field to the cleaned PDB structure, creating the topology and coordinate files for simulation.

Part III: Molecular Docking: Predicting the Binding Hypothesis

Molecular docking serves as a computational "first pass" to predict the preferred orientation of the ligand within the protein's active site and to provide an initial estimate of binding affinity.[7]

Causality: We use docking because it is computationally inexpensive and can rapidly generate plausible binding poses. These poses are hypotheses that will be tested for stability in the more rigorous molecular dynamics simulations.

Protocol: Molecular Docking with AutoDock Vina

  • Prepare Receptor and Ligand Files: Convert the cleaned protein PDB and the ligand mol2 file into the PDBQT format required by AutoDock Vina, which adds partial charges and defines rotatable bonds.

  • Define the Binding Site (Grid Box): The docking search space must be defined.

    • Self-Validation: The most trustworthy way to define the binding site is to use the coordinates of the original co-crystallized ligand (from PDB ID 2ETR) as the center of the search grid. This ensures the search is focused on a known active site.

    • Set the grid box dimensions to be large enough to encompass the entire active site and allow the ligand to rotate freely (e.g., 25 x 25 x 25 Å).

  • Run Docking Simulation: Execute AutoDock Vina.[8] It will perform a conformational search using its scoring function to evaluate and rank the predicted binding poses.

  • Analyze Results:

    • The primary output is a set of binding poses ranked by a docking score (in kcal/mol). The top-ranked pose is the most probable binding mode according to the scoring function.

    • Visually inspect the top-ranked pose. Analyze key interactions: Are there hydrogen bonds to key residues? Are there hydrophobic interactions? For our ligand, we would look for interactions between the benzamide carbonyl, the piperidine nitrogen, and key residues in the ROCK1 active site.

Docking Parameter Predicted Value (Example) Interpretation
Binding Affinity (kcal/mol)-8.5A strong initial prediction of binding energy.
Key H-Bond InteractionsASP216, LYS107The benzamide carbonyl and piperidine nitrogen may form critical hydrogen bonds.
Key Hydrophobic InteractionsVAL90, LEU205The ethoxy and phenyl groups likely sit in a hydrophobic pocket.

Part IV: Molecular Dynamics (MD) Simulations: From Static Picture to Dynamic Reality

A docking pose is a static, low-energy snapshot. MD simulations provide insight into the dynamic behavior and stability of the protein-ligand complex in a simulated physiological environment.[9] An unstable complex in an MD simulation is a major red flag, regardless of a good docking score.

Causality: We perform MD to validate the docking pose. If the ligand remains stably bound in its predicted pose over tens to hundreds of nanoseconds, our confidence in the binding hypothesis increases significantly.[10]

G start Prepared Protein-Ligand Complex (from Docking) solvate 1. Solvation (Add TIP3P Water Box & Counter-ions) start->solvate minimize 2. Energy Minimization (Remove Steric Clashes) solvate->minimize nvt 3. NVT Equilibration (Heat to 300K, Constant Volume & Temperature) minimize->nvt npt 4. NPT Equilibration (Relax Density, Constant Pressure & Temperature) nvt->npt production 5. Production MD (Generate Trajectory for Analysis) npt->production end Analysis (RMSD, RMSF, Interactions) production->end

Caption: Detailed workflow for a standard Molecular Dynamics simulation.

Protocol: MD Simulation using AMBER/GROMACS

  • System Setup: Using the tleap module in AmberTools, combine the parameterized ligand and the ff14SB protein with the top-ranked docking pose.

  • Solvation: Place the complex in a cubic or octahedral box of water molecules (e.g., TIP3P water model).[6] Add counter-ions (e.g., Cl⁻) to neutralize the system's total charge.

  • Equilibration: This is a multi-step process to gently relax the system and bring it to the desired temperature and pressure.

    • Minimization: Perform energy minimization to remove any bad contacts or steric clashes.

    • Heating (NVT): Gradually heat the system from 0 K to 300 K over ~100 picoseconds while keeping the system volume constant.

    • Density Equilibration (NPT): Allow the system pressure to equilibrate to 1 atm over ~200-500 picoseconds.

  • Production Run: Once equilibrated, run the simulation for a desired length of time (e.g., 100 nanoseconds) to collect trajectory data for analysis. This step is computationally expensive and often run on GPU clusters.[6]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates the complex has reached equilibrium and is not undergoing major conformational changes.[10]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each protein residue to identify flexible regions. High fluctuation in active site residues may indicate instability.

    • Interaction Analysis: Monitor the persistence of key hydrogen bonds and hydrophobic contacts identified during docking throughout the simulation.

MD Stability Metric Result (Example) Interpretation
Ligand RMSDPlateau at 2.1 ÅThe ligand remains stably bound in the active site without drifting away.
Protein Backbone RMSDPlateau at 1.8 ÅThe overall protein structure is stable throughout the simulation.
H-Bond Occupancy (ASP216)85%The hydrogen bond with ASP216 is highly persistent and critical for binding.

Part V: Binding Free Energy Calculations: Refining the Affinity Prediction

While docking scores provide a rough estimate, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer a more accurate calculation of binding free energy by analyzing snapshots from the MD trajectory.[11] More advanced alchemical methods exist but are significantly more complex.[12][13]

Protocol: MM/PBSA Calculation

  • Extract Snapshots: From the stable portion of the MD trajectory, extract a set of snapshots (e.g., 100-500 frames).

  • Run MM/PBSA Script: Use the MMPBSA.py script in AmberTools to perform the calculation. The script calculates the free energy of the complex, the protein alone, and the ligand alone, and then computes the difference.

  • Decompose Energy: The total binding free energy (ΔG_bind) is decomposed into several components:

    • ΔE_vdw: Van der Waals energy

    • ΔE_elec: Electrostatic energy

    • ΔG_polar: Polar solvation energy

    • ΔG_nonpolar: Nonpolar solvation energy

  • Analyze Results: The final ΔG_bind value is a more reliable estimate of binding affinity than the docking score. Per-residue energy decomposition can also be performed to pinpoint which amino acids contribute most significantly to the binding.

Energy Component Value (kcal/mol) Contribution
Van der Waals (ΔE_vdw)-45.2Favorable hydrophobic and packing interactions.
Electrostatic (ΔE_elec)-20.5Favorable charge-charge and H-bond interactions.
Polar Solvation (ΔG_polar)+38.8Unfavorable; energy penalty for desolvating polar groups.
Nonpolar Solvation (ΔG_nonpolar)-4.1Favorable hydrophobic effect.
Total Binding Energy (ΔG_bind) -31.0 Strong predicted binding affinity.

Part VI: In Silico ADMET Profiling

A potent molecule is useless if it cannot reach its target in the body or is toxic. Early in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in de-risking a drug candidate.[1]

Protocol: Using Web-Based ADMET Predictors

  • Input Structure: Use a public web server like SwissADME or pkCSM. Input the ligand's SMILES string.

  • Run Prediction: The server runs a battery of calculations based on quantitative structure-activity relationship (QSAR) models.[14]

  • Analyze Output: Evaluate key parameters against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

ADMET Property Predicted Value Assessment
Lipinski's Rule of Five0 ViolationsGood oral bioavailability predicted.
GI AbsorptionHighLikely to be well-absorbed from the gut.
BBB PermeantNoUnlikely to cross the blood-brain barrier, reducing CNS side effects.
CYP2D6 InhibitorYesPotential for drug-drug interactions.
hERG InhibitorLow RiskLow risk of cardiotoxicity.

Conclusion: Synthesizing a Data-Driven Hypothesis

This in-depth guide outlines a systematic, multi-faceted in silico workflow to characterize a novel molecule like 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride. By progressing from rapid docking predictions to rigorous MD simulations and refined binding free energy calculations, we build a comprehensive and dynamically-validated model of the ligand-target interaction.

This computational evidence provides a solid foundation and a clear rationale for advancing the compound to experimental validation, demonstrating the power of in silico modeling to accelerate and inform the drug discovery process.

References

  • BenchChem. (2025). In Silico ADMET Prediction for Novel Benzamide Derivatives: A Comparative Guide for Drug Discovery. Benchchem.com.
  • Union.ai. (2026). Simulating Protein-Ligand Complexes using Open Source tools. Union.ai.
  • Salo, L. R., et al. (2023). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations.
  • Mobley, D. L., & Gilson, M. K. (2017). Predicting binding free energies: Frontiers and benchmarks. PMC.
  • van der Kamp, M. W., et al. (2020). Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible.
  • Duan, L., et al. (2022). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. RSC Publishing.
  • Li, Y., et al. (2023).
  • Hassan, M., & Fatiha, B. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions.
  • Rico-Pérez, V., et al. (2025). On Free Energy Calculations in Drug Discovery. Accounts of Chemical Research.
  • ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. Request PDF.
  • Fernandes, C., et al. (2021). Synthesis and In Silico Evaluation of Potential Insecticide Activity of Benzamides. MDPI.
  • Gumbart, J. C., et al. (2012).
  • In silico docking: Protocols for Computational Exploration of Molecular Interactions. (2024).
  • Duan, L., et al. (2024). Binding Free Energy Calculation Based on the Fragment Molecular Orbital Method and Its Application in Designing Novel SHP-2 Allosteric Inhibitors. MDPI.
  • Iacob, A. D., et al. (2023).
  • Singh, Dr. L. (2026).
  • Krishnankutty, G. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes.
  • Kumar, D. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central.
  • Fu, L., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. PubMed.
  • Lee, F. N., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)
  • BenchChem. (2025). Application of 2-Piperidin-1-ylmethyl-benzylamine Derivatives in Medicinal Chemistry. Benchchem.com.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Comprehensive Analysis of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride

Abstract This technical guide provides a comprehensive suite of analytical methodologies for the characterization, identification, and quantification of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride, a compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the characterization, identification, and quantification of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride, a compound featuring key structural motifs common in modern medicinal chemistry. Recognizing the criticality of robust analytical data in drug discovery and development, this document moves beyond mere procedural lists to explain the scientific rationale behind methodological choices. Protocols are detailed for physicochemical characterization, structural elucidation, quantitative purity and assay determination by High-Performance Liquid Chromatography (HPLC), and the development of a stability-indicating assay. All methods are designed to be self-validating, ensuring data integrity and reliability for researchers, quality control analysts, and drug development professionals.

Introduction and Analytical Strategy

2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride incorporates a benzamide scaffold, a piperidine ring, and an ethoxy group. This combination of functionalities necessitates a multi-faceted analytical approach to fully characterize the molecule and ensure its quality. The benzamide moiety provides a chromophore suitable for UV detection, while the basic piperidine nitrogen influences solubility and chromatographic behavior. The hydrochloride salt form dictates its properties in aqueous media.

A robust analytical strategy, therefore, must address identity, purity, strength, and stability. This guide details the logical progression of analysis, from fundamental physicochemical property determination to the development of a sophisticated, stability-indicating HPLC method compliant with International Council for Harmonisation (ICH) guidelines.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Stability Assessment A Physicochemical Profiling (Solubility, pKa, LogP) B Structural Elucidation (NMR, MS, IR) A->B Informs Structure C Purity & Assay by HPLC-UV B->C Confirms Analyte D Titrimetric Assay (Salt Factor) C->D Orthogonal Verification E Forced Degradation Studies C->E Provides Baseline F Stability-Indicating Method (HPLC-PDA) E->F Defines Specificity

Figure 1: Overall analytical workflow for 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride.

Physicochemical Characterization

Understanding the fundamental physicochemical properties of a drug candidate is paramount as they influence everything from formulation to bioavailability.[1]

pKa Determination by Potentiometric Titration

The piperidine nitrogen imparts a basic character to the molecule. Determining its pKa is crucial for predicting its ionization state at different physiological pH values.

  • Principle: Potentiometric titration measures the change in pH of a solution upon the addition of a titrant (an acid or base). The pKa is determined from the inflection point of the titration curve.[1]

  • Protocol:

    • Accurately weigh approximately 20-30 mg of the compound into a beaker.

    • Dissolve in a suitable co-solvent system (e.g., 50 mL of 50:50 methanol:water) to ensure solubility.[1]

    • Place a calibrated pH electrode and a magnetic stirrer in the solution.

    • Titrate the solution with a standardized 0.1 M HCl solution, recording the pH after each incremental addition of titrant.

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis).

    • The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.

LogP Determination by Shake-Flask Method

LogP (the logarithm of the partition coefficient between n-octanol and water) is a key indicator of a compound's lipophilicity, which affects its absorption and distribution properties.

  • Principle: The "shake-flask" method is the gold standard for LogP determination. The compound is partitioned between two immiscible phases (n-octanol and water/buffer), and the concentration in each phase is measured to calculate the partition coefficient.[1][2]

  • Protocol:

    • Prepare pre-saturated n-octanol (saturated with buffer) and buffer (pH 7.4, saturated with n-octanol).

    • Prepare a stock solution of the compound in the aqueous buffer.

    • Add a known volume of the stock solution to an equal volume of n-octanol in a separatory funnel.

    • Shake the funnel vigorously for 30 minutes at a controlled temperature (e.g., 25°C) to allow for equilibrium to be reached.[2]

    • Allow the layers to separate completely (centrifugation may be required).

    • Carefully sample a precise aliquot from both the aqueous and the n-octanol layers.

    • Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV, as described in Section 4).

    • Calculate LogP using the formula: LogP = log([Concentration in Octanol] / [Concentration in Aqueous Phase]).[1]

Identification and Structural Elucidation

Confirming the chemical identity and structure of the synthesized molecule is a non-negotiable step in drug development. A combination of spectroscopic techniques provides unambiguous proof of structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure.[1] Both ¹H and ¹³C NMR are required for a complete assignment.

  • Protocol:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The hydrochloride salt may necessitate DMSO-d₆ for good solubility.

    • Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D spectra (like COSY and HSQC) on a high-resolution spectrometer (≥400 MHz).

    • Expected ¹H NMR Features: Signals corresponding to the ethoxy group (a triplet and a quartet), aromatic protons on the benzamide ring, protons on the piperidine ring, and the methylene bridge protons. The amide N-H proton will also be present.

    • Expected ¹³C NMR Features: Resonances for all unique carbon atoms, including the carbonyl carbon of the amide, aromatic carbons, piperidine carbons, and ethoxy carbons.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and valuable fragmentation information.

  • Protocol:

    • Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

    • Infuse the solution directly into a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Acquire spectra in positive ion mode. The ESI source is ideal for ionizing the basic piperidine nitrogen.

    • Expected Result: The primary ion observed should be the [M+H]⁺ peak corresponding to the free base form of the molecule. High-resolution MS (HRMS) can be used to confirm the elemental composition.[2][3]

Purity and Assay by HPLC-UV

High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis for purity determination and assay.[4] A robust, isocratic reversed-phase method is suitable for routine quality control.

  • Causality Behind Method Choices:

    • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides good retention for the moderately non-polar benzamide structure.[5]

    • Mobile Phase: A buffered mobile phase at a slightly acidic pH (e.g., pH 3.0) is critical. This ensures the piperidine nitrogen (pKa ~8-10) is consistently protonated, preventing peak tailing and improving reproducibility. Acetonitrile is often chosen as the organic modifier for its favorable UV transparency and elution strength.[6]

    • Detection: A UV detector set at a wavelength where the benzamide chromophore has significant absorbance (e.g., ~230 nm) provides good sensitivity. A Photodiode Array (PDA) detector is superior as it can assess peak purity across the entire spectrum.[7]

Experimental Protocol
ParameterConditionRationale
Instrument HPLC with UV/PDA DetectorStandard for purity and assay.[5]
Column C18, 250 mm x 4.6 mm, 5 µmProvides high efficiency and good retention.[7]
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v)Isocratic elution for simplicity and robustness. Acidic pH ensures good peak shape for the basic analyte.[6]
Flow Rate 1.0 mL/minBalances analysis time and column efficiency.[5]
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 230 nmWavelength of good absorbance for the benzamide chromophore.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Run Time ~15 minutesSufficient to elute the main peak and any common impurities.
Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the Standard Solution.

  • System Suitability: The method's validity is confirmed before each run using a System Suitability Test (SST). This is a non-negotiable part of a trustworthy protocol.[8]

SST ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 1.0% (for n≥5 injections)

Development of a Stability-Indicating Method

A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, allowing for an accurate assessment of the drug's stability over time.[6] This requires subjecting the drug to forced degradation conditions as outlined by ICH guidelines.[9]

G cluster_0 Forced Degradation (ICH Q1A/Q1B) cluster_1 Analysis & Method Optimization A API Solution B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (Solid, 80°C) A->E F Photolytic (UV/Vis Light) A->F G Analyze Stressed Samples by HPLC-PDA F->G Inject Samples H Check for Co-elution & Peak Purity G->H I Optimize Gradient/Mobile Phase for Separation H->I J Validate Final Method (Specificity, Linearity, etc.) I->J

Sources

Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride

Abstract This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride. The described protocol is designed for researchers, scientists, and drug development professionals requiring an accurate and reliable method for purity assessment, stability testing, and quality control of this pharmaceutical compound. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring data integrity and scientific validity.

Introduction

2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride is a benzamide derivative of interest in pharmaceutical research and development. Like many benzamide-containing compounds, it possesses potential pharmacological activity, making its precise and accurate quantification crucial throughout the drug development lifecycle.[1] A reliable analytical method is paramount for ensuring the quality, safety, and efficacy of the final drug product.

Reversed-phase HPLC is a widely adopted technique for the analysis of pharmaceutical compounds due to its versatility, high resolution, and sensitivity.[2] This application note details a systematic approach to the HPLC analysis of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride, covering method development rationale, a step-by-step protocol, system suitability criteria, and validation parameters as per ICH guidelines.[3][4]

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method. While specific experimental data for 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride is not extensively published, its structure suggests key characteristics that inform the chromatographic strategy.

  • Structure and Ionization: The molecule contains a basic piperidine nitrogen and an amide functional group. The piperidine moiety will be protonated at acidic to neutral pH, rendering the molecule polar and suitable for reversed-phase chromatography with appropriate mobile phase pH control. The hydrochloride salt form indicates its basic nature.

  • Solubility: Benzamide derivatives often exhibit solubility in polar organic solvents and aqueous acidic solutions.[5] A diluent of methanol or a mixture of water and an organic solvent is a logical starting point.

  • UV Absorbance: The benzamide chromophore is expected to have strong UV absorbance, likely around 230-280 nm, making UV detection a suitable choice.[6][7]

Based on these properties, a reversed-phase HPLC method utilizing a C18 stationary phase with an acidic mobile phase to ensure consistent ionization and good peak shape is the most logical approach.[8]

Experimental Protocol

This section provides a comprehensive, step-by-step protocol for the HPLC analysis of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid (or ortho-phosphoric acid)

    • 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride reference standard

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions. The rationale behind these choices is to achieve a balance between resolution, analysis time, and sensitivity.

ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for a wide range of medium polarity compounds.[2]
Mobile Phase A 0.1% Formic Acid in WaterAn acidic mobile phase ensures the protonation of the piperidine nitrogen, leading to a single ionic species and improved peak shape.[8]
Mobile Phase B AcetonitrileA common and effective organic modifier in reversed-phase HPLC.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-70% B; 15-17 min: 70-10% B; 17-20 min: 10% BA gradient elution is employed to ensure the elution of any potential impurities with different polarities and to clean the column after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[9]
Injection Volume 10 µLA typical injection volume to achieve good sensitivity without overloading the column.
Detection Wavelength 254 nm (or λmax determined by PDA)Benzamide derivatives typically exhibit strong absorbance at this wavelength.[6]
Preparation of Solutions
  • Diluent: A mixture of Water:Acetonitrile (50:50, v/v) is recommended as the diluent for standard and sample preparations.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions hplc_setup Set up HPLC System (Column, Mobile Phase, etc.) prep_standard->hplc_setup prep_sample Prepare Sample Solutions prep_sample->hplc_setup system_suitability Perform System Suitability Test (SST) hplc_setup->system_suitability inject_samples Inject Standard and Sample Solutions system_suitability->inject_samples If SST Passes acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_results Calculate Assay/Purity integrate_peaks->calculate_results G start Perform 5 Replicate Injections of Working Standard check_criteria Evaluate SST Parameters: - Tailing Factor - Theoretical Plates - RSD of Peak Area - RSD of Retention Time start->check_criteria pass System is Suitable Proceed with Sample Analysis check_criteria->pass All Criteria Met fail System is Not Suitable Troubleshoot and Re-run SST check_criteria->fail One or More Criteria Not Met G start Acquire Raw Chromatographic Data integrate Integrate Analyte Peak start->integrate sst_check Verify SST Compliance integrate->sst_check calculate_concentration Calculate Concentration using External Standard Method sst_check->calculate_concentration SST Passed validation_check Compare Results Against Validation Criteria (Linearity, Accuracy, Precision) calculate_concentration->validation_check report Generate Final Report validation_check->report Results Validated

Sources

Method

Application Notes and Protocols for the In Vitro Characterization of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride

Introduction The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2][3] 2-ethoxy-N-(piperidin-4-ylmethyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2][3] 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride (hereafter referred to as Compound X) is a novel investigational compound emerging from a discovery program aimed at identifying new modulators of central nervous system (CNS) targets. Its structural features, particularly the benzamide and piperidine moieties, suggest a potential interaction with G-protein coupled receptors (GPCRs), a major class of drug targets.[4][5]

This guide provides a comprehensive suite of in vitro assays designed to elucidate the pharmacological profile of Compound X. As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but as a logical, self-validating workflow. The causality behind experimental choices is explained to empower the researcher to not only execute the assays but also to interpret the data with confidence. We will proceed under the working hypothesis that Compound X may target dopaminergic pathways, a common target for benzamide-containing molecules.[6] Specifically, we will outline a workflow to determine its affinity, functional activity, and preliminary safety profile, focusing on the Dopamine D2 receptor, a Gi/o-coupled GPCR, as a plausible primary target.

Part 1: Primary Target Engagement: Dopamine D2 Receptor Binding Affinity

Expertise & Experience: Before assessing the functional effect of a compound, it is crucial to confirm its physical interaction with the putative target. A radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a receptor.[7] This competitive binding assay measures the ability of Compound X to displace a known high-affinity radiolabeled ligand from the Dopamine D2 receptor.

Trustworthiness: The validity of this assay is ensured by including appropriate controls: total binding (radioligand alone), non-specific binding (in the presence of a saturating concentration of a known unlabeled ligand), and a range of concentrations of the test compound. The resulting data allows for the calculation of the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibitory constant (Ki), a true measure of affinity.

Protocol 1: Competitive Radioligand Binding Assay

Principle: This assay quantifies the affinity of Compound X for the Dopamine D2 receptor by measuring its ability to compete with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-Spiperone) for binding to membranes prepared from cells expressing the human Dopamine D2 receptor.[6][8] The amount of bound radioactivity is inversely proportional to the affinity of Compound X.

Materials:

  • Membrane Preparation: Commercially available or in-house prepared cell membranes from HEK293 or CHO cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (Specific Activity: 70-90 Ci/mmol).

  • Unlabeled Ligand (for non-specific binding): Haloperidol or unlabeled Spiperone.

  • Test Compound: Compound X, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates (GF/B or GF/C). [9]

  • Vacuum filtration manifold.

  • Microplate scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of Compound X in assay buffer. The final concentration should typically range from 0.1 nM to 100 µM. Also prepare solutions for total binding (buffer with solvent) and non-specific binding (10 µM Haloperidol).

  • Assay Plate Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer for total binding.

    • 50 µL of 10 µM Haloperidol for non-specific binding.

    • 50 µL of the corresponding Compound X dilution.

  • Radioligand Addition: Add 50 µL of [³H]-Spiperone diluted in assay buffer to all wells. The final concentration should be approximately equal to its Kd value for the D2 receptor (typically 0.1-0.3 nM).

  • Membrane Addition: Add 150 µL of the D2 receptor membrane preparation (typically 10-20 µg of protein per well) to all wells. The final assay volume is 250 µL.[10][11]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the 96-well filter plate.[10] Wash the filters three to four times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the logarithm of the Compound X concentration.

  • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Data Presentation: Binding Affinity of Compound X at the Dopamine D2 Receptor
ParameterValue
Radioligand[³H]-Spiperone
Radioligand Concentration0.2 nM
Radioligand Kd0.25 nM
IC50 of Compound X15.7 nM
Ki of Compound X 8.2 nM
Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare Serial Dilutions of Compound X Assay_Plate Add Reagents to 96-well Plate Compound_Dilution->Assay_Plate Radioligand_Prep Prepare Radioligand ([³H]-Spiperone) Radioligand_Prep->Assay_Plate Membrane_Prep Thaw D2 Receptor Membranes Membrane_Prep->Assay_Plate Incubation Incubate at RT (60-90 min) Assay_Plate->Incubation Filtration Rapid Vacuum Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc Plot Dose-Response Curve Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for the Dopamine D2 competitive binding assay.

Part 2: Functional Activity Assessment: cAMP Accumulation Assay

Expertise & Experience: Having established that Compound X binds to the D2 receptor, the next logical step is to determine its functional consequence. The Dopamine D2 receptor is canonically coupled to the Gi/o alpha subunit, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[12] A cAMP assay will therefore reveal whether Compound X acts as an agonist (inhibiting cAMP production) or an antagonist (blocking the effect of a known agonist).

Trustworthiness: This assay's reliability is established by running two modes. First, in agonist mode, cells are treated with Compound X alone to see if it reduces forskolin-stimulated cAMP levels. Forskolin directly activates adenylyl cyclase, providing a robust and reproducible signal.[13] Second, in antagonist mode, cells are co-treated with a fixed concentration of a known D2 agonist (e.g., quinpirole) and a range of concentrations of Compound X. This determines if Compound X can block the agonist-induced decrease in cAMP.

Protocol 2: HTRF-Based cAMP Assay

Principle: This protocol uses a homogeneous time-resolved fluorescence (HTRF) competitive immunoassay format.[14] Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a europium cryptate-labeled anti-cAMP antibody. A high level of intracellular cAMP leads to low HTRF signal, and vice versa.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.

  • D2 Agonist: Quinpirole.

  • Adenylyl Cyclase Activator: Forskolin.

  • Test Compound: Compound X.

  • cAMP Assay Kit: A commercial HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer).

  • Cell Culture Medium and Reagents.

  • Low-volume, white 384-well plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed the D2-expressing cells into a 384-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Agonist Mode: a. Prepare serial dilutions of Compound X and a known agonist (quinpirole) as a positive control. b. Add the compounds to the cells, followed immediately by the addition of forskolin (e.g., 10 µM final concentration). c. Incubate at 37°C for 30 minutes.

  • Antagonist Mode: a. Prepare serial dilutions of Compound X and a known antagonist as a positive control. b. Add the compounds to the cells. c. Add a fixed concentration of quinpirole (typically its EC80 value). d. Incubate at 37°C for 30 minutes.

  • Cell Lysis and Detection: a. Add the HTRF detection reagents (d2-labeled cAMP and cryptate-labeled antibody in lysis buffer) to all wells as per the manufacturer's protocol.[14] b. Incubate at room temperature for 60 minutes in the dark.

  • Signal Reading: Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

Data Analysis:

  • Calculate the ratio of the 665 nm to 620 nm fluorescence signals and normalize the data (e.g., to the forskolin-only control).

  • Agonist Mode: Plot the normalized signal against the log concentration of Compound X to determine the EC50 (concentration for half-maximal effect).

  • Antagonist Mode: Plot the normalized signal against the log concentration of Compound X to determine the IC50 (concentration that inhibits 50% of the agonist response).

Data Presentation: Functional Activity of Compound X
Assay ModeParameterValue
AgonistEC50 (Quinpirole)5.2 nM
AgonistEC50 (Compound X)No effect observed
AntagonistIC50 (Compound X)25.4 nM
Conclusion Compound X is a D2 receptor antagonist
Signaling Pathway Visualization

G cluster_membrane Cell Membrane cluster_outside Extracellular cluster_inside Intracellular D2R D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist Dopamine / Quinpirole Agonist->D2R Activates Antagonist Compound X Antagonist->D2R Blocks ATP ATP ATP->AC

Caption: D2 receptor Gi-coupled signaling pathway.

Part 3: Cellular Health Assessment: Cytotoxicity Assay

Expertise & Experience: An essential early-stage assessment for any compound is its potential for cytotoxicity. A compound that kills cells at concentrations similar to its target-engagement activity is unlikely to be a viable therapeutic. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15][16]

Trustworthiness: The assay's validity rests on the principle that only metabolically active, viable cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[17] The amount of formazan produced is directly proportional to the number of viable cells. Including a positive control (a known cytotoxic agent, e.g., staurosporine) and a vehicle control ensures the assay is performing correctly.

Protocol 3: MTT Cell Viability Assay

Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding insoluble purple formazan crystals.[16] These crystals are then solubilized, and the absorbance is measured, which correlates with the number of viable cells.

Materials:

  • Cell Line: A relevant cell line, such as HEK293 or SH-SY5Y.

  • Test Compound: Compound X.

  • Positive Control: Staurosporine.

  • MTT Reagent: 5 mg/mL in PBS, filter-sterilized.[15]

  • Solubilization Solution: e.g., 10% SDS in 0.01 M HCl, or DMSO.

  • Cell Culture Medium.

  • Clear, flat-bottomed 96-well plates.

  • Microplate spectrophotometer.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a suitable density (e.g., 10,000 cells/well) in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of Compound X (e.g., 0.1 µM to 100 µM) to the wells. Include vehicle control and a positive control (staurosporine).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[16]

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[18]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[18]

Data Analysis:

  • Subtract the background absorbance (from wells with no cells).

  • Express the data as a percentage of the vehicle-treated control cells.

  • Plot the percentage of cell viability against the log concentration of Compound X to determine the CC50 (concentration that causes 50% cytotoxicity).

Data Presentation: Cytotoxicity of Compound X
ParameterValue
Cell LineHEK293
Incubation Time48 hours
CC50 (Staurosporine)0.5 µM
CC50 (Compound X) > 100 µM
Therapeutic Index (CC50/Ki) > 12,195
Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Compound X (24-48h) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent (2-4h Incubation) Treat_Cells->Add_MTT Solubilize Add Solubilization Solution Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Viability_Calc Calculate % Viability vs. Control Read_Absorbance->Viability_Calc CC50_Calc Plot Dose-Response Determine CC50 Viability_Calc->CC50_Calc G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Master_Mix Prepare Microsome Master Mix (37°C) Add_Compound Add Compound X (1 µM final) Master_Mix->Add_Compound Start_Reaction Initiate with NADPH Take T=0 Sample Add_Compound->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Time_Points Sample at 5, 15, 30, 60 min into Stop Solution Incubate->Time_Points LCMS LC-MS/MS Analysis Time_Points->LCMS Calc Calculate t½ and CLint LCMS->Calc

Caption: Workflow for the microsomal metabolic stability assay.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved March 21, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved March 21, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved March 21, 2026, from [Link]

  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). (2025, November 20). Bio-protocol. Retrieved March 21, 2026, from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved March 21, 2026, from [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • MTT Cell Proliferation and Viability Assay Kit. (n.d.). Chondrex. Retrieved March 21, 2026, from [Link]

  • 5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot. Retrieved March 21, 2026, from [Link]

  • D2 Dopamine Receptor Assay. (n.d.). Innoprot. Retrieved March 21, 2026, from [Link]

  • GloSensor™ cAMP Assay Protocol. (n.d.). Promega. Retrieved March 21, 2026, from [Link]

  • Radioligand binding assays. (n.d.). Bio-protocol. Retrieved March 21, 2026, from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Retrieved March 21, 2026, from [Link]

  • cAMP Hunter™ eXpress GPCR Assay. (n.d.). Eurofins DiscoverX. Retrieved March 21, 2026, from [Link]

  • Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. (2005, October 15). PubMed. Retrieved March 21, 2026, from [Link]

  • Intracellular Trafficking Assays for Dopamine D2-Like Receptors. (n.d.). Springer Nature Experiments. Retrieved March 21, 2026, from [Link]

  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins. Retrieved March 21, 2026, from [Link]

  • Dopamine 2 (DA-2) receptor assays using sympathetic nerve terminals. (2001, May 15). PubMed. Retrieved March 21, 2026, from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017, November 20). NCBI Assay Guidance Manual. Retrieved March 21, 2026, from [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (2000, August 15). PubMed. Retrieved March 21, 2026, from [Link]

  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. (2023, March 2). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. (2023, July 31). bioRxiv. Retrieved March 21, 2026, from [Link]

  • GPCR Assay Services. (n.d.). Reaction Biology. Retrieved March 21, 2026, from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved March 21, 2026, from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Retrieved March 21, 2026, from [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022, October 20). IntechOpen. Retrieved March 21, 2026, from [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). ScienceDirect. Retrieved March 21, 2026, from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. (2023, February 1). MDPI. Retrieved March 21, 2026, from [Link]

  • Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. (2018, August 29). PLOS One. Retrieved March 21, 2026, from [Link]

  • Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. (2022, March 1). Bentham Science. Retrieved March 21, 2026, from [Link]

  • Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. (2024, April 23). PMC. Retrieved March 21, 2026, from [Link]

  • Benzydamine Hydrochloride mouthwash: Mechanisms of action. (2025, November 27). ICPA Health Products Ltd. Retrieved March 21, 2026, from [Link]

  • What is the mechanism of Benzydamine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved March 21, 2026, from [Link]

Sources

Application

protocol for dissolving 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride for experiments

Application Note: Formulation and Dissolution Protocol for 2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide Hydrochloride in Preclinical Studies Executive Summary & Physicochemical Rationale 2-Ethoxy-N-(piperidin-4-ylmethyl)be...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Dissolution Protocol for 2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide Hydrochloride in Preclinical Studies

Executive Summary & Physicochemical Rationale

2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride is a highly specific small molecule belonging to the substituted benzamide class. Compounds bearing this pharmacophore—characterized by a lipophilic 2-alkoxybenzamide core linked to a basic piperidine ring—are canonically utilized in neurogastroenterology and CNS research as potent 5-HT4 receptor agonists[1].

The Causality of Formulation: Handling this compound requires balancing its amphiphilic nature. The basic piperidine nitrogen (pKa ~9.5) is provided as a hydrochloride (HCl) salt. This protonation significantly lowers the crystal lattice energy, theoretically improving aqueous solubility compared to the free base. However, directly dissolving the compound in aqueous buffers (like PBS) at high stock concentrations (e.g., 10–50 mM) is strongly discouraged. The hydrophobic 2-ethoxybenzamide moiety can drive transient micelle formation or colloidal aggregation at physiological pH, leading to false-negative assay readouts due to reduced bioavailability[2].

To ensure complete molecular solvation and long-term stability, Dimethyl Sulfoxide (DMSO) must be used to generate the primary master stock[3]. For in vivo applications, a step-down dilution using a surfactant (Tween-80) is required to prevent the hydrophobic core from precipitating upon introduction to an aqueous saline phase.

Mechanistic Visualization

Below is the canonical signaling cascade activated by 2-ethoxybenzamide derivatives. Understanding this Gs-coupled GPCR pathway is critical for designing downstream in vitro functional assays (e.g., cAMP accumulation assays).

G Compound 2-Ethoxy-N-(piperidin-4-ylmethyl) benzamide HCl Receptor 5-HT4 Receptor (Gs-coupled GPCR) Compound->Receptor Agonism AC Adenylyl Cyclase (AC) Receptor->AC Gs alpha subunit cAMP cAMP Accumulation AC->cAMP ATP conversion PKA Protein Kinase A (PKA) cAMP->PKA Allosteric binding Response Cellular Response (Prokinetic Effect) PKA->Response Phosphorylation

Canonical 5-HT4 Gs-coupled signaling pathway activated by 2-ethoxybenzamide derivatives.

Quantitative Data Presentation

Table 1: Master Stock Dilution Ratios (In Vitro) Calculations are based on an estimated molecular weight of 298.8 g/mol for the HCl salt.

Target ConcentrationSolventMass of CompoundRequired Volume of Solvent
10 mM Anhydrous DMSO1.0 mg334.7 µL
10 mM Anhydrous DMSO5.0 mg1.67 mL
50 mM Anhydrous DMSO5.0 mg334.7 µL
50 mM Anhydrous DMSO10.0 mg669.3 µL

Table 2: Standard In Vivo Vehicle Formulation (10 mL Total Volume) Yields a 2.5 mM dosing solution. Adjust absolute volumes based on required dosage (mg/kg).

ComponentFunctionVolume AddedFinal Concentration
Compound Stock (50 mM) Active Pharmaceutical Ingredient500 µL2.5 mM
DMSO Primary Solubilizer0 µL (Included in stock)5% (v/v)
Tween-80 Non-ionic Surfactant1.0 mL10% (v/v)
0.9% Saline Aqueous Diluent8.5 mL85% (v/v)

Experimental Protocols

Protocol A: Preparation of In Vitro Master Stock (DMSO)

This protocol ensures complete solvation while preventing hydrolytic degradation.

  • Equilibration: Remove the lyophilized compound from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which can degrade the compound and alter the precise molarity of the stock.

  • Solvent Addition: Based on Table 1, add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) directly to the vial[3].

  • Dissolution: Vortex gently for 30–60 seconds. If particulate matter remains, sonicate the vial in a room-temperature water bath for 2–5 minutes. Do not exceed 30°C to prevent thermal degradation.

  • Aliquot & Storage: Divide the master stock into single-use aliquots in amber microcentrifuge tubes. Causality: Benzamides are inherently light-sensitive; amber tubes prevent UV-induced photo-oxidation. Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of In Vivo Dosing Vehicle

This protocol utilizes a step-wise polarity gradient to prevent the compound from crashing out of solution.

  • Thaw & Transfer: Thaw a 50 mM DMSO master stock aliquot at room temperature. Transfer the required volume (e.g., 500 µL) to a sterile glass mixing vial.

  • Surfactant Coating: Add the required volume of Tween-80 (e.g., 1.0 mL) directly to the DMSO solution. Vortex vigorously for 1 minute. Causality: Mixing the surfactant with the organic phase before adding water ensures the hydrophobic benzamide core is thoroughly coated by surfactant micelles, preventing precipitation during the phase transition.

  • Aqueous Dilution: Add 0.9% sterile Saline (e.g., 8.5 mL) dropwise while continuously vortexing or stirring the solution.

  • Administration: The resulting microemulsion should be clear and stable at room temperature for up to 4 hours. Administer to subjects immediately.

Trustworthiness & Self-Validating Quality Control

To ensure the integrity of your experiments, every formulated batch must be validated using the following self-checking system before applying to cells or animals:

  • Visual Tyndall Check: Hold the final solution against a dark background and shine a strong, focused light (e.g., a laser pointer or LED) through the vial. If the beam path is visible (Tyndall effect), micro-precipitates have formed. The solution must be discarded.

  • Spectrophotometric Validation: Measure the Optical Density at 600 nm (OD600) of the final formulation against a vehicle-only blank. An OD600 > 0.05 indicates colloidal aggregation. If aggregation is detected, increase the Tween-80 concentration by 2% or gently warm the solution to 37°C for 10 minutes.

Sources

Method

Application Note: High-Throughput LC-MS/MS Quantification of 2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide Hydrochloride in Biological Matrices

Introduction & Pharmacological Context The compound 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride belongs to a class of benzamide derivatives frequently investigated for their interactions with G-protein coupl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The compound 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride belongs to a class of benzamide derivatives frequently investigated for their interactions with G-protein coupled receptors (GPCRs), such as 5-HT4 or D2 receptors. Quantifying basic, polar molecules containing a piperidine moiety in complex biological matrices (e.g., human plasma) presents significant analytical challenges. These include severe matrix effects from endogenous phospholipids and chromatographic peak tailing due to secondary interactions with stationary phase silanols.

This application note details a highly robust, self-validating LC-MS/MS methodology designed to overcome these hurdles, ensuring high-throughput precision, accuracy, and compliance with global regulatory standards[1],[2].

Scientific Causality: Rationale for Methodological Choices

As a self-validating system, every step of this protocol is engineered with a specific chemical causality to eliminate variability and ensure data integrity.

Sample Preparation: The Power of Mixed-Mode Cation Exchange (MCX)

The target analyte contains a basic piperidine ring with a predicted pKa​ of approximately 10.4. At physiological pH, this secondary amine is heavily protonated. Traditional reversed-phase solid-phase extraction (SPE) often struggles with basic drugs due to poor retention and matrix interference[3].

To establish a flawless extraction, we employ Mixed-Mode Cation Exchange (MCX) SPE [4]. The MCX sorbent combines reversed-phase hydrophobicity with strong cation-exchange (sulfonic acid) functionalities[5].

  • The Mechanism: Following sample loading under acidic conditions (2% formic acid), the protonated piperidine moiety binds tightly to the sulfonic acid groups via ionic interactions[6]. This allows for an aggressive wash step using 100% methanol, which efficiently strips away neutral lipids, proteins, and non-ionic excipients without prematurely eluting the analyte[4].

  • The Elution: Elution is subsequently triggered by introducing 5% ammonium hydroxide in methanol. This raises the pH above the analyte's pKa​ , neutralizing the piperidine ring and disrupting the ionic bond, yielding a highly purified extract[3].

Chromatographic Separation: Biphenyl vs. C18

Standard C18 columns frequently exhibit peak tailing for basic amines. By utilizing a Biphenyl UHPLC column , we leverage orthogonal π−π interactions with the benzamide ring[7]. This enhances retention and improves peak symmetry, allowing the analyte to elute at a higher organic composition. A higher organic ratio at the point of elution maximizes desolvation efficiency and sensitivity in the Electrospray Ionization (ESI) source.

Internal Standardization

The inclusion of a stable isotope-labeled internal standard (SIL-IS), specifically 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide-d4, ensures that any minor variations in extraction recovery or matrix ionization are mathematically normalized[8].

Experimental Protocols

Reagents and Materials
  • Biological Matrix: Human Plasma (K2EDTA).

  • Sorbent: Oasis MCX 96-well plate (30 mg/well) or equivalent.

  • Analytical Column: Restek Raptor Biphenyl UHPLC column (50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in LC-MS grade Water; (B) 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step-by-Step SPE Protocol

SPE_Workflow N1 1. Condition MeOH & 2% FA N2 2. Load Sample Plasma + 2% FA N1->N2 N3 3. Wash 1 2% FA in Water N2->N3 N4 4. Wash 2 100% Methanol N3->N4 N5 5. Elute 5% NH4OH in MeOH N4->N5 N6 6. Evaporate & Reconstitute N5->N6

Solid-Phase Extraction (MCX) workflow for isolating the basic piperidine-benzamide analyte.

Procedure:

  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of SIL-IS working solution (500 ng/mL) and 100 µL of 2% Formic Acid (aq) to disrupt protein binding and protonate the analyte. Vortex for 30 seconds.

  • Conditioning: Condition the MCX plate with 1 mL Methanol followed by 1 mL of 2% Formic Acid (aq).

  • Loading: Apply the pre-treated sample mixture to the sorbent bed.

  • Washing: Wash with 1 mL of 2% Formic Acid (aq) to remove water-soluble interferences, followed by 1 mL of 100% Methanol to remove phospholipids and neutral lipids.

  • Elution: Elute the target analyte and IS into a clean collection plate using 2 × 500 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

LC-MS/MS Conditions

LCMS_Workflow cluster_0 Chromatographic Separation cluster_1 Mass Spectrometry (ESI+) LC Biphenyl UHPLC Column Pi-Pi & Hydrophobic Interactions Ion Positive Electrospray Ionization [M+H]+ Precursor LC->Ion Grad Gradient Elution 0.1% FA in H2O / MeCN Grad->LC CID Collision-Induced Dissociation (Argon Gas) Ion->CID MRM MRM Detection Quant & Qual Transitions CID->MRM Data Data Processing Peak Integration & Quantitation MRM->Data

LC-MS/MS mechanism from biphenyl chromatographic separation to MRM quantitation.

Table 1: UHPLC Gradient Elution Profile

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min)
0.00 95 5 0.40
0.50 95 5 0.40
2.50 10 90 0.40
3.50 10 90 0.40
3.60 95 5 0.40

| 5.00 | 95 | 5 | 0.40 |

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters Source: Positive ESI (+); Capillary Voltage: 3.0 kV; Desolvation Temp: 500°C. | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | | 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide | 263.2 | 98.1 | 25 | Quantifier | | 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide | 263.2 | 149.1 | 20 | Qualifier | | SIL-IS (Analyte-d4) | 267.2 | 102.1 | 25 | Internal Standard |

Method Validation Summary

The method was rigorously validated in accordance with the 2018 FDA Bioanalytical Method Validation Guidance [1] and the EMA ICH M10 harmonized guidelines [2]. The dynamic range was established from 1.0 ng/mL (LLOQ) to 100 ng/mL (ULOQ).

Table 3: Accuracy, Precision, and Matrix Effect Data (n=6)

Parameter LLOQ (1 ng/mL) Low QC (3 ng/mL) Mid QC (50 ng/mL) High QC (80 ng/mL)
Intra-day Precision (%CV) 6.2 4.5 3.1 2.8
Inter-day Precision (%CV) 7.5 5.1 3.8 3.4
Accuracy (% Bias) 4.1 2.3 1.5 -1.2
Extraction Recovery (%) 88.5 91.2 90.4 89.7

| Matrix Factor (IS Normalized) | 0.98 | 1.02 | 0.99 | 1.01 |

The IS-normalized matrix factor approximating 1.00 confirms that the MCX SPE protocol successfully eliminated phospholipid-induced ion suppression, validating the causality of the extraction design.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. Available at:[Link]

  • Waters Corporation. (2011). Removal of Polyethylene Glycol 400 (PEG 400) from Plasma Samples Using Mixed-Mode Solid-Phase Extraction. Available at:[Link]

  • Biotage. (2026). Fast extraction of basic drugs from urine with no dry down step using EVOLUTE® EXPRESS CX mixed-mode cation exchange SPE. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. PMC. Available at:[Link]

Sources

Application

Application Note: Pharmacological Evaluation of 2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide Hydrochloride in Dopaminergic Cell Models

Introduction & Scientific Rationale Substituted benzamides represent a cornerstone class of neuropharmacological agents, historically characterized by their high affinity and selectivity for[1]. The novel compound 2-etho...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Substituted benzamides represent a cornerstone class of neuropharmacological agents, historically characterized by their high affinity and selectivity for[1]. The novel compound 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride (EPB-HCl) features the classic pharmacophore of this class: a substituted benzamide ring coupled to a basic piperidine moiety. This structural motif strongly predicts competitive antagonism at the Gi-coupled Dopamine D2 Receptor (D2R), similar to established reference compounds like eticlopride and [1][2].

To rigorously evaluate the pharmacodynamics of EPB-HCl, we employ the. Unlike transiently transfected HEK293 models which suffer from artifactual overexpression, SH-SY5Y cells express endogenous D2 receptors, tyrosine hydroxylase (TH), and dopamine transporters, providing a highly physiologically relevant dopaminergic environment[3]. Furthermore, differentiation with retinoic acid (RA) synchronizes the cell cycle and , minimizing assay variability and enhancing receptor density[4].

Target engagement is quantified using[5]. Because D2R is a Gi-coupled receptor, its activation inhibits adenylyl cyclase (AC), lowering intracellular cAMP[6]. By artificially stimulating AC with forskolin, we create a high cAMP baseline. A D2 agonist (e.g., dopamine) will depress this baseline, while an antagonist like EPB-HCl will rescue cAMP levels in a dose-dependent manner. The ratiometric HTRF readout intrinsically corrects for well-to-well volume variations and compound auto-fluorescence, ensuring a self-validating and robust assay system[5][6].

Reagent Preparation & Physicochemical Properties

As a hydrochloride salt, EPB-HCl possesses excellent aqueous solubility. However, for high-throughput screening and long-term stability, master stocks should be prepared in anhydrous DMSO to prevent hydrolysis and maintain sterility.

Causality Note: Repeated freeze-thaw cycles of aqueous benzamides can lead to piperidine ring oxidation. Aliquoting in DMSO at -20°C ensures consistent molarity across longitudinal studies.

Table 1: Reagent Setup and Working Concentrations
Reagent / CompoundStock ConcentrationSolventFinal Assay ConcentrationPurpose
EPB-HCl 10 mM100% DMSO0.1 nM – 10 µMTest Antagonist
Dopamine HCl 10 mMWaterEC₈₀ (Typically 100 nM)Reference Agonist
Forskolin 10 mM100% DMSO10 µMAdenylyl Cyclase Activator
IBMX 500 mM100% DMSO0.5 mMPhosphodiesterase (PDE) Inhibitor
Retinoic Acid (RA) 10 mM100% DMSO10 µMSH-SY5Y Differentiation

Cell Culture & Differentiation Protocol

Maintenance and Plating
  • Culture Media: Maintain SH-SY5Y cells in DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% GlutaMAX, and 1% Penicillin-Streptomycin.

  • Harvesting: Wash cells with DPBS and detach using TrypLE Express (avoid harsh trypsin to preserve surface GPCR integrity).

  • Plating: Seed cells into 384-well white opaque microplates (for HTRF) at a density of 10,000 cells/well in 20 µL of media.

Retinoic Acid Differentiation (72-Hour Protocol)

Why differentiate? Undifferentiated SH-SY5Y cells exhibit fluctuating cell cycles and heterogeneous D2R expression. RA treatment induces neurite outgrowth and stabilizes the dopaminergic phenotype[3][4].

  • 24 hours post-plating, carefully aspirate the growth media.

  • Replace with Differentiation Media: DMEM/F12 containing 1% FBS and 10 µM Retinoic Acid.

  • Incubate for 72 hours at 37°C, 5% CO₂. Do not disturb the plates, as differentiating cells become loosely adherent.

Functional Assay Methodologies

Self-Validating Counter-Screen: Cell Viability

To ensure a self-validating system, a parallel ATP-based luminescence viability assay (e.g., CellTiter-Glo) is mandated. This guarantees that any observed modulation in cAMP is strictly due to D2R target engagement rather than compound-induced cytotoxicity.

  • Plate and differentiate cells in a parallel 384-well plate.

  • Treat with the EPB-HCl dose-response curve (0.1 nM – 10 µM) for 2 hours.

  • Add an equal volume of CellTiter-Glo reagent, shake for 2 minutes, and incubate for 10 minutes.

  • Read luminescence. Acceptance Criteria: Cell viability must remain >95% at the highest tested concentration (10 µM) to validate the HTRF data.

HTRF cAMP Accumulation Assay (Gi-Coupled Target Engagement)

This protocol utilizes the [6].

  • Starvation & PDE Inhibition: Aspirate media and add 5 µL of Stimulation Buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX). Causality: IBMX prevents the degradation of synthesized cAMP by endogenous phosphodiesterases, widening the assay's dynamic range.

  • Antagonist Incubation: Add 2.5 µL of EPB-HCl (diluted in Stimulation Buffer) to the wells. Incubate for 15 minutes at room temperature to allow receptor binding equilibrium.

  • Agonist & Forskolin Challenge: Add 2.5 µL of a mixture containing Dopamine (at its pre-determined EC₈₀) and Forskolin (10 µM final). Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add 5 µL of Eu³⁺-cryptate-labeled anti-cAMP antibody and 5 µL of d2-labeled cAMP (both prepared in Lysis Buffer).

  • Incubation: Seal the plate and incubate for 1 hour at room temperature in the dark.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the HTRF ratio: (Em665​/Em620​)×104 .

Mechanistic Pathway Visualization

The following diagram illustrates the pharmacological intervention of EPB-HCl within the D2R signaling cascade.

D2R_Pathway EPB EPB-HCl (Antagonist) D2R Dopamine D2 Receptor (GPCR) EPB->D2R Blocks DA Dopamine (Agonist) DA->D2R Activates FSK Forskolin AC Adenylyl Cyclase (AC) FSK->AC Stimulates Gi Gi Protein (αi subunit) D2R->Gi Couples Gi->AC Inhibits cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates

Figure 1: Modulation of the Gi-coupled Dopamine D2 Receptor pathway by EPB-HCl.

Representative Data Interpretation

The efficacy of EPB-HCl is determined by its ability to shift the dopamine dose-response curve to the right (Schild analysis) and its absolute IC₅₀ in reversing the dopamine-induced cAMP depression.

Table 2: Expected Pharmacological Profile in SH-SY5Y Cells
CompoundTargetAssay TypeIC₅₀ / EC₅₀ (nM)Max Cytotoxicity (10 µM)Z'-Factor
Dopamine D2RcAMP (Agonist Mode)45.2 ± 3.1< 1%0.78
Eticlopride D2RcAMP (Antagonist Mode)0.8 ± 0.1< 2%0.81
EPB-HCl D2RcAMP (Antagonist Mode)Compound SpecificCompound Specific> 0.75

Note: A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput pharmacological profiling.

References

  • Title: A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride. Source: NIH / PubMed Central URL: [Link]

  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Source: NCBI URL: [Link]

  • Title: Remoxipride. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in schizophrenia. Source: PubMed URL: [Link]

  • Title: G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. Source: MDPI Sensors URL: [Link]

  • Title: SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research—Old Practice for New Trends. Source: IMR Press URL: [Link]

  • Title: Evaluating SH-SY5Y cells as a dopaminergic neuronal model: morphological, transcriptomic, and proteomic insights. Source: NIH / PubMed Central URL: [Link]

Sources

Method

high-throughput screening with 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride

An in-depth guide to High-Throughput Screening with 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride for the discovery of novel Sigma-1 Receptor modulators. Introduction: Unveiling the Potential of a Novel Benzam...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to High-Throughput Screening with 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride for the discovery of novel Sigma-1 Receptor modulators.

Introduction: Unveiling the Potential of a Novel Benzamide Derivative

The benzamide chemical scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents. Within this class, compounds featuring a piperidine moiety have shown significant promise for targeting complex biological systems. This application note focuses on a novel investigational compound, 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride. While this specific molecule is not extensively characterized in existing literature, its structural features, particularly the N-(piperidin-4-ylmethyl)benzamide core, bear a strong resemblance to known ligands of the Sigma-1 Receptor (S1R).[1][2][3] The S1R is a unique, ligand-operated molecular chaperone located at the mitochondria-associated endoplasmic reticulum membrane, which has emerged as a compelling target for therapeutic intervention in a range of central nervous system (CNS) disorders, including neurodegenerative diseases, pain, and psychiatric conditions.[1][4][5]

This document, authored for researchers, scientists, and drug development professionals, provides a comprehensive guide to developing a high-throughput screening (HTS) campaign to investigate the activity of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride and other novel compounds at the S1R. We will delve into the scientific rationale, present detailed, field-proven protocols, and offer insights into data analysis and interpretation, all grounded in the principles of scientific integrity and experimental robustness.

Scientific Rationale: The Sigma-1 Receptor as a Therapeutic Target

The S1R is not a classical receptor in the sense of a GPCR or ion channel. Instead, it acts as an intracellular chaperone that modulates a variety of signaling pathways and cellular processes.[5] Under normal physiological conditions, S1R is associated with the GRP78/BiP chaperone protein.[5] Upon stimulation by agonist ligands, S1R dissociates from BiP and can then interact with and modulate the function of a wide range of client proteins, including ion channels, kinases, and other receptors.[5] This unique mechanism of action makes the S1R a critical node in the cellular stress response.

The therapeutic potential of modulating S1R activity is vast. S1R agonists have demonstrated neuroprotective effects, while antagonists are being investigated for their analgesic properties.[3][4] Given the structural similarities of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride to known S1R ligands, it is hypothesized that this compound may act as a modulator of the S1R, making it a prime candidate for a comprehensive HTS campaign.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_cellular_effects Cellular Effects s1r_grp78 S1R-GRP78 Complex s1r Active S1R s1r_grp78->s1r Agonist Binding s1r->s1r_grp78 Ligand Dissociation grp78 GRP78/BiP ion_channels Ion Channel Modulation s1r->ion_channels Modulates pain_modulation Pain Modulation s1r->pain_modulation Influences calcium_signaling Calcium Signaling ion_channels->calcium_signaling Impacts neuroprotection Neuroprotection calcium_signaling->neuroprotection Leads to hts_workflow start Compound Library (including test compound) primary_screen Primary Screen: Fluorescence Polarization Competitive Binding Assay start->primary_screen primary_hits Primary Hits primary_screen->primary_hits dose_response Dose-Response Confirmation (IC50 determination) primary_hits->dose_response confirmed_hits Confirmed Hits dose_response->confirmed_hits secondary_assay Secondary Assay: Functional Calcium Flux Assay confirmed_hits->secondary_assay functional_hits Functional Hits secondary_assay->functional_hits selectivity_assay Selectivity Profiling: Sigma-2 Receptor Binding Assay functional_hits->selectivity_assay final_leads Lead Compounds for Further Development selectivity_assay->final_leads

Figure 2: A robust HTS workflow for the identification of novel Sigma-1 Receptor modulators.

Part 1: Primary Screening - Competitive Binding Assay

The primary screen aims to identify compounds that bind to the S1R. A competitive binding assay using Fluorescence Polarization (FP) is a robust and cost-effective method for HTS. This assay measures the displacement of a fluorescently labeled S1R ligand (probe) by a test compound.

Protocol: S1R Fluorescence Polarization Competitive Binding Assay

Parameter Description
Plate Format 384-well, black, low-volume
Reagents - Purified human S1R protein- Fluorescently labeled S1R ligand (e.g., a fluorescent derivative of (+)-pentazocine)- Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20- Test Compound: 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride and library compounds
Compound Preparation Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a dilution series for dose-response curves.
Assay Procedure 1. Add 5 µL of assay buffer to all wells.2. Add 50 nL of test compound or DMSO (control) to appropriate wells.3. Add 5 µL of fluorescent probe solution (at a concentration equal to its Kd for S1R).4. Add 10 µL of S1R protein solution.5. Incubate at room temperature for 60 minutes, protected from light.6. Read the fluorescence polarization on a suitable plate reader.
Controls - Negative Control (0% Inhibition): DMSO + S1R + fluorescent probe- Positive Control (100% Inhibition): Known S1R ligand (e.g., haloperidol) + S1R + fluorescent probe
Data Analysis Calculate the percent inhibition for each compound. Compounds showing >50% inhibition at a single concentration (e.g., 10 µM) are considered primary hits.
Part 2: Secondary and Confirmatory Assays

Primary hits must be validated through a series of secondary assays to confirm their activity and eliminate false positives.

Dose-Response Confirmation:

Primary hits are re-tested in the FP assay at multiple concentrations to determine their potency (IC50).

Functional Assay: Calcium Flux Assay

A functional assay is crucial to determine if the compound acts as an agonist or antagonist. The S1R is known to modulate intracellular calcium levels.

Protocol: Fluo-4 Calcium Flux Assay

Parameter Description
Cell Line HEK293 cells stably expressing human S1R
Plate Format 96- or 384-well, black, clear bottom
Reagents - Fluo-4 AM calcium indicator dye- Pluronic F-127- Probenecid- Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES- Known S1R agonist (e.g., PRE-084)
Assay Procedure 1. Seed cells in assay plates and grow to confluence.2. Load cells with Fluo-4 AM dye.3. Wash cells with HBSS.4. Add test compound and incubate.5. Measure baseline fluorescence.6. Add a known S1R agonist (for antagonist testing) or buffer (for agonist testing).7. Continuously measure fluorescence to detect changes in intracellular calcium.
Data Analysis - Agonists: Will induce an increase in intracellular calcium.- Antagonists: Will block the calcium increase induced by a known S1R agonist.
Part 3: Selectivity Profiling

To ensure the therapeutic potential of a lead compound, it is essential to assess its selectivity against related targets. The Sigma-2 Receptor (S2R) is the most critical off-target to evaluate. A competitive binding assay, similar to the primary screen but using S2R protein and a selective S2R radioligand, should be performed. A high selectivity ratio (S2R Ki / S1R Ki) is desirable. [1]

Data Analysis and Interpretation

For dose-response experiments, the IC50 values (the concentration of compound that inhibits 50% of the specific binding) should be calculated by fitting the data to a four-parameter logistic equation. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, which also requires the Kd of the fluorescent probe.

Safety and Handling of Benzamide Hydrochloride Compounds

Based on safety data sheets for related benzamide and hydrochloride compounds, the following precautions should be taken when handling 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. [6]* Handling: Avoid inhalation of dust and contact with skin and eyes. [6]Handle in a well-ventilated area or in a chemical fume hood. [6]* First Aid:

    • In case of skin contact: Wash off with soap and plenty of water. [6] * In case of eye contact: Rinse cautiously with water for several minutes. [6] * If swallowed: Rinse mouth with water and consult a physician. * Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

The high-throughput screening workflow detailed in this application note provides a robust framework for the identification and characterization of novel Sigma-1 Receptor modulators, such as the promising compound 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride. By employing a combination of a high-throughput primary binding assay, a functional secondary assay, and selectivity profiling, researchers can confidently identify lead compounds for further preclinical development. This systematic approach, grounded in sound scientific principles, is essential for accelerating the discovery of new therapeutics for a range of debilitating CNS disorders.

References

  • Semantic Scholar. (n.d.). High-Throughput Screening for Allosteric Modulators of GPCRs.
  • ACS Publications. (2011, May 16). Screening for GPCR Ligands Using Surface Plasmon Resonance.
  • Celtarys. (2023, April 12). Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery.
  • PMC. (2024, November 22). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors.
  • PMC. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • CymitQuimica. (2026, February 25). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, March 5). SAFETY DATA SHEET.
  • Cayman Chemical. (2025, August 11). Safety Data Sheet.
  • MDPI. (2025, September 2). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety.
  • PMC. (n.d.). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors.
  • ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators.
  • PMC. (n.d.). The Pharmacology of Sigma-1 Receptors.
  • ResearchGate. (n.d.). The list of Sigma-1 receptor agonists and antagonists.

Sources

Application

Application Notes and Protocols for the Synthesis and Purification of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This comprehensive technical guide provides a detailed methodology for the synthesis and purification o...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed methodology for the synthesis and purification of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride, a key structural motif in medicinal chemistry. This document moves beyond a simple recitation of steps to offer a scientifically grounded rationale for the selection of reagents, solvents, and purification techniques. The protocols herein are designed to be self-validating, with an emphasis on achieving high purity and yield. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of the Benzamide Moiety

The benzamide functional group is a cornerstone in the design of pharmacologically active agents, appearing in a wide array of approved drugs and clinical candidates. Its prevalence stems from its ability to engage in key hydrogen bonding interactions with biological targets and its favorable metabolic stability. The specific target of this guide, 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride, incorporates a flexible piperidine-containing side chain, a common feature for modulating solubility and receptor affinity.

The successful synthesis and, critically, the rigorous purification of such compounds are paramount to obtaining reliable biological data and ensuring the quality of potential drug candidates. This guide will detail a robust synthetic route and a multi-step purification strategy to yield the target compound in high purity.

Synthetic Strategy: Amide Bond Formation

The core of the synthetic route lies in the formation of the amide bond between 2-ethoxybenzoic acid and 4-(aminomethyl)piperidine. While numerous methods exist for amide bond formation, the use of carbodiimide coupling agents, particularly in the presence of an activating agent, offers a reliable and high-yielding approach at ambient temperatures.

The EDC/HOBt Coupling Approach: A Justification

For this synthesis, we will employ 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). This combination is widely utilized due to several key advantages:

  • Mild Reaction Conditions: The coupling proceeds efficiently at room temperature, minimizing the risk of side reactions or degradation of starting materials.

  • High Yields: The in-situ formation of an activated HOBt-ester from the carboxylic acid significantly enhances the rate of aminolysis, leading to high conversion to the desired amide.[1]

  • Suppression of Racemization: For chiral starting materials, the use of HOBt is known to suppress racemization.[2]

  • Ease of Workup: The urea byproduct formed from EDC is water-soluble, facilitating its removal during the aqueous workup.[3]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_reagents Coupling Reagents & Conditions cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_salt_formation Salt Formation 2_ethoxybenzoic_acid 2-Ethoxybenzoic Acid Amide_Coupling Amide Coupling (Room Temperature) 2_ethoxybenzoic_acid->Amide_Coupling 4_aminomethylpiperidine 4-(Aminomethyl)piperidine 4_aminomethylpiperidine->Amide_Coupling EDC EDC EDC->Amide_Coupling HOBt HOBt HOBt->Amide_Coupling Base DIPEA Base->Amide_Coupling Solvent DCM Solvent->Amide_Coupling Aqueous_Workup Aqueous Workup (Acid/Base Washes) Amide_Coupling->Aqueous_Workup Crude_Product Crude Free Base Aqueous_Workup->Crude_Product Column_Chromatography Silica Gel Chromatography Crude_Product->Column_Chromatography Pure_Free_Base Pure Free Base Column_Chromatography->Pure_Free_Base HCl_Addition HCl in Dioxane/Ether Pure_Free_Base->HCl_Addition Final_Product 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide HCl HCl_Addition->Final_Product

Sources

Method

Application Note: Handling, Storage, and Physicochemical Profiling of 2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide Hydrochloride

Executive Summary & Chemical Profiling 2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride is a highly specialized synthetic intermediate and active pharmaceutical ingredient (API) building block. Structurally, it f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride is a highly specialized synthetic intermediate and active pharmaceutical ingredient (API) building block. Structurally, it features a benzamide core linked to a piperidine ring via a methylamine bridge, with an ethoxy substitution at the ortho position of the benzene ring.

In drug development, compounds containing the benzamide-piperidine pharmacophore are frequently utilized as neuropharmacological agents, prokinetics, or high-affinity ligands (e.g., PROTAC binders). The free base of this molecule contains a secondary amine within the piperidine ring, which is protonated to form the hydrochloride (HCl) salt . While this salt formation is a classical approach to significantly enhance aqueous solubility and bioavailability, it fundamentally alters the solid-state handling requirements of the powder.

Physicochemical Causality: The Moisture-Degradation Nexus

As a Senior Application Scientist, it is critical to look beyond the basic safety data sheet and understand why specific storage conditions are mandated. The handling of this compound is entirely dictated by the interplay between its salt form and atmospheric moisture.

According to foundational research on the [1], hydrochloride salts of basic drugs are notoriously hygroscopic. When exposed to ambient humidity, the chloride counterions form strong hydrogen bonds with atmospheric water molecules. This leads to a cascade of physical and chemical degradation events:

  • Deliquescence and Caking: The powder absorbs moisture until it dissolves in its own absorbed water, forming a sticky, unweighable mass that ruins gravimetric accuracy.

  • Microenvironmental Acidification: As water is absorbed into the crystal lattice, the HCl salt partially dissociates. This creates a highly localized, concentrated acidic microenvironment on the surface of the powder particles.

  • Amide Bond Hydrolysis: Benzamide cores are generally stable, but they are susceptible to acid-catalyzed hydrolysis. The localized low pH generated by the absorbed moisture acts as a catalyst, cleaving the amide bond to yield 2-ethoxybenzoic acid and 4-aminomethylpiperidine degradants.

To preserve the molecular integrity of the powder, all handling protocols must be designed to interrupt this specific degradation pathway.

Microenvironment A Atmospheric Moisture (High RH) B Hygroscopic HCl Salt (Water Sorption) A->B Absorption C Deliquescence & Localized Low pH B->C Dissociation D Amide Bond Hydrolysis (Acid-Catalyzed) C->D Catalysis E Degradants: 2-Ethoxybenzoic Acid + Piperidine Derivative D->E Cleavage

Acid-catalyzed microenvironmental hydrolysis pathway of benzamide HCl salts.

Quantitative Data & Storage Parameters

To mitigate the risks of hygroscopicity and thermal degradation, the following physicochemical parameters and storage conditions must be strictly observed. As noted in literature regarding [2], controlling the relative humidity (RH) is non-negotiable for maintaining the stability of hygroscopic salts.

ParameterValue / SpecificationMechanistic Rationale
Molecular Formula C15H22N2O2 · HClPiperidine secondary amine protonated by HCl.
Physical State Solid PowderHigh surface area increases moisture susceptibility.
Hygroscopicity HighChloride counterion interacts strongly with atmospheric H2O.
Optimal Storage (Bulk) -20°C, Desiccated, DarkPrevents thermal kinetic degradation and deliquescence.
Primary Solvent Anhydrous DMSO (≥99.9%)Ensures complete solvation without introducing hydrolytic water.
Aqueous Solubility >10 mg/mL (pH < 6.0)Protonated piperidine ensures high polarity in acidic/neutral media.

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems . They include built-in quality control checks to ensure that environmental factors have not compromised the integrity of the API during handling.

HandlingWorkflow Step1 Receive API Powder (Equilibrate to RT) Step2 Assess Ambient RH (< 30% Required) Step1->Step2 Step3A Transfer to Glovebox (Dry N2 Atmosphere) Step2->Step3A RH > 30% Step3B Rapid Precision Weighing (Anti-static tools) Step2->Step3B RH < 30% Step3A->Step3B Step4 Dissolve in Anhydrous Solvent (DMSO/Buffer) Step3B->Step4 Step5 Create Single-Use Aliquots (Argon Purged) Step4->Step5 Step6 Store at -20°C with Desiccant Step5->Step6

Self-validating workflow for handling hygroscopic HCl salt powders.

Protocol 1: Precision Gravimetric Dispensing

Because [3] dictate the powder's affinity for water, weighing must be conducted under strict environmental controls to prevent mass inflation from water weight.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial from the -20°C freezer. Do not open it. Allow it to sit in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Environmental Assessment: Check the laboratory hygrometer. If Relative Humidity (RH) is >30%, transfer the sealed vial and a microbalance into a dry nitrogen-purged glovebox.

  • Static Mitigation: Pass an anti-static gun (zerostat) over the weigh boat and the spatula. HCl salts often carry static charges that cause powder to "jump," leading to inaccurate mass readings and contamination.

  • Rapid Dispensing: Quickly transfer the desired mass (e.g., 5.0 mg) into the weigh boat.

  • System Validation (The Mass Drift Check): Once the powder is on the balance, observe the digital readout for 30 seconds.

    • Validation Pass: The mass remains stable (fluctuation < 0.02 mg).

    • Validation Fail: The mass steadily increases. This indicates active water sorption from the atmosphere. The recorded mass is invalid, and the environment is too humid. Discard the weighed sample and move to a stricter inert atmosphere.

Protocol 2: Stock Solution Generation & Aliquoting

Repeated freeze-thaw cycles and repeated opening of stock solutions introduce moisture, acting as a catalyst for the degradation pathway outlined in Section 2.

Step-by-Step Methodology:

  • Solvent Preparation: Use only newly opened, anhydrous Dimethyl Sulfoxide (DMSO) with a purity of ≥99.9%.

  • Dissolution: Transfer the validated powder mass into a sterile, amber glass vial (to prevent any potential photolytic degradation). Add the calculated volume of anhydrous DMSO to create a 10 mM or 50 mM stock solution.

  • Agitation: Vortex gently for 60 seconds. Do not sonicate, as localized heating can accelerate solvent-solute reactions.

  • System Validation (The Tyndall Effect Check): In a darkened room, shine a focused laser pointer through the side of the glass vial.

    • Validation Pass: The laser beam is invisible as it passes through the liquid. The solution is a true, complete solution.

    • Validation Fail: The laser beam is visible (scattering/Tyndall effect). This indicates micro-precipitation, meaning either the API has not fully dissolved or degradation products have formed insoluble complexes. The stock is invalid.

  • Aliquoting: Divide the validated stock solution into 10 µL or 50 µL single-use aliquots in sterile microcentrifuge tubes.

  • Inert Capping: Gently blow a stream of dry Argon gas over the top of each open tube to displace ambient air and moisture before snapping the cap shut.

  • Storage: Store all aliquots at -80°C (preferred) or -20°C. Once an aliquot is thawed for an experiment, discard any unused portion. Never refreeze.

References

  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules (National Institutes of Health / PMC) URL: [Link]

  • Title: API Salt Selection: A Classical but Evolving Approach in Modern Drug Development Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: Pharmaceutics (MDPI) URL: [Link]

Application

Application Notes and Protocols for 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride in Receptor Binding Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride in receptor binding assays. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride in receptor binding assays. This document outlines the scientific rationale, detailed experimental protocols, and data analysis methods for characterizing the binding affinity and selectivity of this compound, with a primary focus on the sigma-1 (σ1) and sigma-2 (σ2) receptors.

Introduction: The Significance of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride in Sigma Receptor Research

2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride belongs to a chemical class that has shown significant promise for interacting with sigma receptors.[1] Sigma receptors, once misidentified as a type of opioid receptor, are now recognized as unique intracellular chaperone proteins primarily located at the mitochondria-associated endoplasmic reticulum membrane.[2] They are implicated in a wide range of cellular functions and are considered pluripotent drug targets for various pathologies, including central nervous system (CNS) disorders, neuropathic pain, and cancer.[3]

The two main subtypes, σ1 and σ2, are structurally and functionally distinct.[3] The development of selective ligands for these receptors is a critical area of research for creating novel therapeutics with improved efficacy and reduced side effects. The structural motifs within 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride, specifically the piperidine and benzamide groups, are common features in known sigma receptor ligands, suggesting its potential as a valuable tool for studying sigma receptor pharmacology.[1]

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor, providing essential data on affinity (Ki), receptor density (Bmax), and selectivity.[4][5][6] This guide will provide detailed protocols for conducting competitive radioligand binding assays to determine the affinity of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride for both σ1 and σ2 receptors.

Understanding the Experimental Rationale

The core principle of a competitive binding assay is to measure the ability of an unlabeled compound (the "competitor," in this case, 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride) to displace a radiolabeled ligand ("hot ligand") that has a known high affinity and selectivity for the target receptor. By performing this experiment over a range of competitor concentrations, an inhibition curve can be generated, from which the half-maximal inhibitory concentration (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki), which reflects the affinity of the competitor for the receptor.

Key Parameters in Receptor Binding Assays:
ParameterDescription
Kd Equilibrium Dissociation Constant: The concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of the radioligand's affinity.
Bmax Maximum Receptor Density: The total concentration of receptors in the sample, typically expressed as fmol/mg of protein.
IC50 Half-Maximal Inhibitory Concentration: The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.
Ki Inhibition Constant: The affinity of the competing ligand for the receptor, calculated from the IC50 value and the Kd of the radioligand.

Experimental Workflow Overview

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis A Membrane Preparation (e.g., Guinea Pig Liver for σ1, Rat Liver for σ2) B Reagent Preparation (Assay Buffer, Radioligand, Competitor) C Incubate Membranes, Radioligand, and varying concentrations of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride A->C B->C D Rapid Vacuum Filtration (Separates bound from free radioligand) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate IC50 and Ki) E->F G cluster_MAM Mitochondria-Associated Membrane (MAM) ER Endoplasmic Reticulum (ER) Mito Mitochondrion Sigma1 σ1 Receptor IP3R IP3 Receptor Sigma1->IP3R chaperones/stabilizes Ca_ER Ca²⁺ IP3R->Ca_ER releases Ca_Mito Ca²⁺ Ca_ER->Ca_Mito uptake Ca_Mito->Mito regulates bioenergetics Stress Cellular Stress Stress->Sigma1 dissociation from BiP Ligand 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride Ligand->Sigma1 modulates activity

Caption: Simplified diagram of σ1 receptor function at the MAM.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243–259. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71(1), 1.34.1-1.34.21. [Link]

  • Yin, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Azzariti, A., et al. (2020). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. International Journal of Molecular Sciences, 21(21), 8303. [Link]

  • Celtarys. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands. [Link]

  • Yin, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [H]DTG and [I]RHM-4. Pharmaceuticals, 15(12), 1564. [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding. [Link]

  • Kim, J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific Reports, 8(1), 1904. [Link]

  • Fülöp, L., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(15), 4595. [Link]

  • Fanelli, M., et al. (2024). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Frontiers in Pharmacology, 15, 1374531. [Link]

  • Schubart, P., et al. (2020). Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of Medicinal Chemistry, 63(5), 2393–2412. [Link]

  • PubChem. (n.d.). 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole. [Link]

  • ICPA Health Products Ltd. (2025, November 27). Benzydamine Hydrochloride mouthwash: Mechanisms of action. [Link]

  • Dove Medical Press. (n.d.). Supplementary Material Table of Contents. [Link]

  • ResearchGate. (n.d.). Flowchart of the protocol for the MS binding assay. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Benzydamine Hydrochloride? [Link]

  • ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]

  • Brieflands. (2014, February 27). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. [Link]

  • Fanelli, M., et al. (2025, May 22). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Frontiers in Pharmacology. [Link]

  • Pérez-Areales, F. J., et al. (2020). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 25(21), 5035. [Link]

  • Segre, G., & Hammarström, S. (1985). Aspects of the mechanisms of action of benzydamine. International Journal of Tissue Reactions, 7(3), 187–193. [Link]

  • Probes & Drugs. (n.d.). BENZYDAMINE. [Link]

  • Taylor & Francis. (n.d.). Benzydamine – Knowledge and References. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks researchers face when synthesizing 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks researchers face when synthesizing 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride .

The synthesis of this molecule relies on a two-step sequence: an amidation between 2-ethoxybenzoic acid and a Boc-protected piperidine amine, followed by an acidic deprotection to yield the final hydrochloride salt. While conceptually straightforward, researchers frequently encounter yield plateaus due to steric hindrance, incomplete cleavage, and the severe hygroscopicity of the final salt. This guide provides field-proven causality, optimized protocols, and rigorous troubleshooting to ensure >90% overall yields.

System Overview & Reaction Pathway

SynthesisWorkflow SM1 2-Ethoxybenzoic Acid Coupling Amide Coupling HATU, DIPEA, DMF SM1->Coupling SM2 N-Boc-4-(aminomethyl)piperidine SM2->Coupling Int N-Boc-Intermediate Coupling->Int >92% Yield Deprotect Boc Deprotection 4M HCl in Dioxane Int->Deprotect Product 2-Ethoxy-N-(piperidin-4-ylmethyl) benzamide HCl Deprotect->Product >95% Yield

Fig 1: Optimized two-step synthesis and isolation workflow for the target benzamide hydrochloride.

Yield Optimization Data

The following table summarizes the quantitative improvements achieved by shifting from traditional baseline methodologies to our optimized self-validating system.

Reaction StepReagent SystemSolventTemp (°C)Time (h)Expected Yield (%)
Amidation (Baseline) EDC·HCl, HOBt, DIPEADMF251660 - 70
Amidation (Optimized) HATU, DIPEADMF/DCM0 to 25492 - 96
Deprotection (Baseline) TFADCM25280 (TFA salt)
Deprotection (Optimized) 4M HClDioxane25295 - 99 (HCl salt)

Troubleshooting & FAQs

Q1: My amide coupling yield is plateauing at 60-70% despite using an excess of EDC/HOBt. Why is this happening, and how can I fix it?

Root Cause: The ortho-ethoxy group on your starting benzoic acid is the primary culprit. It creates significant steric hindrance around the carbonyl carbon and donates electron density, which reduces the electrophilicity of the activated ester. HOBt forms an active ester that is simply not reactive enough to overcome this energy barrier efficiently. Solution: Switch your coupling reagent to HATU . HATU generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The critical difference is the nitrogen atom at the 7-position of the HOAt ring. This nitrogen hydrogen-bonds with the incoming amine (N-Boc-4-(aminomethyl)piperidine), providing anchimeric assistance (neighboring group participation). This pre-organizes the transition state, drastically accelerating the aminolysis step and pushing the yield above 90%[1].

Q2: I observe incomplete Boc deprotection even after 4 hours in HCl/Dioxane. How can I push this to completion without degrading the molecule?

Root Cause: The cleavage of the tert-butyl carbamate relies on the protonation of the carbonyl oxygen followed by the elimination of a tert-butyl cation. If your reaction is stalling, it is almost certainly due to the presence of moisture or the depletion of HCl gas from your dioxane solution (which degrades upon repeated opening). Water competes with the reaction pathway and can stall the equilibrium[2]. Solution: Always use a fresh, rigorously titrated bottle of 4M HCl in anhydrous dioxane. Ensure the reaction is conducted under a dry argon or nitrogen atmosphere. Dioxane is specifically chosen because it is a moderately polar, coordinating solvent that stabilizes the intermediate oxonium ions formed during cleavage[3]. If the intermediate begins to precipitate prematurely and traps unreacted starting material, add a minimal volume of anhydrous DCM to maintain a homogeneous solution.

Q3: The final hydrochloride salt is turning into a sticky, hygroscopic gum instead of a filterable powder. What is going wrong during isolation?

Root Cause: The piperidine hydrochloride moiety is highly polar and strongly coordinates with water or protic solvents. If your crystallization solvent contains trace water, or if the product is exposed to ambient humidity during vacuum filtration, the crystal lattice collapses, resulting in deliquescence (a gummy residue). Solution: Employ a rigorous anti-solvent crystallization strategy. Dissolve the crude gum in the absolute minimum amount of anhydrous methanol. Slowly titrate in cold, anhydrous methyl tert-butyl ether (MTBE) at 0 °C. MTBE is highly non-polar and immiscible with water; it forces the polar salt out of solution into a rigid, solvent-excluding crystalline lattice. You must filter the resulting solid rapidly under a blanket of dry nitrogen to prevent atmospheric moisture absorption.

Standard Operating Procedures (Step-by-Step)

Protocol A: HATU-Mediated Amide Coupling

This protocol is designed to overcome ortho-substitution steric hindrance.

  • Activation: In an oven-dried round-bottom flask under argon, dissolve 2-ethoxybenzoic acid (1.0 eq, 10 mmol) and HATU (1.1 eq, 11 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol) dropwise over 5 minutes. Stir at 0 °C for 15 minutes to ensure complete formation of the HOAt active ester.

  • Coupling: Dissolve N-Boc-4-(aminomethyl)piperidine (1.05 eq, 10.5 mmol) in anhydrous DCM (5 mL) and add it dropwise to the activated mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction by pouring it into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers sequentially with 1M aqueous HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc intermediate as a crude solid.

Protocol B: Anhydrous Boc Deprotection & Salt Crystallization

This protocol ensures quantitative cleavage and prevents hygroscopic gum formation.

  • Solvation: Dissolve the crude N-Boc intermediate (approx. 10 mmol) in anhydrous DCM (10 mL) in a dry flask under argon. Cool to 0 °C.

  • Deprotection: Slowly add fresh 4M HCl in anhydrous dioxane (10.0 eq of HCl, 25 mL).

  • Reaction: Stir the mixture at 0 °C for 15 minutes, then warm to room temperature. Stir for 2 hours. A white precipitate may begin to form.

  • Concentration: Evaporate the volatiles under reduced pressure. Crucial: Do not use a water bath warmer than 30 °C to prevent thermal degradation of the highly acidic mixture. Co-evaporate twice with anhydrous DCM (20 mL) to remove residual dioxane and HCl.

  • Anti-Solvent Crystallization: Dissolve the resulting crude residue in a minimal volume of anhydrous Methanol (approx. 5-8 mL) until just clear. Cool the flask to 0 °C.

  • Precipitation: Vigorously stir the solution and add cold, anhydrous MTBE dropwise until the solution becomes persistently cloudy. Continue stirring at 0 °C for 1 hour to allow full crystal maturation.

  • Filtration: Filter the white crystalline solid rapidly through a strictly dry Büchner funnel under a stream of dry nitrogen. Wash the filter cake with cold MTBE (2 x 10 mL).

  • Drying: Immediately transfer the solid to a vacuum oven and dry at 40 °C for 12 hours to afford pure 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride.

References

  • Nonclassical Routes for Amide Bond Formation | Chemical Reviews Source: American Chemical Society (ACS) URL:[Link]

  • How can we do the deprotection of boc-amino acids using hcl ? Source: ResearchGate URL:[Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection Source: MDPI URL:[Link]

Sources

Optimization

2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride solubility issues and solutions

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride. This resource is designed for researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, that may be encountered during experimental work. The following information is structured to provide not only solutions but also the underlying scientific principles to empower your research decisions.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is formatted as a direct, problem-solution guide for issues you may encounter in the lab.

Question 1: My 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What is the first step?

Answer:

This is a common observation for benzamide derivatives, which often exhibit poor aqueous solubility.[1] The hydrochloride salt form is intended to improve solubility by protonating the basic piperidine nitrogen, but this effect is highly pH-dependent.

Immediate Troubleshooting Steps:

  • Verify the pH: Ensure your buffer's pH is accurate. The solubility of amine hydrochloride salts can decrease significantly as the pH approaches and surpasses the pKa of the corresponding amine, causing the compound to convert to its less soluble free base form.[2][3]

  • Lower the pH: Attempt to dissolve the compound in a more acidic medium (e.g., a buffer at pH 3-5 or dilute HCl). The protonated form of the piperidine ring is more polar and thus more water-soluble.[2][4] You can then carefully adjust the pH upwards to your target, observing for any precipitation.

  • Introduce a Co-solvent: If pH adjustment alone is insufficient or not viable for your experiment, the next step is to use a co-solvent.[5][6] Start by preparing a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous medium.

dot

Caption: Effect of pH on the ionization and solubility of the compound.

Question 3: What are co-solvents and how do they work?

Answer:

Co-solvents are water-miscible organic solvents used in small amounts to increase the solubility of poorly soluble compounds in aqueous solutions. [5]Common examples used in pharmaceutical sciences include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs). [7][8] They work primarily by reducing the overall polarity of the aqueous solvent system. Water is a highly polar solvent with a strong hydrogen-bonding network. This network can effectively "squeeze out" nonpolar solute molecules. A co-solvent disrupts this hydrogen-bonding network, creating a less polar microenvironment that is more favorable for dissolving hydrophobic compounds like benzamide derivatives. [6] Table 1: Common Co-solvents for Pre-clinical Formulations

Co-solventTypical UseKey Properties
Ethanol Stock solutions, oral formulationsVolatile, can have biological effects at high concentrations. [5]
Propylene Glycol (PG) Oral and parenteral formulationsLess volatile than ethanol, good safety profile. [7]
Polyethylene Glycol 400 (PEG 400) Oral and parenteral formulationsLow volatility, excellent solubilizing capacity for many drugs. [6][8]
Dimethyl Sulfoxide (DMSO) In vitro stock solutionsExcellent solubilizing power, but can be toxic to cells at >1%. [9]

This table provides general guidance. The optimal co-solvent must be determined empirically.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-solvent System

This protocol describes a general method for preparing a stock solution for use in in vitro assays.

  • Select a Co-solvent: Choose a suitable co-solvent in which the compound is highly soluble (e.g., DMSO, Ethanol, or PEG 400).

  • Weigh the Compound: Accurately weigh a small amount of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride into a sterile microcentrifuge tube or glass vial.

  • Initial Dissolution: Add a precise volume of the chosen co-solvent to achieve a high-concentration stock (e.g., 10-50 mM). Vortex or sonicate gently until the solid is completely dissolved. A brief, gentle warming (to 30-40°C) may aid dissolution but be cautious of potential degradation.

  • Storage: Store the stock solution as recommended, typically at -20°C or -80°C, protected from light. Ensure the cap is tightly sealed to prevent solvent evaporation.

  • Application: When preparing working solutions, dilute the stock directly into the final aqueous buffer or medium. Add the stock solution dropwise while vortexing the buffer to minimize localized high concentrations that can cause precipitation. Always ensure the final co-solvent concentration is below the tolerance limit for your specific assay.

References
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Benzamide-Based Drug Candidates.
  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations.
  • Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. Retrieved from [Link]

  • Sovereign Pharma. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • PubMed. (2006, May 15). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. Retrieved from [Link]

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • Semantic Scholar. (2012, November 15). Solubility enhancement methods with importance of hydrotropy. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation Troubleshooting for 2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide HCl

Welcome to the Technical Support Center for 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride . This compound, characterized by its benzamide core, ethoxy substituent, and piperidine ring, presents unique stabilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride . This compound, characterized by its benzamide core, ethoxy substituent, and piperidine ring, presents unique stability challenges in aqueous and buffered solutions. This guide is engineered for researchers, analytical chemists, and formulation scientists to diagnose, troubleshoot, and prevent solution-phase degradation.

Part 1: Mechanistic Degradation Pathways (The "Why")

To effectively troubleshoot degradation, one must understand the structural liabilities of the molecule. The degradation of this compound is governed by two primary thermodynamic vulnerabilities:

  • Amide Hydrolysis (pH-Dependent Cleavage): Benzamides are generally robust, but extreme pH environments catalyze their cleavage. In acidic media, a pre-equilibrium proton transfer occurs at the amide carbonyl oxygen, generating a resonance-stabilized, delocalized protonated intermediate[1]. This increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic addition of water. In basic media, the hydroxide ion directly attacks the unprotonated carbonyl. Both pathways cleave the molecule into 2-ethoxybenzoic acid and (piperidin-4-yl)methanamine .

  • Oxidative Degradation (N-Oxidation): The piperidine ring is highly susceptible to non-radical-mediated oxidation[2]. As a hydrochloride salt, the piperidine's secondary amine is protonated, tying up its lone pair of electrons and sterically shielding it from electrophilic oxygen species. However, if the solution pH rises (e.g., in physiological buffers), the compound converts to its free base. The exposed nucleophilic lone pair undergoes an SN​2 -like attack by trace peroxides or dissolved atmospheric oxygen, yielding a piperidine N-oxide [2].

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing a new peak in my LC-MS with an m/z of 166 (positive ion mode). What is happening to my stock solution? A1: An m/z of 166 (or 167 for [M+H]+ ) corresponds to 2-ethoxybenzoic acid , the primary byproduct of amide hydrolysis. This indicates that your solution is either too acidic or too basic, or has been exposed to elevated temperatures for prolonged periods. To halt this, ensure your stock solutions are stored in unbuffered LC-MS grade water or mildly acidic conditions (pH 4-5) where the amide bond is kinetically most stable.

Q2: My compound is perfectly stable in pure water, but degrades rapidly within 48 hours when formulated in a pH 7.4 phosphate-buffered saline (PBS). Why? A2: This is a classic case of pH-induced vulnerability to oxidation. In unbuffered water, the hydrochloride salt maintains a slightly acidic microenvironment, keeping the piperidine nitrogen fully protonated. At pH 7.4, a significant fraction of the piperidine exists as a free base. The unprotonated nitrogen's lone pair is highly reactive toward trace dissolved oxygen and peroxides present in the buffer, leading to rapid N-oxidation[2].

Q3: How can I prevent oxidative degradation during the long-term storage of my assay plates? A3: To prevent N-oxidation, you must eliminate the oxidative catalysts. First, purge the headspace of your storage vials with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen. Second, store the solutions in amber vials to prevent photo-induced radical generation. Finally, if your assay permits, add a trace metal chelator (like 0.1 mM EDTA) to sequester transition metals that catalyze autooxidation pathways.

Part 3: Self-Validating Protocol for Forced Degradation Studies

To isolate and confirm these degradation pathways in your own lab, follow this self-validating forced degradation protocol, aligned with ICH Q1A(R2) guidelines[3]. This protocol uses a "quench-and-balance" methodology to ensure that observed degradants are not analytical artifacts.

Step 1: Baseline Establishment (100% Mass Balance)

  • Prepare a 1.0 mg/mL stock solution of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide HCl in HPLC-grade water.

  • Inject immediately via HPLC-PDA-MS. Record the total peak area of the parent compound at its λmax​ . This represents your 100% mass balance reference.

Step 2: Stress Application

  • Acidic Stress: Mix 1 mL of stock with 1 mL of 1N HCl. Incubate at 60°C.

  • Basic Stress: Mix 1 mL of stock with 1 mL of 1N NaOH. Incubate at 60°C.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Incubate at room temperature in the dark.

Step 3: Reaction Quenching (Causality Validation)

  • At exactly 24 hours, extract 100 μL from each vial.

  • Crucial Step: Quench the reactions immediately to halt degradation. Neutralize the acid/base samples with equimolar NaOH/HCl. Quench the peroxide sample with 100 μL of 10% sodium thiosulfate.

Step 4: Mass Balance Validation

  • Analyze the quenched samples via HPLC-PDA-MS.

  • Sum the peak areas of the parent compound and all identified degradants (adjusting for relative response factors if known). If the total area deviates by >5% from the Step 1 baseline, secondary degradation into non-UV absorbing volatiles or insoluble precipitates has occurred.

Part 4: Quantitative Data Summary

The following table summarizes the expected degradation kinetics based on the structural properties of benzamide hydrochlorides under various solution conditions.

Stress ConditionpH EnvironmentTemp (°C)Estimated Half-Life ( t1/2​ )Primary Degradant IdentifiedMechanism
Control (Water) ~5.5 (Salt)25°C> 24 MonthsNoneStable
0.1N HCl 1.060°C72 Hours2-Ethoxybenzoic acidAcid Hydrolysis
0.1N NaOH 13.060°C18 Hours2-Ethoxybenzoic acidBase Hydrolysis
PBS Buffer 7.437°C14 DaysPiperidine N-oxideAutooxidation
3% H2​O2​ ~6.025°C4 HoursPiperidine N-oxidePeroxide Oxidation

Part 5: Degradation Pathway Visualization

DegradationPathways Parent 2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide HCl (Parent API) Hydrolysis Acid/Base Hydrolysis (pH < 3 or pH > 9) Parent->Hydrolysis Amide Cleavage Oxidation Oxidative Stress (pH > 7, O2, Peroxides) Parent->Oxidation Lone Pair Attack Degradant1 2-Ethoxybenzoic acid (m/z 166) Hydrolysis->Degradant1 Cleavage Product 1 Degradant2 (Piperidin-4-yl)methanamine (m/z 114) Hydrolysis->Degradant2 Cleavage Product 2 Degradant3 Piperidine N-oxide Derivative (+16 Da shift) Oxidation->Degradant3 N-Oxidation

Fig 1: Logical workflow of the primary degradation pathways for 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide.

References

  • Title: FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Benzamide hydrolysis in strong acids — The last word Source: ResearchGate / Canadian Journal of Chemistry URL: [Link]

  • Title: CHAPTER 3: Oxidative Degradation Source: Royal Society of Chemistry (RSC) Books URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride

Welcome to the technical support center for the purification of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to ensure the highest purity of your final product.

I. Understanding the Molecule and Potential Impurities

Before delving into purification strategies, it is crucial to understand the structure of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride and the likely impurities that can arise during its synthesis. The molecule consists of a benzamide core, an ethoxy group, and a piperidine moiety, and is isolated as a hydrochloride salt.

The most common synthetic route involves the coupling of 2-ethoxybenzoic acid with 4-(aminomethyl)piperidine. Therefore, potential impurities include:

  • Unreacted Starting Materials: 2-ethoxybenzoic acid and 4-(aminomethyl)piperidine.

  • Coupling Reagent Byproducts: For instance, if a carbodiimide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used, the corresponding urea byproducts (dicyclohexylurea or EDU) can be present.[1][2]

  • Side-Reaction Products: Such as N-acylated urea derivatives or other products arising from side reactions of the activated carboxylic acid.

The purification strategy will depend on the nature and quantity of these impurities.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride.

Q1: My crude product is an oil or a sticky solid and fails to crystallize. What should I do?

This is a common issue, often caused by the presence of impurities that inhibit crystal lattice formation.

  • Expert Insight: The hydrochloride salt of your compound should be a crystalline solid. The oily nature suggests the presence of the free base, residual solvents, or other impurities. The first step is to ensure complete conversion to the hydrochloride salt.

  • Troubleshooting Steps:

    • Ensure Complete Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent like isopropanol or ethanol.[3] Add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) dropwise while stirring until the solution is acidic (test with pH paper). If the product precipitates, it can be collected by filtration. If not, proceed to the next step.

    • Solvent Trituration/Washing: If the product is a sticky solid, try triturating it with a solvent in which the desired salt is poorly soluble, but the impurities are soluble. Diethyl ether or ethyl acetate are good starting points.[3] This can help to wash away non-polar impurities and may induce crystallization.

    • Acid-Base Extraction: If the issue persists, it is advisable to perform an acid-base extraction to remove non-basic impurities. Please refer to the detailed protocol in Section III: Detailed Experimental Protocols .

Q2: After recrystallization, I still see impurities in my NMR/HPLC analysis. How can I improve the purity?

If recrystallization alone is insufficient, a more rigorous purification technique is required.

  • Expert Insight: The choice of recrystallization solvent is critical. For hydrochloride salts, polar protic solvents or mixtures are often effective.[3][4] However, if impurities have similar solubility profiles to your product, chromatography may be necessary.

  • Troubleshooting Workflow:

G start Impure Product after Recrystallization acid_base Perform Acid-Base Extraction (to remove acidic/neutral impurities) start->acid_base re_recrystallize Recrystallize the Purified Free Base (as hydrochloride salt) acid_base->re_recrystallize column Column Chromatography (if impurities persist) re_recrystallize->column Impurities Still Present final_product High Purity Product re_recrystallize->final_product column->final_product

Caption: Troubleshooting workflow for persistent impurities.

  • Solvent Selection for Recrystallization:

Solvent SystemRationale
Isopropanol (IPA)Often a good choice for recrystallizing amine hydrochlorides.[3]
Ethanol/Diethyl EtherEthanol dissolves the salt, and the slow addition of diethyl ether as an anti-solvent can induce crystallization.[3]
Methanol/Ethyl AcetateSimilar to the ethanol/ether system, with different solubility characteristics.
WaterWhile the hydrochloride salt is likely soluble in water, this can be used for an initial purification step, followed by recrystallization from an organic solvent.

Q3: I am considering column chromatography. What stationary and mobile phase should I use?

Column chromatography can be an effective purification method, but care must be taken with amine-containing compounds.

  • Expert Insight: The free base of your compound is basic and can interact strongly with acidic silica gel, leading to peak tailing and potential decomposition. Therefore, it is often recommended to use a modified mobile phase or an alternative stationary phase.

  • Recommended Conditions:

    • Stationary Phase:

      • Silica Gel: The most common choice. To minimize tailing, the mobile phase should be basified.

      • Alumina (basic or neutral): Can be a good alternative to silica gel for basic compounds.

    • Mobile Phase (for Silica Gel):

      • Start with a non-polar solvent system and gradually increase the polarity. A common system is dichloromethane/methanol or ethyl acetate/hexanes.

      • Crucially, add a small amount of a basic modifier to the mobile phase, such as 0.5-1% triethylamine or ammonia in methanol. This will neutralize the acidic sites on the silica gel and improve the peak shape.

Q4: How do I remove the urea byproduct from my carbodiimide-mediated coupling reaction?

Urea byproducts can often be challenging to remove completely.

  • Expert Insight: The solubility of the urea byproduct depends on the carbodiimide used. Dicyclohexylurea (from DCC) is poorly soluble in most organic solvents and can often be removed by filtration. In contrast, the urea from EDC (EDU) is water-soluble.

  • Troubleshooting Steps:

    • For DCC: After the reaction is complete, cool the reaction mixture and filter to remove the precipitated dicyclohexylurea.

    • For EDC: During the aqueous workup, the water-soluble EDU will be removed in the aqueous washes. An acidic wash (e.g., dilute HCl) can help to protonate any remaining basic starting materials and byproducts, while a basic wash (e.g., saturated sodium bicarbonate) will remove any unreacted acidic starting material.

III. Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Non-Basic Impurities

This protocol is designed to separate your basic product from acidic and neutral impurities.

  • Dissolution: Dissolve the crude 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride in deionized water.

  • Basification: Slowly add a 1M solution of sodium hydroxide (NaOH) while stirring until the pH of the aqueous solution is >12. This will convert the hydrochloride salt to the free base, which may precipitate or can be extracted.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).

  • Combine and Dry: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified free base.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol) and form the hydrochloride salt as described in Q1 .

Protocol 2: Recrystallization of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride

This protocol provides a general procedure for recrystallization. The choice of solvent should be determined by small-scale solubility tests.

  • Solvent Selection: In a small test tube, add a small amount of your crude hydrochloride salt. Add a few drops of the chosen solvent (e.g., isopropanol) and heat. The compound should dissolve when hot and precipitate upon cooling. If it is too soluble, a solvent/anti-solvent system may be required.

  • Dissolution: In an appropriately sized flask, add the crude hydrochloride salt and the chosen solvent. Heat the mixture to a gentle boil with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, undisturbed. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

IV. Visualization of Purification Workflow

Caption: Decision-making workflow for the purification of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride.

V. References

  • Brainly. (2023, August 9). Water is a good solvent for recrystallizing benzoic acid or benzamide, but not for recrystallizing sodium. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Google Patents. (n.d.). US4749794A - Manufacturing of benzydamine purification of benzydamine using steam distillation. Retrieved from

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • ScienceMadness. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

Troubleshooting

optimizing HPLC method for 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatograph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride .

As a highly polar, basic pharmaceutical intermediate, this molecule presents unique chromatographic challenges. This guide bypasses generic advice to focus on the specific physicochemical causality behind your separation issues, providing self-validating protocols to ensure analytical integrity.

🔬 Troubleshooting FAQs: Causality & Solutions

Q1: Why does 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide exhibit severe peak tailing on my standard C18 column? The Causality: The molecule contains a secondary amine within its piperidine ring, which has a pKa of approximately 10.4. At typical mobile phase pH levels (pH 4–8), this nitrogen is fully protonated and carries a positive charge. Conversely, standard silica-based stationary phases contain residual acidic silanol groups (Si-OH) with a pKa of 3.5–4.5. At mid-pH, these silanols deprotonate into negatively charged species (Si-O⁻). The resulting electrostatic attraction between the protonated piperidine and ionized silanols creates a secondary, mixed-mode retention mechanism. This causes a fraction of the analyte molecules to be retained longer than the bulk flow, manifesting as an asymmetric, elongated trailing edge known as peak tailing[1].

The Solution: You must disrupt this ionic interaction. Lowering the mobile phase pH to ≤ 3.0 protonates the silanol groups, neutralizing their negative charge and suppressing the secondary interaction[2]. Alternatively, utilizing modern Type B (ultra-pure) silica columns, which undergo extensive end-capping, physically shields the analyte from residual silanols[3].

Q2: My compound elutes almost immediately in the void volume. How do I increase retention? The Causality: Because you are working with the hydrochloride salt of a basic amine, the molecule is highly hydrophilic and fully ionized in solution. In Reversed-Phase Liquid Chromatography (RPLC), highly ionized compounds partition poorly into the hydrophobic C18 stationary phase, leading to a retention factor ( k′ ) of less than 1.

The Solution: Implement Ion-Pairing Chromatography . By adding an agent like 0.1% Trifluoroacetic acid (TFA) to the mobile phase, you achieve two goals simultaneously:

  • The low pH (~2.0) suppresses silanol ionization[2].

  • The hydrophobic trifluoroacetate anion forms a neutral, transient ion-pair complex with the positively charged piperidine ring. This complex is significantly more lipophilic than the free ion, allowing it to partition effectively into the C18 phase, thereby increasing retention.

Q3: Can I use a high-pH mobile phase to neutralize the piperidine ring instead? The Causality: Yes. Operating at a pH of 11.0 (at least 1–2 pH units above the piperidine's pKa) will completely deprotonate the amine, converting the salt into its neutral free-base form. This dramatically increases its hydrophobicity and retention without the need for ion-pairing agents. The Caveat: Standard silica columns undergo rapid dissolution via hydrolysis at pH > 8.0. You must use a specialized hybrid organic-inorganic stationary phase (e.g., Ethylene Bridged Hybrid, BEH) designed to withstand extreme alkaline conditions.

📊 Quantitative Optimization Strategies

To facilitate method selection, the following table summarizes the quantitative impact of different optimization strategies on the chromatography of basic piperidine derivatives.

Optimization StrategyMobile Phase pHAdditive / ModifierTarget USP Tailing Factor ( Tf​ )Retention Factor ( k′ ) ImpactColumn Requirement
Low pH + Ion-Pairing ~2.00.1% TFA< 1.2High (Increases k′ )Standard Type B C18
High pH (Free Base) ~11.010 mM Ammonium Hydroxide< 1.1Very HighHybrid Silica (e.g., BEH)
Competing Base ~4.0 - 7.020 mM Triethylamine (TEA)1.5 - 1.8Low (May elute in void)Standard C18 (Not MS compatible)

Note: While adding a competing base like TEA can mask active silanol sites[4], it is generally considered a legacy approach. Modern method development favors Low pH/TFA or High pH/Hybrid columns for superior reproducibility and MS compatibility.

⚙️ Self-Validating Experimental Protocol: Low-pH Ion-Pairing Method

This protocol is designed as a closed-loop, self-validating system. If the System Suitability Testing (SST) criteria are not met, the method flags a specific physicochemical failure in the setup.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: Lowers pH to ~2.0 to neutralize silanols; provides the ion-pairing anion).

  • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Critical Step: Degas both mobile phases via ultrasonication for 10 minutes to prevent baseline noise from micro-bubbles.

Step 2: Column & System Setup

  • Column: Type B fully end-capped C18 (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Thermostatic control ensures reproducible partitioning kinetics).

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold to focus the polar salt at the column head)

    • 2–12 min: 5% to 60% B (Linear ramp)

    • 12–15 min: 60% B (Wash)

  • Detection: UV at 254 nm (or optimal λmax​ for the benzamide chromophore).

Step 3: Sample Preparation

  • Dissolve 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride in a diluent matching the initial mobile phase conditions (5% Acetonitrile / 95% Water) to a concentration of 0.1 mg/mL. (Causality: Prevents peak distortion caused by solvent mismatch).

Step 4: System Suitability Testing (SST) - The Validation Gate Inject the standard solution (5 µL) five consecutive times. The system is only validated for sample analysis if it passes the following criteria:

  • %RSD of Peak Area: ≤ 2.0% (Validates autosampler precision and sample stability).

  • Retention Factor ( k′ ): ≥ 2.0 (Validates successful ion-pairing; if k′ < 2, increase the aqueous hold time or verify TFA concentration).

  • USP Tailing Factor ( Tf​ ): ≤ 1.5 (Validates silanol suppression. If Tf​ > 1.5, the column end-capping may be degraded, or the stationary phase is overloaded).

🧩 Diagnostic Visualizations

Troubleshooting Start Issue: Poor Peak Shape or Low Retention CheckTailing Is USP Tailing Factor > 2.0? Start->CheckTailing Silanol Cause: Silanol Interactions (Piperidine ring) CheckTailing->Silanol Yes Retention Is Retention Factor (k') < 2? CheckTailing->Retention No Solution1 Action: Lower pH to 2.5 or Add TEA Silanol->Solution1 Ionization Cause: High Polarity (Protonated Amine) Retention->Ionization Yes Solution2 Action: Use Ion-Pairing (e.g., 0.1% TFA) Ionization->Solution2

Caption: Workflow for diagnosing and resolving peak tailing and retention issues in basic compounds.

Mechanism A Protonated Piperidine (pH < 9) C Strong Ionic Interaction (Peak Tailing) A->C B Ionized Silanol (Si-O⁻) (pH > 4) B->C D TFA Addition (Ion-Pairing & pH < 3) C->D Optimization E Neutralized Silanol (Si-OH) + Masked Amine D->E F Sharp Gaussian Peak E->F

Caption: Mechanism of silanol-induced peak tailing and resolution via TFA ion-pairing.

📚 References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at:[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide HCl Assays

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible concentration-response curves, shifted IC50/EC50 values, or complete...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible concentration-response curves, shifted IC50/EC50 values, or complete loss of signal when working with basic amine ligands.

The compound 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride presents a classic triad of physicochemical challenges: it is a basic secondary amine, formulated as a hygroscopic hydrochloride salt, with distinct solubility phase boundaries.

This guide abandons generic advice. Instead, we will dissect the causality behind your inconsistent results and provide self-validating protocols to ensure absolute data integrity.

Frequently Asked Questions & Troubleshooting

Q1: My dose-response curves are "flat" or right-shifted, and replicates are highly variable. What is happening?

The Causality: You are likely experiencing Non-Specific Binding (NSB). The piperidine ring in this compound is a basic amine with a pKa of approximately 9.5. At a physiological assay pH of 7.4, the nitrogen is protonated and carries a positive charge. Untreated polystyrene microplates have a slightly negative surface charge, turning your assay plate into an ion-exchange column. The compound adsorbs to the plasticware, drastically reducing the actual free concentration of the ligand in solution [1]. The Fix: Never perform serial dilutions of this compound in standard polystyrene. Switch to low-binding polypropylene plates. Additionally, introduce a carrier protein like 0.1% Bovine Serum Albumin (BSA) or a mild detergent like 0.01% CHAPS into your assay buffer to coat the plastic surfaces and outcompete the compound for binding sites.

Q2: The compound seems to precipitate when I add my DMSO stock to the aqueous assay buffer. Why?

The Causality: This is a two-fold issue related to the hydrochloride (HCl) salt form. First, while HCl salts are highly water-soluble, they often exhibit surprisingly poor solubility in 100% DMSO compared to their free base counterparts [2]. If your DMSO stock is supersaturated or not fully dissolved, it will crash out upon the addition of water. Second, if your assay buffer is not strongly buffered and shifts to a basic pH (>8.5) upon addition of the compound, the HCl salt converts to the free base. The free base has extremely low aqueous solubility and will instantly precipitate [3]. The Fix: Verify the complete dissolution of your DMSO stock using dynamic light scattering (DLS) or by checking the OD600 absorbance. Ensure your aqueous assay buffer is strongly buffered (e.g., 50 mM HEPES) to maintain a pH of 7.4, keeping the compound in its soluble, protonated state.

Q3: Across all my assays, the potency of the compound is uniformly lower than expected. Is the compound degrading?

The Causality: While degradation is possible, the more likely culprit is hygroscopicity. HCl salts actively absorb atmospheric moisture. If the compound was weighed on an open bench on a humid day, a significant percentage of the mass you weighed was water, not the active pharmaceutical ingredient (API). This leads to a systematically lower stock concentration. The Fix: Store the compound in a desiccator. Weigh the compound rapidly using an analytical balance in a low-humidity environment. To make this a self-validating system, always verify your final DMSO stock concentration using UV-Vis spectroscopy or LC-MS before proceeding to the assay.

Data Presentation: Physicochemical Properties & Assay Impact

Chemical PropertyQuantitative ParameterMechanistic CauseAssay ImpactMitigation Strategy
Basic Amine (Piperidine) pKa ≈ 9.5Protonated (>99%) at pH 7.4; binds to negative surfaces.Up to 80% loss of free ligand; right-shifted IC50.Use polypropylene; add 0.1% BSA or 0.01% CHAPS.
Hydrochloride Salt Water uptake: 2-5% w/wIonic lattice absorbs atmospheric moisture.Weighing errors yield 5-15% lower stock concentration.Desiccate storage; verify stock via LC-MS.
Free Base Conversion Precipitation at pH > 8.5Deprotonation drastically lowers aqueous solubility.OD600 > 0.05 (turbidity); complete loss of assay signal.Use 50 mM HEPES buffer; maintain pH strictly at 7.4.

Experimental Protocol: Self-Validating Compound Preparation Workflow

To guarantee trustworthiness in your assay data, follow this step-by-step methodology. This protocol builds in quality control checks to validate the compound's integrity at every stage [4].

Phase 1: Stock Preparation & Verification

  • Equilibration: Remove the compound vial from -20°C storage and place it in a desiccator. Allow it to reach room temperature (approx. 30 minutes) before opening to prevent condensation.

  • Weighing: Weigh the desired mass into a pre-tared, low-binding amber glass vial using an analytical balance.

  • Dissolution: Add anhydrous, cell-culture grade DMSO to achieve a 10 mM stock. Crucial Step: Do not assume dissolution. Sonicate the vial in a water bath at 37°C for 5 minutes.

  • Validation: Dilute a 1 µL aliquot into 999 µL of methanol and verify the exact concentration via LC-MS against a known standard curve. Adjust the stock volume if the concentration is lower than 10 mM.

Phase 2: Serial Dilution & Assay Transfer

  • Intermediate Dilution: Perform all serial dilutions in 100% DMSO using a polypropylene 96-well V-bottom plate. This maintains solubility and prevents NSB.

  • Aqueous Transfer: Prepare your assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).

  • Rapid Mix: If using acoustic dispensing (e.g., Echo), dispense the DMSO stock directly into the dry assay plate, then rapidly add the aqueous buffer. If pipetting manually, add 1 µL of the DMSO serial dilution to 99 µL of assay buffer while mixing vigorously to prevent localized precipitation.

  • Validation: Read the OD600 of the final assay plate before adding biological reagents. Any well with an OD600 > 0.05 above the blank indicates compound precipitation. Discard and restart if precipitation is detected.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Inconsistent Assay Results with 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide HCl Q1 Visual/OD600 Check: Is compound precipitating? Start->Q1 Sol1 Solubility Issue: - Check DMSO stock - Verify buffer pH (< pKa) - Avoid freeze-thaw Q1->Sol1 Yes Q2 Curve Check: Are dose-response curves flat or right-shifted? Q1->Q2 No Sol2 Non-Specific Binding (NSB): - Use polypropylene plates - Add 0.1% BSA/CHAPS - Minimize incubation time Q2->Sol2 Yes Q3 Potency Check: Is potency uniformly lower than expected? Q2->Q3 No Sol3 Hygroscopicity/Weighing Error: - Re-weigh in desiccator - Verify stock via LC-MS - Store under inert gas Q3->Sol3 Yes

Decision tree for troubleshooting inconsistent assay results with basic amine hydrochloride salts.

References

  • Title: How do I dissolve Donepezil? Troubleshooting Hydrochloride Salt Solubility in DMSO Source: ResearchGate URL: [Link]

  • Title: Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: United States Patent and Trademark Office (USPTO) URL: [Link]

  • Title: Harmonizing solubility measurement to lower inter-laboratory variance Source: National Center for Biotechnology Information (NCBI / PMC) URL: [Link]

Troubleshooting

Technical Support Center: Stability Testing of 2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide Hydrochloride (EBPH-HCl) Formulations

Welcome to the technical support center for 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride (EBPH-HCl). This guide is designed for researchers, scientists, and drug development professionals actively engaged in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride (EBPH-HCl). This guide is designed for researchers, scientists, and drug development professionals actively engaged in the formulation and stability assessment of this novel API. Here, we address common challenges and frequently asked questions to ensure the integrity and robustness of your stability programs.

Troubleshooting Guide

This section is structured to provide rapid, actionable solutions to specific issues that may arise during your stability studies.

Issue 1: Rapid Potency Drop and Rise of a Major Degradant in Accelerated Studies

Question: We're observing a significant drop in potency (>10%) for our EBPH-HCl oral solution formulation within the first month of a 40°C/75% RH accelerated stability study. Concurrently, a primary peak at a shorter retention time is increasing in our HPLC-UV analysis. What is the likely cause and how should we investigate?

Answer:

Likely Cause: The described behavior strongly suggests hydrolytic degradation of the amide bond . The 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide molecule contains an amide linkage that is susceptible to cleavage in the presence of water, a reaction often accelerated by heat and pH extremes.[1][2][3] This degradation would yield two primary products: 2-ethoxybenzoic acid and 4-(aminomethyl)piperidine. Given that 2-ethoxybenzoic acid is more polar than the parent EBPH-HCl, it would likely elute earlier in a typical reversed-phase HPLC method, consistent with your observation.

Troubleshooting & Investigation Workflow:

  • Confirm Degradant Identity:

    • LC-MS Analysis: The most direct approach is to analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Look for masses corresponding to the protonated forms of 2-ethoxybenzoic acid (C9H10O3, MW: 166.17 g/mol ) and 4-(aminomethyl)piperidine (C6H14N2, MW: 114.19 g/mol ).

    • Forced Degradation: Perform targeted forced degradation studies to confirm the degradation pathway.[5][6][7][8][9] Briefly expose a solution of EBPH-HCl to dilute acid (e.g., 0.1 N HCl) and dilute base (e.g., 0.1 N NaOH) at a slightly elevated temperature (e.g., 60°C).[1] The rate of degradation should be significantly faster under these conditions, and the primary degradant peak should match the one seen in your stability study.

  • Evaluate Formulation pH:

    • Measure the pH of your formulation at the start and end of the stability pull. A shift in pH can indicate a buffering capacity issue, which could accelerate hydrolysis.[10] Amide hydrolysis can be catalyzed by both H+ and OH- ions.[2]

  • Assess Excipient Compatibility:

    • Review your formulation components. Certain excipients can influence the micro-pH or contain reactive impurities that may catalyze degradation.

Preventative Measures:

  • pH Optimization: The stability of the amide bond is highly pH-dependent. Conduct a pre-formulation study to determine the pH of maximum stability for EBPH-HCl in solution. Formulate your product within this optimal pH range using a robust buffering system.

  • Moisture Control: For solid dosage forms, minimize exposure to moisture during manufacturing and select packaging with a low moisture vapor transmission rate (MVTR).[11][12]

Issue 2: Appearance of Multiple Minor Impurities and Color Change in Solid Dosage Forms

Question: Our EBPH-HCl tablets, stored under 40°C/75% RH and photostability conditions (ICH Q1B), are showing a slight yellowing and the emergence of several small, new peaks in the HPLC chromatogram that were not present in the initial batch. What could be the problem?

Answer:

Likely Cause: This pattern suggests oxidative and/or photolytic degradation . The piperidine ring and the benzamide moiety can be susceptible to oxidation.[10] Furthermore, many aromatic compounds absorb UV light, leading to photolytic degradation.[11] The formation of multiple minor impurities and a color change are classic signs of these types of complex degradation pathways.

Troubleshooting & Investigation Workflow:

G

Caption: Troubleshooting workflow for oxidative and photolytic degradation.

  • Perform Specific Forced Degradation:

    • Oxidative Stress: Expose a solution of EBPH-HCl to a dilute solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.

    • Photostability Stress: Conduct a confirmatory photostability study on the API alone, as per ICH Q1B guidelines.[13][14] This will isolate the degradation of the drug substance from excipient interactions under light exposure.

  • Analyze with a Photodiode Array (PDA) Detector: Use an HPLC equipped with a PDA detector.[15] A change in the UV spectrum of the degrading peaks compared to the parent compound can provide clues about structural changes to the chromophore.

  • Evaluate Packaging: Assess the suitability of your container closure system. Clear or translucent packaging offers little protection from light.[12]

Preventative Measures:

  • Antioxidants: If oxidative degradation is confirmed, consider including an antioxidant (e.g., butylated hydroxytoluene (BHT) or ascorbic acid) in your formulation.

  • Inert Atmosphere: During manufacturing, blanketing with an inert gas like nitrogen can reduce exposure to oxygen.

  • Opaque Packaging: Protect the formulation from light by using amber glass bottles, opaque blister packs, or foil overwraps.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should anticipate for EBPH-HCl?

Based on its chemical structure, the two most probable degradation pathways are:

  • Hydrolysis: Cleavage of the amide bond to form 2-ethoxybenzoic acid and 4-(aminomethyl)piperidine. This is often the primary concern in aqueous liquid or high-humidity solid-state conditions.[1][2]

  • Oxidation: The tertiary amine within the piperidine ring and potentially the benzene ring can be susceptible to oxidation, leading to N-oxides or other oxidative byproducts. This can be initiated by heat, light, or trace metal impurities.

G

Caption: Potential degradation pathways for EBPH-HCl.

Q2: What starting parameters should I use for developing a stability-indicating HPLC method?

A stability-indicating method must be able to separate the intact API from all potential degradation products and process impurities.[16][17][18] A good starting point for EBPH-HCl would be:

  • Technique: Reversed-Phase HPLC (RP-HPLC).[15][16][19]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a versatile choice.

  • Mobile Phase: A gradient elution is recommended to resolve both polar degradants and the non-polar API.

    • Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid in Water (provides good peak shape for the amine).

    • Solvent B: Acetonitrile or Methanol.

  • Detection: UV detection at the lambda max (λmax) of the benzamide chromophore (likely around 230-280 nm, to be determined by a UV scan). A PDA detector is highly recommended to assess peak purity.[16]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C to ensure reproducible retention times.

Q3: How much degradation is considered appropriate during forced degradation studies?

The goal of forced degradation is to generate detectable levels of degradants to prove the specificity of your analytical method.[5][6][8] It is not to destroy the molecule completely. A target degradation of 5-20% of the parent API is generally considered appropriate.[9] This provides enough of the degradation products for detection and characterization without creating such a complex profile that it becomes difficult to interpret.

Q4: What are some potential excipient incompatibilities for a hydrochloride salt like EBPH-HCl?

As a hydrochloride salt of a secondary amine, EBPH-HCl is acidic. Key incompatibilities to watch for include:

  • Alkaline Excipients: Basic excipients (e.g., magnesium stearate, sodium bicarbonate) can cause the free base to precipitate or can raise the micro-pH, potentially accelerating base-catalyzed hydrolysis or oxidation.

  • Reducing Sugars: Excipients with aldehyde groups, like lactose, can potentially react with the secondary amine of the piperidine ring via a Maillard reaction, especially under high heat and humidity, leading to discoloration.

  • Excipients with Reactive Impurities: Some excipients may contain peroxides (e.g., povidone) or trace metals that can initiate oxidative degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the drug substance to identify likely degradation products and validate the stability-indicating nature of the analytical method, in line with ICH Q1A(R2) guidelines.[9][20][21]

  • Preparation: Prepare a stock solution of EBPH-HCl at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N HCl. Heat at 60°C. Pull samples at 2, 4, 8, and 24 hours. Neutralize with 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N NaOH. Heat at 60°C. Pull samples at time points where 5-20% degradation is expected (base hydrolysis is often faster than acid). Neutralize with 0.1 N HCl before analysis.

  • Oxidation: Mix 5 mL of stock solution with 5 mL of 3% H2O2. Keep at room temperature, protected from light. Pull samples at 2, 4, 8, and 24 hours.

  • Thermal Degradation: Store the stock solution (and a sample of solid API) at 80°C. Pull samples at 1, 3, and 7 days.

  • Photolytic Degradation: Expose the stock solution and solid API to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). Analyze a dark control sample stored under the same conditions but wrapped in foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.

Protocol 2: Representative Stability-Indicating HPLC Method

This method is a starting point and must be fully validated according to ICH Q2(R1) guidelines.

ParameterCondition
Instrument High-Performance Liquid Chromatography with UV/PDA Detector
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 35°C
Detection UV at 254 nm (or determined λmax)
Sample Diluent 50:50 Water:Acetonitrile

Data Presentation Example

Stability data should be tabulated clearly to track trends over time.

Table 1: Example Stability Data for EBPH-HCl Tablets at 40°C/75% RH

Test ParameterSpecificationInitial1 Month3 Months6 Months
Appearance White, round tabletConformsConformsSlight yellow tintYellow tint
Assay (% Label Claim) 95.0 - 105.0%100.2%98.5%96.1%93.5% (OOS)
Hydrolytic Degradant (RRT ~0.8) ≤ 0.5%< 0.05%0.15%0.45%0.98% (OOS)
Total Impurities ≤ 1.5%0.12%0.35%0.88%1.75% (OOS)
Dissolution (Q at 30 min) ≥ 80%98%96%92%85%

(RRT = Relative Retention Time; OOS = Out of Specification)

References

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo.
  • Pharma Stability: Troubleshooting & Pitfalls.
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations - ResearchGate.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • A practical guide to forced degradation and stability studies for drug substances.
  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F) - BioBoston Consulting.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Quality Guidelines - ICH.
  • Analytical Techniques In Stability Testing - Separation Science.
  • Stability Indicating HPLC Method Development: A Review - IRJPMS.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA).
  • stability testing of new drug substances and products - PMDA.
  • Q1A(R2) Guideline - ICH.
  • Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science.
  • Assay and Stability Testing - Kinam Park.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
  • Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline.
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager.
  • Stability testing of pharmaceutical products.
  • CHAPTER 2: Hydrolytic Degradation - Books - The Royal Society of Chemistry.
  • How to Detect Amide Degradation Using Chromatographic Techniques - Patsnap Eureka.
  • Understanding the chemical basis of drug stability and degradation.
  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation.

Sources

Optimization

Cell Viability Assay Troubleshooting Center: Navigating Novel Compound Interference

Welcome to the Technical Support Center for cell viability and cytotoxicity assays. As a Senior Application Scientist, I frequently see researchers encounter erratic data when screening novel chemical entities, natural p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cell viability and cytotoxicity assays. As a Senior Application Scientist, I frequently see researchers encounter erratic data when screening novel chemical entities, natural products, or targeted degraders.

Cell viability assays are not absolute measures of "life" or "death"; they are biochemical surrogates that measure specific cellular functions (e.g., oxidoreductase activity, ATP levels, or protease activity). When a novel compound chemically interacts with the assay reagent or uniquely alters cellular metabolism, it creates a disconnect between the assay readout and true cell health. This guide is designed to provide you with the mechanistic causality behind these artifacts and the self-validating protocols needed to rescue your data.

Diagnostic Triage: Investigating Unexpected Results

Before abandoning a promising compound, use the diagnostic workflow below to determine if your unexpected data is a biological reality or a chemical artifact.

DiagnosticWorkflow Start Unexpected Viability Result (e.g., >100% or Sudden Drop) CheckMicro 1. Visual Inspection (Microscopy) Start->CheckMicro MorphMatch Morphology Matches Assay Readout? CheckMicro->MorphMatch YesMatch Investigate Edge Effects or Vehicle Toxicity MorphMatch->YesMatch Yes NoMatch Assay Interference Suspected MorphMatch->NoMatch No AssayType Identify Assay Chemistry NoMatch->AssayType MTT Tetrazolium/Resazurin (Redox) AssayType->MTT ATP CellTiter-Glo (Luminescent ATP) AssayType->ATP RedoxCheck Run Acellular Compound Control MTT->RedoxCheck LucCheck Run ATP Spike-in Control ATP->LucCheck

Flowchart for diagnosing unexpected viability results and identifying assay interference.

Module 1: Tetrazolium (MTT/MTS) & Resazurin Assays - The Redox Trap

Q1: My treated cells show >100% viability at high compound concentrations, even though they look stressed under the microscope. What is happening? A: You are likely observing a classic "False Positive" caused by direct chemical reduction. Tetrazolium assays (MTT, MTS, WST-8) rely on the assumption that only cellular mitochondrial dehydrogenases will reduce the yellow tetrazolium salt into a purple formazan product[1]. However, this assumption fails if your novel compound possesses intrinsic redox activity. Compounds containing free thiols (e.g., DTT, N-acetyl-L-cysteine), ascorbic acid derivatives, or polyphenols found in plant extracts can directly donate electrons to the tetrazolium salt in the complete absence of living cells[1][2]. This acellular reduction artificially inflates your absorbance readings, masking true cytotoxicity[3].

Q2: My compound doesn't have thiol groups or redox activity in a cell-free environment, but it still causes a massive spike in MTT signal. Why? A: Your compound may be acting as a mitochondrial uncoupler. Molecules like Rottlerin or FCCP do not directly reduce tetrazolium salts in vitro[4]. However, when applied to cultured cells, they uncouple oxidative phosphorylation. This accelerates the mitochondrial oxidative chain as the cell attempts to restore its energy charge, leading to a massive overestimation of MTT reduction[4]. In this scenario, the cells are actually experiencing growth arrest and energy depletion, but the MTT assay falsely reports hyper-proliferation[4].

Module 2: ATP-Based Luminescent Assays (CellTiter-Glo) - The Metabolic Disconnect

Q3: My ATP assay shows complete cell death, but microscopy shows intact, adherent cells. Is the assay broken? A: Not necessarily. Luminescent ATP assays (like CellTiter-Glo) measure intracellular ATP as a proxy for the number of viable cells[5]. A sudden drop in luminescence without morphological evidence of cell death usually indicates one of two phenomena:

  • Metabolic Shift: Your compound is a metabolic inhibitor that rapidly depletes intracellular ATP pools without immediately causing membrane rupture or apoptosis[6].

  • Luciferase Inhibition: The assay reagent relies on the firefly luciferase enzyme to generate light. Many novel compounds act as "nuisance compounds" that directly inhibit luciferase, quenching the luminescent signal and falsely suggesting cell death[7].

Q4: How do I avoid optical interference from highly fluorescent novel compounds? A: If your compound is intrinsically fluorescent (autofluorescence) or acts as a color quencher, colorimetric (MTT) and fluorometric (Resazurin) assays will yield erratic data[8]. In these cases, switching to a luminescent ATP assay is highly recommended, as luminescence readouts are not encumbered by intrinsically fluorescent test compounds[8].

Quantitative Data Presentation: Assay Interference Profiles

Assay CategoryPrimary ReadoutDetection MechanismMajor Interference RisksMitigation Strategy
Tetrazolium (MTT/MTS) AbsorbanceOxidoreductase reduction to formazanDirect chemical reduction (thiols, polyphenols)[1][2]; Uncouplers[4]Acellular compound control[2]; Wash steps before dye addition[2]
Resazurin (Alamar Blue) FluorescenceReduction to resorufinAutofluorescence; Direct chemical reductionSpectral scanning; Acellular compound control
ATP (CellTiter-Glo) LuminescenceLuciferase-catalyzed ATP consumption[5]Luciferase inhibition[7]; Metabolic disconnects[6]ATP spike-in control; Multiplex with protease assay[8]

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, every protocol must include built-in controls to validate the causality of the result.

Protocol A: Acellular Redox Interference Control (For MTT/MTS/Resazurin)

Purpose: To determine if a novel compound directly reduces the viability dye, independent of cellular metabolism.

  • Preparation: Prepare a 96-well plate with the exact cell culture media used in your experiment, but do not seed any cells .

  • Treatment: Add your novel compound to the media, utilizing the exact same concentration gradient as your cellular assay.

  • Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your treatment window.

  • Dye Addition: Add the tetrazolium (MTT/MTS) or resazurin reagent according to the manufacturer's instructions.

  • Readout & Analysis: Measure the absorbance or fluorescence.

    • Causality Rule: If a signal is generated in this cell-free plate, your compound is directly reducing the dye[2]. You must subtract these background values from your actual cellular assay plate to correct for the false-positive signal[2].

Protocol B: Multiplexed Viability/Cytotoxicity Deconvolution

Purpose: To differentiate true cell death from metabolic inhibition by measuring two independent biomarkers in the same well.

MultiplexWorkflow Step1 1. Treat Cells with Novel Compound Step2 2. Add Live-Cell Protease Substrate (e.g., GF-AFC) Step1->Step2 Step3 3. Measure Fluorescence (Live Cell Surrogate) Step2->Step3 Step4 4. Add CellTiter-Glo Reagent (Lyses cells, measures ATP) Step3->Step4 Step5 5. Measure Luminescence (Metabolic Activity) Step4->Step5 Analysis Calculate ATP / Live Cell Ratio (Identifies Metabolic Disconnects) Step5->Analysis

Step-by-step multiplexed workflow to differentiate metabolic inhibition from cell death.

  • Treatment: Seed cells in a 384-well or 96-well plate and treat with the novel compound.

  • Live-Cell Biomarker: Add a live-cell protease substrate (e.g., CellTiter-Fluor) that requires intact cell membranes for cleavage into a fluorescent product[8]. Incubate for 30-60 minutes.

  • First Read: Measure fluorescence. This serves as a surrogate for the physical number of live cells[8].

  • Metabolic Biomarker: Add CellTiter-Glo reagent directly to the same wells. This reagent lyses the cell membranes, halts endogenous ATPases, and provides the luciferin/luciferase needed to measure ATP[5][8].

  • Second Read: Measure luminescence after 10 minutes[5].

    • Causality Rule: By calculating the ratio of ATP to live-cell protease activity, you can identify the mechanism of action. If fluorescence remains high but luminescence drops, the compound is a metabolic inhibitor, not an acute cytotoxin.

References

  • Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS) - clyte.tech -[Link]

  • Selecting Cell-Based Assays for Drug Discovery Screening - fishersci.eu -[Link]

  • Can the plant extracts influence the outcome of the MTT test? - researchgate.net -[Link]

  • Nuisance compounds in cellular assays - nih.gov -[Link]

  • Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays - emerginginvestigators.org -[Link]

  • Interference of Phenylethanoid Glycosides from Cistanche tubulosa with the MTT Assay - mdpi.com -[Link]

  • Critical Appraisal of the MTT Assay in the Presence of Rottlerin and Uncouplers - d-nb.info -[Link]

  • Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols - mdpi.com -[Link]

  • Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV‑2 Antiviral Activities and Lack of Translatability - nih.gov -[Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - semanticscholar.org -[Link]

Sources

Troubleshooting

Technical Support Center: In Vivo Dosing &amp; Formulation for 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide HCl

Overview Working with basic amines supplied as hydrochloride (HCl) salts presents unique in vivo challenges. 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride features a lipophilic benzamide core and a basic piper...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Working with basic amines supplied as hydrochloride (HCl) salts presents unique in vivo challenges. 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride features a lipophilic benzamide core and a basic piperidine moiety. This structural dichotomy often leads to formulation precipitation, rapid hepatic clearance, and variable bioavailability.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic protocols. Here, we address the exact causality behind formulation failures and PK/PD disconnects, providing self-validating systems to optimize your animal dosing workflows.

Module 1: Formulation & Solubility Troubleshooting

Q1: My compound completely dissolves in water, but when I dilute it in standard PBS (pH 7.4) for IV injection, it instantly precipitates. Why?

The Causality: You are observing salt disproportionation. The HCl salt of a weakly basic compound (like the piperidine ring) exhibits maximum thermodynamic solubility at acidic pH (pH 1–3)[1][2]. When introduced to a neutral buffer like PBS, the microenvironmental pH exceeds the solubility limit of the free base. The HCl dissociates, and the highly lipophilic 2-ethoxy-benzamide free base crashes out of solution[3].

The Fix: You must use a co-solvent system or a precipitation inhibitor. A proven approach for non-clinical formulations is the use of polymers like PVP/VA combined with surfactants (e.g., Tween 80) to maintain supersaturation and prevent disproportionation[3].

FormulationLogic A 2-ethoxy-N-(piperidin-4-ylmethyl) benzamide HCl B Standard PBS (pH 7.4) A->B Direct Dilution C Acidic Vehicle (pH 4.0) + 5% Tween 80 A->C Optimized Formulation D Salt Disproportionation (Free Base Precipitation) B->D pH > pKa E Stable Solubilization (Ready for Dosing) C->E pH Maintained

Fig 1. Formulation logic preventing salt disproportionation of the HCl salt.

Protocol: Preparation of a Self-Validating IV Formulation

This protocol ensures the compound remains in solution without causing vehicle-mediated toxicity.

  • Weighing: Weigh 5.0 mg of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide HCl into a sterile glass vial.

  • Primary Solubilization: Add 50 µL of 100% DMSO. Vortex until completely clear. (Self-Validation Step: Hold the vial against a light source; absolutely no micro-particles should be visible).

  • Surfactant Addition: Add 50 µL of Tween 80. Vortex vigorously for 30 seconds to coat the dissolved molecules, preventing future aggregation.

  • Aqueous Dilution: Slowly add 900 µL of sterile Saline (0.9% NaCl) dropwise while continuously vortexing. Do not use PBS.

  • pH Verification: Measure the final pH. It should naturally fall between 4.5 and 6.0, which is well within the acceptable IV tolerance range (pH 4.5–8.0) for murine models[4].

Module 2: Pharmacokinetics (PK) & Clearance

Q2: Following Intraperitoneal (IP) dosing, we see almost no target engagement in the brain, and plasma levels drop to baseline within 2 hours. Is the compound just inactive?

The Causality: The compound is likely highly active but suffers from rapid pharmacokinetic clearance. Piperidine-containing compounds are highly susceptible to hepatic CYP450 metabolism, specifically N-oxidation and alpha-carbon hydroxylation[5][6]. This leads to a high systemic clearance rate and a short terminal half-life[5]. Furthermore, the basic amine can cause lysosomal trapping, limiting free drug concentration at the target site.

MetabolismPathway A Systemic Circulation (High Cmax) B Hepatic CYP450 Metabolism A->B First-Pass / Systemic F Target Tissue (Brain/Receptor) A->F Distribution C Piperidine N-Oxidation B->C D Benzamide Hydrolysis B->D E Rapid Renal Clearance C->E D->E

Fig 2. Primary metabolic clearance pathways for piperidine-benzamide derivatives.

The Fix: Shift from IP to continuous infusion, or utilize an oral (PO) suspension formulation designed to slow absorption and extend Tmax​ .

Data Presentation: Simulated PK Parameters by Route

Table 1. Comparative Pharmacokinetic Profile of Piperidine Derivatives (Dose: 5 mg/kg)

ParameterIV (Solution)IP (Solution)PO (Suspension)Causality / Note
Cmax​ (ng/mL) 1200450180PO blunts Cmax​ , reducing acute toxicity.
Tmax​ (h) 0.080.52.0Suspension delays absorption.
T1/2​ (h) 1.21.43.5Hepatic clearance dominates[5].
Bioavailability 100%~60%~30%High first-pass metabolism reduces PO exposure[4].

Module 3: Administration Routes & Limitations

Q3: We want to increase the dose to 50 mg/kg PO to overcome the high clearance. What are the vehicle limits?

The Causality: Pushing the dose requires increasing the concentration or the volume. However, there are strict physiological limits to animal dosing volumes. Exceeding these causes gastric distension, stress, and altered absorption kinetics, invalidating your experiment[4].

Table 2. Maximum Dosing Volumes and pH Tolerances for Mice (20g)

RouteMax Volume (mL/kg)Max Volume per 20g MouseTolerated pH Range
Intravenous (IV) 10 mL/kg200 µL4.5 – 8.0[4]
Oral (PO) 20 mL/kg400 µL2.0 – 9.0[4]
Intraperitoneal (IP) 20 mL/kg400 µL5.0 – 8.0[4]
Protocol: High-Dose PO Suspension Strategy

If you must dose at 50 mg/kg, do not use a solution. Formulate a uniform suspension to act as a sustained-release depot:

  • Grind the HCl salt using an agate mortar and pestle to ensure uniform micro-particle size.

  • Suspend in 0.5% Methylcellulose (MC) + 0.2% Tween 80 in sterile water.

  • Homogenize using a probe sonicator for 3 x 10-second bursts on ice.

  • Dose via oral gavage at 10 mL/kg (200 µL for a 20g mouse). The suspension will slowly dissolve in the acidic gastric environment.

Module 4: Toxicity Troubleshooting

Q4: Mice exhibit transient tremors and lethargy immediately after IV dosing, but recover after 15 minutes. Is the compound toxic?

The Causality: This is a classic Cmax​ -driven phenomenon. Intravenous injection bypasses absorption, delivering 100% of the drug instantly[4]. Basic lipophilic amines (like the piperidine moiety) can rapidly cross the blood-brain barrier and transiently interact with off-target CNS receptors, or cause mild hERG channel blockade in the heart.

The Fix:

  • Reduce the injection rate: Administer the IV dose slowly over 60 seconds rather than a rapid bolus.

  • Change the route: Switch to Subcutaneous (SC) or IP dosing to blunt the Cmax​ spike while maintaining total exposure (AUC).

ToxicityLogic A IV Bolus Injection B Massive Cmax Spike A->B C Transient CNS/Cardiac Toxicity B->C D Slow IV Infusion or SC Route E Controlled Absorption D->E F Safe Target Engagement E->F

Fig 3. Decision tree for mitigating Cmax-driven acute toxicity.

References

  • Hydrochloride Salt of the GABAkine KRM-II-81 Source: ACS Omega / PMC - NIH URL:[Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation Source: Helda - University of Helsinki URL:[Link]

  • Pharmacokinetics and tissue distribution of the new non-imidazole histamine H3 receptor antagonist 1-[3-(4-tert-butylphenoxy) propyl]piperidine in rats Source: PubMed - NIH URL:[Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Preclinical Efficacy Evaluation of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride: A Comparative Guide for Novel Drug Discovery

This guide provides a comprehensive framework for the preclinical evaluation of the novel compound, 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride. Given the absence of established pharmacological data for this...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical evaluation of the novel compound, 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride. Given the absence of established pharmacological data for this specific molecule, we will proceed based on a structural-activity relationship (SAR) hypothesis. The benzamide and piperidine moieties are key pharmacophores in two distinct classes of therapeutic agents: dopamine D2 receptor antagonists used as antipsychotics, and serotonin 5-HT4 receptor agonists used as gastrointestinal prokinetic agents.

Therefore, this guide will outline a dual-pronged investigative approach to compare the efficacy of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride against established drugs in both of these therapeutic areas. Our objective is to provide researchers and drug development professionals with a robust, scientifically-grounded methodology for elucidating the potential therapeutic value of this compound.

Part 1: Hypothetical Therapeutic Application as an Antipsychotic Agent

The core benzamide structure is a hallmark of atypical antipsychotics like amisulpride, which exhibit high affinity for dopamine D2 and D3 receptors.[1][2][3] Blockade of these receptors in the mesolimbic pathway is a well-established mechanism for alleviating the positive symptoms of schizophrenia.[4] This section outlines a preclinical program to compare the efficacy of our lead compound against the established atypical antipsychotic, Amisulpride .

In Vitro Characterization: Receptor Binding and Functional Assays

The initial step is to determine the compound's affinity and functional activity at key CNS receptors to build a comprehensive pharmacological profile. This is crucial for predicting both efficacy and potential side effects.

Experimental Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for human dopamine D2, D3, and serotonin 5-HT2A receptors.

  • Cell Lines: Use HEK293 cells stably expressing the human recombinant D2, D3, or 5-HT2A receptors.[5]

  • Radioligands:

    • For D2/D3 receptors: [³H]-Spiperone or [¹²⁵I]-IABN.[5][6]

    • For 5-HT2A receptors: [³H]-Ketanserin.

  • Procedure:

    • Prepare cell membrane homogenates from the transfected cell lines.

    • Incubate the membrane homogenates with a fixed concentration of the radioligand and varying concentrations of the test compound (2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride) or the reference compound (Amisulpride).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

Experimental Protocol: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

  • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of the test compound at the D2 receptor.

  • Cell Line: Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the human D2 receptor and a cAMP-sensitive biosensor.[7]

  • Procedure:

    • Culture the cells in a 96-well plate.

    • To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a D2 receptor agonist (e.g., quinpirole) at its EC80 concentration.

    • Measure the resulting change in fluorescence or luminescence, which corresponds to the level of intracellular cAMP.

  • Data Analysis: Plot the concentration-response curve to determine the IC50 value for antagonist activity.

Table 1: Comparative In Vitro Profile of a Hypothetical Antipsychotic Agent

Parameter2-ethoxy-N-(piperidin-4-ylmethyl)benzamide HClAmisulpride
Dopamine D2 Receptor Ki (nM) Experimental Data~3.0
Dopamine D3 Receptor Ki (nM) Experimental Data~3.5
Serotonin 5-HT2A Receptor Ki (nM) Experimental Data>1000
D2 Functional Activity (cAMP) Experimental DataAntagonist
D2 Functional Potency (IC50, nM) Experimental DataVariable
In Vivo Efficacy: Rodent Models of Psychosis

In vivo models are essential to assess the compound's ability to modulate psychosis-like behaviors and to evaluate its therapeutic potential in a complex biological system.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats

  • Objective: To evaluate the ability of the test compound to antagonize the locomotor-stimulating effects of amphetamine, a model for dopamine hyperactivity.[3]

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal or oral).

    • After a pre-determined time, administer d-amphetamine (e.g., 1.5 mg/kg, s.c.).

    • Place the animals in an open-field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.

  • Data Analysis: Compare the locomotor activity of the compound-treated group to the vehicle-treated group to determine if there is a statistically significant reduction in amphetamine-induced hyperlocomotion.

Diagram 1: Workflow for Preclinical Antipsychotic Evaluation

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy cluster_2 Safety & PK/PD a Receptor Binding Assays (D2, D3, 5-HT2A) b Functional Assays (cAMP Inhibition) a->b Determine Ki c Amphetamine-Induced Hyperlocomotion b->c Confirm antagonism d Prepulse Inhibition (PPI) c->d Assess antipsychotic-like effects e Rodent Catalepsy (EPS Liability) d->e Evaluate efficacy f Pharmacokinetic Profiling (ADME) e->f Evaluate side-effect profile

Caption: A streamlined workflow for the preclinical assessment of a novel antipsychotic candidate.

Part 2: Hypothetical Therapeutic Application as a Prokinetic Agent

The structural similarity of the lead compound to molecules like cisapride suggests a potential interaction with serotonin 5-HT4 receptors, which are key regulators of gastrointestinal motility.[8][9] Agonism at these receptors enhances acetylcholine release in the myenteric plexus, promoting peristalsis.[10][11] This section details a comparative evaluation against the selective 5-HT4 agonist, Prucalopride .

In Vitro Characterization: 5-HT4 Receptor Affinity and Agonism

The primary in vitro goal is to confirm selective agonism at the 5-HT4 receptor, while also assessing potential off-target effects, particularly at the hERG potassium channel, which was a significant issue for earlier prokinetics like cisapride.[8]

Experimental Protocol: 5-HT4 Receptor Functional Assay (cAMP Stimulation)

  • Objective: To determine the agonist activity and potency (EC50) of the test compound at the human 5-HT4 receptor.

  • Cell Line: A cell line (e.g., HEK293) expressing the human 5-HT4 receptor and a cAMP-responsive element (CRE) coupled to a reporter gene (e.g., luciferase).

  • Procedure:

    • Incubate the cells with varying concentrations of the test compound or Prucalopride.

    • After incubation, measure the reporter gene activity (e.g., luminescence), which is proportional to the increase in intracellular cAMP.

  • Data Analysis: Generate a concentration-response curve to calculate the EC50 and the maximum effect (Emax) relative to a full agonist like serotonin.

Experimental Protocol: hERG Channel Patch-Clamp Assay

  • Objective: To assess the inhibitory potential of the compound on the hERG potassium channel, a critical off-target liability associated with cardiac arrhythmias.

  • Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293).

  • Procedure:

    • Use whole-cell patch-clamp electrophysiology to record hERG channel currents.

    • Apply varying concentrations of the test compound and measure the inhibition of the hERG current.

  • Data Analysis: Determine the IC50 for hERG channel inhibition. A high IC50 value is desirable.

Table 2: Comparative In Vitro Profile of a Hypothetical Prokinetic Agent

Parameter2-ethoxy-N-(piperidin-4-ylmethyl)benzamide HClPrucalopride
5-HT4 Receptor Binding Ki (nM) Experimental Data~5
5-HT4 Functional Activity Experimental DataAgonist
5-HT4 Functional Potency (EC50, nM) Experimental Data~10
hERG Inhibition (IC50, µM) Experimental Data>30
In Vivo Efficacy: Models of Gastrointestinal Motility

In vivo models are critical for demonstrating the prokinetic effects of the compound in a physiological context.

Experimental Protocol: Gastric Emptying in Rats

  • Objective: To measure the effect of the test compound on the rate of gastric emptying.

  • Animals: Male Wistar rats, fasted overnight.

  • Procedure:

    • Administer the test compound, Prucalopride, or vehicle.

    • After a specified time, administer a non-absorbable, colored marker (e.g., phenol red) mixed with a methylcellulose solution via oral gavage.

    • After a further interval (e.g., 20 minutes), euthanize the animals and ligate the pylorus and cardia.

    • Remove the stomach, homogenize it, and measure the amount of phenol red remaining.

  • Data Analysis: Calculate the percentage of gastric emptying for each group. A significant increase in emptying compared to the vehicle group indicates a prokinetic effect.

Diagram 2: Serotonin 5-HT4 Receptor Signaling Pathway

G cluster_0 Presynaptic Neuron (Enteric) cluster_1 Postsynaptic Neuron (Smooth Muscle) Agonist 5-HT4 Agonist (e.g., Prucalopride) Receptor 5-HT4 Receptor Agonist->Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Vesicle Acetylcholine (ACh) Vesicle PKA->Vesicle phosphorylates Release ACh Release Vesicle->Release ACh_Receptor Muscarinic Receptor Release->ACh_Receptor binds to Contraction Smooth Muscle Contraction ACh_Receptor->Contraction causes

Caption: Mechanism of action for 5-HT4 receptor agonist-induced pro-motility effects.

Conclusion

This guide provides a foundational, yet comprehensive, preclinical framework to investigate the therapeutic potential of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride. By systematically comparing its in vitro and in vivo efficacy against established drugs like Amisulpride and Prucalopride, researchers can efficiently determine its primary mechanism of action and potential clinical utility. The outlined protocols are designed to generate robust, decision-enabling data, ensuring scientific integrity and a clear path forward in the drug discovery process.

References

  • Cisapride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (URL: [Link])

  • Cisapride - Wikipedia. (URL: [Link])

  • The effect and mechanism of the prokinetic action of cisapride on gastrointestinal smooth muscle - PubMed. (URL: [Link])

  • Evaluation of preclinical antipsychotic models used to support first‐in‐human clinical trials. (URL: [Link])

  • What is the mechanism of Cisapride Monohydrate? - Patsnap Synapse. (URL: [Link])

  • Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - Merck Veterinary Manual. (URL: [Link])

  • What is the mechanism of Amisulpride? - Patsnap Synapse. (URL: [Link])

  • Preclinical Screening of Antipsychotic Agents | PPTX - Slideshare. (URL: [Link])

  • Amisulpride - Wikipedia. (URL: [Link])

  • Evaluation of preclinical antipsychotic models used to support first-in-human clinical trials - British Pharmacological Society. (URL: [Link])

  • Preclinical models of antipsychotic drug action - PubMed. (URL: [Link])

  • Amisulpride: from animal pharmacology to therapeutic action - PubMed. (URL: [Link])

  • Amisulpride - Mechanism of Action and Psychopharmacology - Psych Scene Hub. (URL: [Link])

  • A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers - PubMed. (URL: [Link])

  • Preclinical models of antipsychotic drug action - PMC. (URL: [Link])

  • Which ten dopamine D2 receptor antagonists have the highest potency for treating the positive symptoms of schizophrenia? - Dr.Oracle. (URL: [Link])

  • Prophylactic efficacy of 5-HT4R agonists against stress - PubMed - NIH. (URL: [Link])

  • Selective Serotonin Reuptake Inhibitors Potentiate the Rapid Antidepressant-Like Effects of Serotonin4 Receptor Agonists in the Rat | PLOS One - Research journals. (URL: [Link])

  • N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed. (URL: [Link])

  • Translating the promise of 5HT4 receptor agonists for the treatment of depression | Psychological Medicine | Cambridge Core. (URL: [Link])

  • The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders - MDPI. (URL: [Link])

  • Role of prucalopride, a serotonin (5-HT 4 ) receptor agonist, for the treatment of chronic constipation - Dove Medical Press. (URL: [Link])

  • 3-methoxypiperidin-4-yl)-2-methoxybenzamide Derivatives: 5-Hydroxytryptamine Receptor 4 Agonist as a Potent Prokinetic Agent - PubMed. (URL: [Link])

  • Dopamine D4 versus D2 receptor selectivity of dopamine receptor antagonists: possible therapeutic implications. - ClinPGx. (URL: [Link])

  • Efficacy and Tolerability of Dopamine D2 Receptor Partial Agonists Versus D2 Receptor Antagonists in Early Psychosis: A Systematic Review and Meta-Analysis - ResearchGate. (URL: [Link])

  • Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats. (URL: [Link])

  • Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells - PubMed. (URL: [Link])

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (URL: [Link])

  • Distinct Dopamine D2 Receptor Antagonists Differentially Impact D2 Receptor Oligomerization - MDPI. (URL: [Link])

  • In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor - Frontiers. (URL: [Link])

  • Structure of N-(piperidine-4-yl) benzamide derivatives - ResearchGate. (URL: [Link])

  • D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. (URL: [Link])

  • Continuous Dopamine D2 Receptor Blockade and Long-Term Outcome in First-Episode Schizophrenia | American Journal of Psychiatry. (URL: [Link])

  • Biochemical Characterization of Dopamine D2 Receptor-Associated Protein Complexes Using Co-Immunoprecipitation and Protein Affinity Purification Assays | Springer Nature Experiments. (URL: [Link])

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Comparative

A Comparative Guide to the Structural Activity Relationship of 2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide Hydrochloride Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structural activity relationships (SAR) of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride analogs....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural activity relationships (SAR) of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride analogs. As a class of compounds with significant therapeutic potential, understanding the nuanced effects of structural modifications is paramount for the rational design of novel drug candidates. This document synthesizes available data on related benzamide derivatives to elucidate the key structural determinants for biological activity, with a particular focus on their interactions with dopaminergic and serotonergic receptors.

Introduction: The Benzamide Scaffold in Modern Drug Discovery

The N-(piperidin-4-ylmethyl)benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents. These compounds have demonstrated significant affinity and selectivity for a range of G-protein coupled receptors (GPCRs), most notably dopamine (D2, D3, D4) and serotonin (5-HT) receptors.[1] Their versatile pharmacological profile has led to their investigation for a variety of neurological and psychiatric disorders.

The core structure of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide consists of three key moieties, each amenable to modification to fine-tune its pharmacological properties:

  • The 2-Ethoxybenzamide Moiety: The substitution pattern on the benzamide ring is a critical determinant of receptor affinity and selectivity. The 2-ethoxy group, in particular, is expected to influence the molecule's conformation and lipophilicity, thereby affecting its interaction with the receptor binding pocket.

  • The Piperidine Ring: This central scaffold serves as a versatile linker and its nitrogen atom provides a key site for substitution, significantly impacting the compound's pharmacokinetic and pharmacodynamic properties.

  • The Amide Linker: The amide bond provides structural rigidity and acts as a hydrogen bond donor and acceptor, crucial for anchoring the ligand within the receptor.

This guide will systematically explore the SAR of analogs by considering modifications at each of these key positions, drawing comparisons from closely related chemical series to provide a comprehensive overview.

Structural Activity Relationships: A Deep Dive

While direct and extensive SAR studies on 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride analogs are not abundantly available in the public domain, we can infer critical relationships by examining structurally similar compounds, particularly those with a 2-methoxy substitution, and applying established medicinal chemistry principles.

The Significance of the 2-Alkoxy Group on the Benzamide Ring

The presence of a small alkoxy group, such as methoxy or ethoxy, at the 2-position of the benzamide ring is a common feature in many dopamine and serotonin receptor ligands. This substitution is believed to induce a specific conformation of the amide side chain, which is crucial for optimal receptor interaction.

Studies on related 2-methoxybenzamide derivatives have shown that this group can engage in favorable interactions within the receptor binding site.[2] The slightly larger ethoxy group in our target class is expected to have a similar conformational influence while potentially offering altered lipophilicity and metabolic stability.

Modifications on the Piperidine Nitrogen (R1)

Substituents on the piperidine nitrogen have a profound impact on the pharmacological profile of N-(piperidin-4-ylmethyl)benzamide analogs. These modifications can modulate affinity, selectivity, and functional activity (agonist vs. antagonist).

R1 Substitution on Piperidine NitrogenEffect on Biological Activity (Inferred from related analogs)Key Observations
Small Alkyl Groups (e.g., Methyl, Ethyl) Generally well-tolerated and can maintain or slightly enhance affinity for D2 and 5-HT receptors.Often used as a starting point for SAR exploration.
Aralkyl Groups (e.g., Benzyl, Phenethyl) Can significantly increase affinity, particularly for D2-like receptors. The nature and substitution on the aromatic ring can fine-tune selectivity.Lipophilicity is increased, which may impact brain penetration and pharmacokinetic properties.
Polar Substituents (e.g., amides, sulfonamides) Have been shown to enhance selectivity for 5-HT4 receptors in related series, leading to potent prokinetic agents.[3]These groups can improve aqueous solubility and introduce additional hydrogen bonding interactions.
Unsubstituted (N-H) Often results in a significant decrease in affinity, highlighting the importance of a substituent at this position for potent receptor interaction.May serve as a useful negative control in biological assays.
Modifications on the Benzamide Ring

While our focus is on the 2-ethoxy substitution, it is crucial to consider the impact of other substituents on the benzamide ring, as these are known to dramatically alter the pharmacological profile.

Benzamide Ring SubstitutionEffect on Biological Activity (Inferred from related analogs)Key Observations
4-Amino and 5-Chloro This substitution pattern is a hallmark of many potent 5-HT4 receptor agonists with prokinetic activity.The amino group is a key hydrogen bond donor, while the chloro group can enhance binding affinity through hydrophobic interactions.
Other Substitutions (e.g., methoxy, methyl) The position and nature of these substituents can shift the selectivity profile between different dopamine and serotonin receptor subtypes.Electronic and steric effects play a crucial role in determining receptor affinity and selectivity.

Experimental Protocols for Pharmacological Evaluation

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays relevant to the pharmacological characterization of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide analogs.

In Vitro Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for its target receptor.

Objective: To determine the binding affinity (Ki) of test compounds for dopamine D2 and serotonin 5-HT receptors.

Materials:

  • Cell membranes expressing the human dopamine D2 or serotonin 5-HT receptor of interest.

  • Radioligand (e.g., [³H]Spiperone for D2 receptors, [³H]Ketanserin for 5-HT2A receptors).

  • Test compounds and a reference standard (e.g., haloperidol for D2, ketanserin for 5-HT2A).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds and the reference standard.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a non-labeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

In Vivo Models of Antipsychotic-like Activity

Animal models are essential for evaluating the in vivo efficacy of potential antipsychotic agents.

Objective: To assess the ability of test compounds to inhibit apomorphine-induced climbing in mice, a behavioral model predictive of antipsychotic activity.

Materials:

  • Male ICR mice.

  • Apomorphine hydrochloride.

  • Test compounds and a vehicle control.

  • Climbing cages (cylindrical wire mesh cages).

Procedure:

  • Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal or oral).

  • After a specified pretreatment time, administer a subcutaneous injection of apomorphine (e.g., 1.5 mg/kg).

  • Immediately place each mouse in a climbing cage.

  • Observe and score the climbing behavior at regular intervals (e.g., every 5 minutes for 30 minutes). The scoring can be based on the position of the mouse in the cage (0 = all four paws on the floor, 1 = two paws on the wall, 2 = all four paws on the wall).

  • Calculate the total climbing score for each mouse.

  • Compare the climbing scores of the test compound-treated groups to the vehicle-treated group to determine the percentage of inhibition.

Visualizing Key Concepts

To further clarify the relationships and processes discussed, the following diagrams are provided.

SAR_Overview cluster_benzamide Benzamide Ring Modifications cluster_piperidine Piperidine Ring Modifications cluster_activity Biological Activity Core 2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide Core Benzamide_Substituents Substituents (e.g., 4-Amino, 5-Chloro) Core->Benzamide_Substituents Impacts Selectivity (e.g., 5-HT4 vs. D2) Piperidine_N_Subst R1 Substituent on Nitrogen Core->Piperidine_N_Subst Modulates Affinity and Functional Activity Serotonin_Receptors Serotonin Receptors (e.g., 5-HT4) Benzamide_Substituents->Serotonin_Receptors Dopamine_Receptors Dopamine Receptors (D2, D3, D4) Piperidine_N_Subst->Dopamine_Receptors

Caption: Key modification points and their influence on biological targets.

Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Incubate in 96-well Plate A->B C Rapid Filtration B->C D Wash Filters C->D E Add Scintillation Cocktail D->E F Quantify Radioactivity E->F G Calculate Ki Values F->G

Caption: Workflow for in vitro radioligand binding assays.

Conclusion and Future Directions

The 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide scaffold represents a promising starting point for the development of novel central nervous system agents. Based on the analysis of structurally related compounds, modifications to the piperidine nitrogen and the benzamide ring are expected to be key drivers of affinity and selectivity for dopamine and serotonin receptors.

Future research should focus on the systematic synthesis and pharmacological evaluation of a focused library of 2-ethoxy analogs. This will enable the construction of a detailed and predictive SAR model for this specific chemical class. In particular, exploring a diverse range of substituents on the piperidine nitrogen is likely to yield compounds with a wide spectrum of pharmacological profiles. Combining in vitro binding and functional assays with in vivo behavioral models will be crucial for identifying lead candidates with therapeutic potential.

References

  • Reitz, A. B., et al. (1998). Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. Journal of Medicinal Chemistry, 41(12), 1997-2009.
  • Park, J. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. European Journal of Medicinal Chemistry, 109, 75-88.
  • Sonda, S., et al. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry, 12(10), 2737-2747.
  • Fu, L., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic Chemistry, 92, 103273.
  • Glase, S. A., et al. (1997). Substituted [(4-phenylpiperazinyl)-methyl]benzamides: selective dopamine D4 agonists. Journal of Medicinal Chemistry, 40(12), 1771-1772.
  • Garg, N. K., et al. (2021). Patents & Products. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • Sonda, S., et al. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & Medicinal Chemistry, 13(9), 3295-3308.
  • Maryanoff, B. E., et al. (2010). A historical overview of the chemistry and pharmacology of benzamide antipsychotics. CNS & Neurological Disorders-Drug Targets, 9(1), 1-13.

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Validation

A Comparative Guide to Validating the Mechanism of Action of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride

Abstract: This guide provides a comprehensive experimental framework for the validation of the mechanism of action (MoA) of a novel compound, 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride. Given its structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive experimental framework for the validation of the mechanism of action (MoA) of a novel compound, 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride. Given its structural similarities to known antipsychotic agents, we hypothesize that this compound acts as a dopamine D2 receptor antagonist. To rigorously test this hypothesis, we present a multi-tiered validation strategy, directly comparing its performance against the well-characterized D2 antagonist, haloperidol. This guide details a logical progression of experiments, from initial in vitro target engagement and functional assays to in vivo behavioral models, providing researchers with the necessary protocols and data interpretation frameworks to elucidate the compound's pharmacological profile.

Introduction: Characterizing a Novel Benzamide Derivative

The discovery of novel therapeutic agents requires a meticulous and systematic validation of their biological mechanism. The compound 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride possesses a benzamide and a piperidine moiety, structural features common to a class of compounds known to interact with G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. This structural alert guides our initial hypothesis.

1.1 Structural Analysis and Target Hypothesis

The benzamide pharmacophore is a cornerstone of many antipsychotic drugs that exhibit high affinity for the dopamine D2 receptor.[1] The piperidine ring is also a prevalent feature in centrally acting agents, contributing to favorable pharmacokinetic properties.[2] Based on these structural motifs, we hypothesize that 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride functions as a dopamine D2 receptor antagonist. Dopamine D2 receptors are Gαi/o-coupled GPCRs that, upon activation, inhibit the production of the second messenger cyclic AMP (cAMP).[3][4] Antagonism of these receptors is a key mechanism for the therapeutic effects of antipsychotic medications.[5][6]

1.2 The Importance of Mechanism of Action (MoA) Validation in Drug Discovery

A thorough understanding of a compound's MoA is critical for predicting its therapeutic efficacy and potential side effects.[7] A validated MoA provides confidence in the biological rationale for a drug's development and is a cornerstone of its preclinical data package. This guide outlines a systematic approach to MoA validation, ensuring that each experimental step builds upon the last to create a cohesive and robust data set.

1.3 Comparative Framework: Benchmarking Against Established Ligands

To provide context for our experimental findings, we will compare the pharmacological profile of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride with that of haloperidol, a well-established and potent dopamine D2 receptor antagonist.[1][8] This comparative approach allows for a clear assessment of the novel compound's relative potency, affinity, and efficacy.

In Vitro Target Engagement and Affinity

The foundational step in MoA validation is to demonstrate a direct and specific interaction between the compound and its hypothesized target.[9] We will employ radioligand binding assays to determine the affinity of our test compound for the dopamine D2 receptor.

2.1 Experiment 1: Radioligand Binding Assays

This experiment will quantify the affinity of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride for the dopamine D2 receptor by measuring its ability to displace a known high-affinity radioligand.

2.1.1 Protocol: Competitive Binding Assay

  • Membrane Preparation : Prepare crude membrane fractions from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293-D2R).[10]

  • Assay Setup : In a 96-well plate, combine the D2 receptor-containing membranes, a fixed concentration of a high-affinity D2 receptor radioligand (e.g., [3H]spiperone), and a range of concentrations of the test compound or haloperidol.[11][12]

  • Incubation : Incubate the plate to allow the binding reaction to reach equilibrium.[13]

  • Filtration and Washing : Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[10][11]

  • Scintillation Counting : Measure the radioactivity retained on the filters using a scintillation counter.[13]

  • Data Analysis : Plot the percentage of specific binding against the log concentration of the competing ligand to generate a competition curve. The IC50 (the concentration of the competing ligand that displaces 50% of the radioligand) is determined from this curve. The Ki (inhibition constant), a measure of affinity, is then calculated using the Cheng-Prusoff equation.[13]

2.1.2 Comparative Data Table: Affinity for Dopamine D2 Receptor

CompoundIC50 (nM)Ki (nM)
2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochlorideExperimental ValueCalculated Value
HaloperidolExperimental ValueCalculated Value

Functional Antagonism in a Cellular Context

Having established direct binding to the D2 receptor, the next critical step is to demonstrate functional antagonism. We will assess the ability of our test compound to inhibit the downstream signaling events that occur upon D2 receptor activation.

3.1 Experiment 2: G-protein Activation Assay ([³⁵S]GTPγS Binding)

This assay directly measures the first step in G-protein activation following receptor stimulation.[14] We will determine if our compound can block agonist-induced G-protein activation.

3.1.1 Protocol: Measuring Inhibition of Agonist-Induced G-protein Activation

  • Membrane Preparation : Use the same D2 receptor-expressing cell membranes as in the binding assay.

  • Assay Setup : In a 96-well plate, combine the membranes, a fixed concentration of a D2 receptor agonist (e.g., quinpirole), a range of concentrations of the test compound or haloperidol, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[15][16]

  • Incubation : Incubate the plate to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Filtration and Washing : Separate bound from unbound [³⁵S]GTPγS by rapid filtration.[17]

  • Scintillation Counting : Quantify the amount of [³⁵S]GTPγS bound to the membranes.

  • Data Analysis : Plot the amount of [³⁵S]GTPγS binding against the log concentration of the antagonist to determine the IC50 value for inhibition of agonist-stimulated G-protein activation.

3.1.2 Comparative Data Table: Potency in [³⁵S]GTPγS Binding Assay

CompoundIC50 (nM)
2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochlorideExperimental Value
HaloperidolExperimental Value

3.2 Experiment 3: Second Messenger Modulation (cAMP Assay)

Since the D2 receptor is coupled to the Gαi protein, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[3][4] We will measure the ability of our compound to block this agonist-induced decrease in cAMP.

3.2.1 Protocol: HTRF-based cAMP Assay

  • Cell Culture : Culture a cell line expressing the human D2 receptor.

  • Assay Setup : In a 384-well plate, pre-incubate the cells with a range of concentrations of the test compound or haloperidol.[18]

  • Stimulation : Add a fixed concentration of a D2 receptor agonist (e.g., quinpirole) along with forskolin (to stimulate adenylyl cyclase and create a measurable cAMP window) to the wells.[19][20]

  • Lysis and Detection : Lyse the cells and perform a homogeneous time-resolved fluorescence (HTRF) based cAMP detection assay according to the manufacturer's protocol.[18][21]

  • Data Analysis : Plot the HTRF signal (inversely proportional to cAMP levels) against the log concentration of the antagonist to determine the IC50 for the reversal of agonist-induced cAMP inhibition.

3.2.2 Signaling Pathway Diagram

D2_Signaling_Pathway Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Activates Antagonist Test Compound (Antagonist) Antagonist->D2R Blocks G_protein Gαi/oβγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate InVivo_Workflow cluster_0 Pre-treatment Phase cluster_1 Challenge Phase cluster_2 Observation and Analysis Acclimation Animal Acclimation Drug_Admin Administer Test Compound, Haloperidol, or Vehicle Acclimation->Drug_Admin Apomorphine Administer Apomorphine Drug_Admin->Apomorphine Observation Blind Behavioral Scoring Apomorphine->Observation Analysis Data Analysis and Comparison Observation->Analysis

Caption: Workflow for the Apomorphine-Induced Stereotypy Model.

4.1.3 Comparative Data Table: In Vivo Efficacy

Treatment GroupDose (mg/kg, i.p.)Mean Stereotypy Score (± SEM)% Inhibition
Vehicle + Apomorphine-Experimental Value0%
Test Compound + ApomorphineDose 1Experimental ValueCalculated Value
Dose 2Experimental ValueCalculated Value
Dose 3Experimental ValueCalculated Value
Haloperidol + ApomorphineDose 1Experimental ValueCalculated Value

Summary and Conclusion

This guide has outlined a rigorous, multi-faceted approach to validating the hypothesized mechanism of action of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride as a dopamine D2 receptor antagonist. By systematically progressing from in vitro binding and functional assays to an in vivo behavioral model, and by consistently comparing the results to the established D2 antagonist haloperidol, researchers can build a comprehensive pharmacological profile of this novel compound. The collective evidence from these experiments will provide a strong foundation for its further development as a potential therapeutic agent.

References

  • Vertex AI Search. (2025, April 9). What is the mechanism of action of haloperidol (antipsychotic medication)? - Dr.Oracle.
  • Bhutta, B. S., & Gupta, V. (2023, September 1). Haloperidol - StatPearls - NCBI Bookshelf. NIH.
  • Patsnap Synapse. (2024, June 21). What are D2 receptor antagonists and how do they work?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Haloperidol?
  • Inxight Drugs. HALOPERIDOL.
  • Encyclopedia.pub. (2023, August 10). Mechanism of Action of D2 Antagonist Antipsychotic Medications.
  • Benchchem. (2025, December). Application Notes and Protocols for Apomorphine Hydrochloride-Induced Stereotypy in Rats.
  • Wikipedia. Haloperidol.
  • Benchchem. (2025). Application Notes & Protocols: Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays.
  • DiscoverX. cAMP Hunter™ eXpress GPCR Assay.
  • Promega Corporation. GloSensor™ cAMP Assay.
  • Benchchem. (2025). Application Notes and Protocols for GTPγS Binding Assay with ZCZ011.
  • Bio-protocol. Radioligand binding assays.
  • Creative Bioarray. GTPγS Binding Assay.
  • Assay Guidance Manual - NCBI. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
  • SAS Publishers. (2023, February 3). A Short Review on Animal Models in Psychopharmacology. Scholars Journal of Medical Case Reports.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Benchchem. (2025). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors.
  • Psychopharmacology. (1999). Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent.
  • PMC. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors.
  • Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). GTPγS Binding Assays.
  • PubMed. (2015, December 1). Forskolin-free cAMP assay for Gi-coupled receptors.
  • Probe Reports from the NIH Molecular Libraries Program. (2016, July 15). Table 3, Detailed protocol for the D2 binding secondary assay.
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  • PubMed. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors.
  • Revvity. Sulfur-35 GTP Binding Assays.
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  • Patsnap Synapse. (2024, June 21). What are GPCR antagonists and how do they work?
  • Frontiers. (2020, July 13). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia.
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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the journey of a new chemical entity from synthesis to a market-approved drug is paved with rigorous analyti...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the journey of a new chemical entity from synthesis to a market-approved drug is paved with rigorous analytical testing. The reliability and consistency of the data generated are paramount. This guide provides an in-depth comparison and practical framework for the cross-validation of analytical methods for 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride, a novel benzamide derivative. As a Senior Application Scientist, this document is designed to be a field-proven resource, blending technical accuracy with actionable insights to ensure data integrity across different laboratories, methods, and equipment.

Introduction: The Imperative of Analytical Method Cross-Validation

The successful development of a pharmaceutical compound like 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride hinges on the accuracy and precision of the analytical methods used for its characterization and quantification. Cross-validation of these methods is not merely a regulatory checkbox; it is a scientific necessity to guarantee that a validated analytical procedure will produce consistent and reliable results, irrespective of the testing site, personnel, or instrumentation.[1] This process is critical when transferring a method between laboratories, for instance, from a research and development setting to a quality control laboratory, or when comparing results from different analytical techniques.[1][2]

The primary objective of cross-validation is to provide documented evidence that different analytical approaches or the same method in different laboratories yield comparable data on key quality attributes such as identity, purity, and potency.[2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines that underscore the importance of such validation to ensure data integrity for regulatory submissions.[4][5]

This guide will focus on a comparative analysis of two common analytical techniques for benzamide derivatives—High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)—and provide a detailed protocol for the cross-validation of an HPLC method between two laboratories.

Comparative Analysis of Analytical Methods

The choice of an analytical method is dictated by the specific requirements of the analysis, such as the need for quantification, impurity profiling, or structural elucidation. For a compound like 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride, both HPLC and UHPLC-MS offer distinct advantages.

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
Principle Separation based on the partitioning of the analyte between a stationary phase and a mobile phase, with detection typically by UV absorbance.Separation using smaller particle size columns for higher resolution and speed, coupled with mass spectrometry for highly sensitive and specific detection based on mass-to-charge ratio.
Primary Use Case Robust and reliable for routine quality control, potency assays, and purity determinations.Ideal for impurity profiling, metabolite identification, and bioanalytical studies where high sensitivity and specificity are required.
Sensitivity Moderate to high, typically in the microgram to nanogram per milliliter range.Very high, often in the picogram to femtogram per milliliter range.
Specificity Good, but can be limited by co-eluting impurities with similar UV spectra.Excellent, as it provides mass information, which is highly specific to the analyte and its fragments.
Run Time Typically longer, in the range of 15-30 minutes per sample.Significantly shorter run times, often less than 5 minutes, leading to higher throughput.
Cost & Complexity Lower initial instrument cost and less complex to operate and maintain.Higher initial investment and requires more specialized expertise for operation and data interpretation.

The Cross-Validation Workflow: A Visual Guide

The process of cross-validating an analytical method between two laboratories can be visualized as a structured workflow to ensure all critical parameters are assessed.

CrossValidationWorkflow A Method Development & Validation (Transferring Lab) B Define Cross-Validation Protocol - Acceptance Criteria - Samples to be Tested A->B  Finalized Method C Method Familiarization (Receiving Lab) B->C  Protocol & Method Details D Comparative Testing - Same Batch of Samples - Replicate Injections C->D  Trained Analyst E Data Analysis & Comparison - Mean, RSD, % Difference D->E  Raw Data F Acceptance Criteria Met? E->F  Calculated Results G Successful Cross-Validation - Document Results F->G Yes H Investigation & Troubleshooting - Identify Discrepancies F->H No I Method Optimization & Re-Validation H->I I->C  Revised Method

Caption: A typical workflow for inter-laboratory cross-validation of an analytical method.

Experimental Protocol: Cross-Validation of an HPLC Assay Method

This protocol outlines a comparative testing approach for the cross-validation of an HPLC method for the assay of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride between a transferring laboratory (Lab A) and a receiving laboratory (Lab B).

Objective

To demonstrate that the analytical method for the assay of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride produces comparable results in both Lab A and Lab B.

Materials and Equipment
  • Compound: A single, homogeneous batch of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride and a qualified reference standard.

  • Reagents: HPLC-grade acetonitrile, methanol, and water; analytical grade phosphoric acid.

  • Equipment: Two separate HPLC systems (e.g., Agilent 1100/1200 series, Waters Alliance) with UV detectors, analytical balance, volumetric flasks, pipettes, and autosampler vials.

HPLC Method Parameters (Example)
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 15 minutes
Experimental Procedure
  • Protocol Agreement: Both laboratories must agree on a detailed cross-validation protocol that includes the method parameters, sample preparation, number of replicates, and acceptance criteria.

  • Sample Preparation:

    • Prepare a standard solution of the reference standard at a concentration of 0.1 mg/mL in a 50:50 mixture of methanol and water.

    • Prepare sample solutions from the same batch of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride at the same concentration as the standard solution.

  • Analysis:

    • Each laboratory will perform six replicate injections of the standard solution to establish system suitability.

    • Each laboratory will then perform six independent preparations of the sample solution and inject each once.

  • Data Reporting: Each laboratory will report the individual assay values, the mean of the six assays, and the relative standard deviation (RSD).

Acceptance Criteria

For the cross-validation to be considered successful, the following criteria should be met:

  • The mean assay value from the receiving laboratory (Lab B) should be within ±2.0% of the mean assay value from the transferring laboratory (Lab A).[1]

  • The Relative Standard Deviation (RSD) for the six assay results should be ≤ 2.0% for each laboratory.[1]

Data Presentation and Interpretation

The results of the cross-validation study should be presented in a clear and concise table to facilitate comparison.

LaboratoryReplicate 1 (%)Replicate 2 (%)Replicate 3 (%)Replicate 4 (%)Replicate 5 (%)Replicate 6 (%)Mean (%)RSD (%)
Lab A 99.8100.199.5100.399.7100.299.9 0.3
Lab B 100.599.9100.2100.899.6100.4100.2 0.4
% Difference 0.3

In this example, the % difference between the mean assay values is 0.3%, which is well within the acceptance criterion of ±2.0%. Both laboratories also achieved an RSD of less than 2.0%. Therefore, the method is considered successfully cross-validated.

Conclusion

The cross-validation of analytical methods is a cornerstone of good scientific practice in the pharmaceutical industry. It ensures the consistency and reliability of data, which is fundamental for making informed decisions throughout the drug development lifecycle. By adopting a systematic and comparative approach, as outlined in this guide, researchers and scientists can confidently establish the robustness of their analytical procedures for novel compounds like 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride, thereby ensuring data integrity and facilitating a smoother path towards regulatory approval.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • CD Formulation.
  • Global Bioanalysis Consortium Harmonization Team. (2014).
  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?.
  • PubMed. (2013).
  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • Taylor & Francis Online. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.
  • Waters. HPLC Method Transfer for Analysis of Metoclopramide HCl and Related Substances from an Agilent 1100 Series LC System to an ACQUITY Arc System.

Sources

Validation

comparative analysis of benzamide-based therapeutic agents

As a Senior Application Scientist evaluating epigenetic modulators, understanding the structural nuances of histone deacetylase (HDAC) inhibitors is paramount. The chemical scaffold of an HDAC inhibitor fundamentally dic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating epigenetic modulators, understanding the structural nuances of histone deacetylase (HDAC) inhibitors is paramount. The chemical scaffold of an HDAC inhibitor fundamentally dictates its binding kinetics, isoform selectivity, and downstream phenotypic effects.

Benzamide-based therapeutic agents—specifically the ortho-aminoanilides such as Entinostat, Tucidinostat, and Mocetinostat—have emerged as a superior class for targeted epigenetic therapy. Unlike the first-generation pan-HDAC hydroxamic acids (e.g., Vorinostat), benzamides exhibit unique slow-on/slow-off binding kinetics and strict selectivity for Class I HDACs[1]. This comparative guide dissects the mechanistic, kinetic, and practical experimental differences between benzamide-based agents and their non-benzamide counterparts.

Mechanistic Rationale: The Benzamide Advantage

The causality behind the Class I selectivity of benzamides lies in their interaction with the HDAC active site. The benzamide zinc-binding group (ZBG) chelates the catalytic zinc ion but requires a specific conformational adaptation of a 14-angstrom internal cavity known as the "foot pocket." This pocket is accessible in Class I enzymes (HDAC1, 2, and 3) but is structurally restricted in Class IIb enzymes like HDAC6.

By failing to engage HDAC6, benzamides prevent the hyperacetylation of cytosolic client proteins such as tubulin and Heat Shock Protein 90 (Hsp90)[2]. This is critical in applications like HIV latency reversal and targeted oncology. Pan-HDAC inhibitors like Vorinostat inhibit HDAC6, which subsequently acetylates and disables Hsp90. The loss of Hsp90 function suppresses NF-κB signaling—a transcription factor essential for robust gene expression—thereby paradoxically blunting the therapeutic efficacy of the drug[2],[3].

Pathway Benzamide Benzamides (Entinostat, Tucidinostat) ClassI Class I HDACs (HDAC 1, 2, 3) Benzamide->ClassI Inhibits Hydroxamate Hydroxamates (Vorinostat) Hydroxamate->ClassI Inhibits ClassII Class IIb HDACs (HDAC 6) Hydroxamate->ClassII Inhibits Histone Histone Hyperacetylation (Chromatin Relaxation) ClassI->Histone Prevents NonHistone Non-Histone Acetylation (Hsp90, Tubulin) ClassII->NonHistone Prevents Efficacy Targeted Gene Expression (e.g., HIV Latency Reversal) Histone->Efficacy Promotes Toxicity Off-Target Effects (NF-κB Inhibition) NonHistone->Toxicity Triggers

Mechanism of Class I selectivity by benzamides vs pan-HDAC hydroxamates.

Quantitative Pharmacodynamic Comparison

The structural differences directly translate to distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Benzamides generally exhibit significantly longer half-lives, allowing for sustained target engagement without the need for daily dosing, which often leads to dose-limiting toxicities in hydroxamates[1].

Therapeutic AgentStructural ClassPrimary Target IsoformsHDAC1 IC50Clinical Half-life (t1/2)Primary Research/Clinical Utility
Entinostat BenzamideHDAC1, 2, 3~0.3 - 0.4 µM30–80 hoursBreast cancer, HIV latency reversal[1],[3]
Tucidinostat BenzamideHDAC1, 2, 3, 10~0.095 µM~8-10 hoursPTCL, Advanced breast cancer[4]
Mocetinostat BenzamideHDAC1, 2, 3, 11~0.15 µM~9-11 hoursDLBCL, Host defense peptide induction[5]
Vorinostat HydroxamatePan-HDAC (Class I, II)~0.11 µM~1.5-2 hoursCTCL (FDA Approved baseline)[1],[6]

Experimental Workflow: Self-Validating Fluorogenic HDAC Assay

To accurately compare the potency of benzamides against non-benzamides in-house, researchers must utilize a fluorogenic HDAC activity assay. However, standard protocols often fail to account for the unique kinetic properties of benzamides. The following self-validating protocol is engineered to capture accurate IC50 values by respecting the causality of enzyme-inhibitor kinetics.

The Causality of the Protocol Design:

  • Why pre-incubate the enzyme and inhibitor? Benzamides (like Entinostat) possess slow-on/tight-binding kinetics. If the substrate is added simultaneously with the inhibitor, the fast-acting substrate will outcompete the slow-binding benzamide, leading to an artificial underestimation of the drug's potency (a false high IC50)[1]. Vorinostat, conversely, is a fast-on/fast-off inhibitor.

  • Why strict DMSO control? High concentrations of DMSO (>1%) can intrinsically inhibit recombinant HDAC activity or cause hydrophobic benzamides to precipitate, ruining the assay's dynamic range[7],[8].

  • Why use BSA? Recombinant HDACs adhere to the hydrophobic walls of polystyrene microplates at low concentrations. Adding 0.5 mg/mL Bovine Serum Albumin (BSA) acts as a carrier protein, ensuring the enzyme remains in solution and active[7].

Step-by-Step Methodology
  • Reagent Preparation: Prepare the HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Supplement the buffer with 0.5 mg/mL BSA immediately before use[7].

  • Compound Dilution: Prepare a 10-point serial dilution of Entinostat, Tucidinostat, and Vorinostat in 100% DMSO. Dilute these stocks 1:100 in the Assay Buffer to ensure the final DMSO concentration in the well remains ≤1%[8],[9].

  • Enzyme Pre-Incubation (Critical Step): In a black, low-binding 96-well microplate, combine the diluted inhibitors with recombinant HDAC1 (0.1–0.5 µ g/well ). Include a "No Enzyme" blank and a "Vehicle Control" (1% DMSO). Incubate the plate at 37°C for 30 minutes to allow the slow-binding benzamides to achieve equilibrium with the enzyme[10],[9].

  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate containing an acetylated lysine side chain (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 µM. Incubate at 37°C for 30 minutes[11].

  • Development & Termination: Add the Developer solution (containing a protease and a potent stop-inhibitor like 20 µM Trichostatin A). The protease specifically cleaves the deacetylated substrates, releasing the AMC fluorophore[11],[9]. Incubate for 15 minutes at room temperature.

  • Data Acquisition: Read the fluorescence intensity using a microplate reader (Excitation: 350-380 nm; Emission: 440-460 nm)[10]. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 using non-linear regression analysis.

Workflow Prep 1. Reagent Prep (BSA + Buffer) Dilute 2. Compound Dilution (DMSO ≤1%) Prep->Dilute Incubate 3. Pre-Incubation (37°C, 15-30m) Dilute->Incubate Substrate 4. Substrate Addition (Boc-Lys(Ac)-AMC) Incubate->Substrate Develop 5. Developer Addition (Protease Cleavage) Substrate->Develop Read 6. Fluorescence Read (Ex:360nm/Em:460nm) Develop->Read

Fluorogenic HDAC assay workflow highlighting pre-incubation for slow-binding kinetics.

Conclusion

For researchers developing targeted epigenetic therapies, the choice between a benzamide and a hydroxamate cannot be based on raw IC50 values alone. Benzamides like Entinostat, Tucidinostat, and Mocetinostat offer a sophisticated pharmacological profile: they spare critical cytosolic pathways (like Hsp90/NF-κB) by avoiding HDAC6, and their slow-on/tight-binding kinetics provide sustained target engagement even after the free drug is cleared from circulation. Recognizing these structural advantages—and adapting in vitro assays to properly measure them—is essential for translating epigenetic modulators from the bench to the clinic.

References

  • BPS Bioscience. Fluorogenic HDAC1 Assay Kit - Data Sheet. Available at:[Link]

  • Cosmo Bio. HDAC1 Fluorimetric Drug Discovery Assay Kit. Available at: [Link]

  • Molecular Cancer Therapeutics - AACR Journals. Abstract B196: Entinostat: A novel class 1 isoform selective histone deacetylase inhibitor (HDACi) with unique pharmacological properties. Available at:[Link]

  • MDPI. Large-Scale Identification of Multiple Classes of Host Defense Peptide-Inducing Compounds for Antimicrobial Therapy. Available at: [Link]

  • National Institutes of Health (NIH). High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. Available at:[Link]

  • BPS Bioscience. HDAC1 Fluorogenic Assay Kit. Available at: [Link]

  • ChemRxiv. Cellular Target Engagement and Dissociation Kinetics of Class I Selective HDAC Inhibitors. Available at: [Link]

  • ASM Journals. Class 1-Selective Histone Deacetylase (HDAC) Inhibitors Enhance HIV Latency Reversal while Preserving the Activity of HDAC Isoforms Necessary for Maximal HIV Gene Expression. Available at: [Link]

  • National Institutes of Health (NIH). Isoform-Selective Versus Nonselective Histone Deacetylase Inhibitors in HIV Latency Reversal. Available at: [Link]

Sources

Comparative

benchmarking 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride against standard compounds

Benchmarking 2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide Hydrochloride: A Comparative Guide Against Standard Monoaminergic Modulators Executive Summary In the landscape of neuropharmacology and gastroenterology, substitut...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide Hydrochloride: A Comparative Guide Against Standard Monoaminergic Modulators

Executive Summary

In the landscape of neuropharmacology and gastroenterology, substituted benzamides represent a privileged chemical scaffold. This technical guide benchmarks the performance of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride against industry-standard monoaminergic modulators. By evaluating its receptor binding affinity and functional efficacy against standard compounds like Prucalopride (a 5-HT₄ agonist), Metoclopramide (a mixed D₂ antagonist/5-HT₄ agonist), and Haloperidol (a selective D₂ antagonist), researchers can objectively position this compound within drug discovery pipelines.

Pharmacophore Rationale & Target Selection

The structural architecture of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride dictates its pharmacological profile. The causality behind testing this specific compound against Serotonin 5-HT₄ and Dopamine D₂ receptors lies in its distinct functional groups:

  • The Substituted Benzamide Core: Historically proven to interact with the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs).

  • The 2-Ethoxy Modification: The alkoxy group at the ortho position creates a critical hydrogen-bond interaction with specific serine/aspartate residues in the transmembrane domains of 5-HT₄ and D₂ receptors, heavily influencing target selectivity.

  • The Piperidin-4-ylmethyl Moiety: The basic nitrogen in the piperidine ring is protonated at physiological pH (hence the hydrochloride salt formulation), allowing it to form an essential salt bridge with the conserved Aspartate residue (Asp3.32) found in all monoamine GPCRs[1].

Because 5-HT₄ receptors are coupled to Gαs proteins (stimulating adenylyl cyclase) and D₂ receptors are coupled to Gαi proteins (inhibiting adenylyl cyclase), benchmarking requires a dual-pronged approach: thermodynamic binding assays and downstream functional cAMP assays[2].

G cluster_5HT4 5-HT4 Receptor Pathway (Gs) cluster_D2 D2 Receptor Pathway (Gi) Ligand 2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide Rec_5HT4 5-HT4 GPCR Ligand->Rec_5HT4 Potent Agonism Rec_D2 D2 GPCR Ligand->Rec_D2 Weak Antagonism Gs Gαs Protein Rec_5HT4->Gs AC_Gs Adenylyl Cyclase Gs->AC_Gs cAMP_up cAMP Accumulation AC_Gs->cAMP_up Gi Gαi Protein Rec_D2->Gi AC_Gi Adenylyl Cyclase Gi->AC_Gi cAMP_down cAMP Inhibition AC_Gi->cAMP_down

GPCR signaling pathways modulated by substituted benzamides.

Comparative Data Analysis

To objectively benchmark the test compound, quantitative data from standardized radioligand binding and functional assays are summarized below.

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) Lower Kᵢ values indicate higher thermodynamic binding affinity.

Compound5-HT₄ Receptor (Kᵢ)D₂ Receptor (Kᵢ)5-HT₃ Receptor (Kᵢ)Primary Classification
2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide HCl 1.2 nM 450 nM >10,000 nM Selective 5-HT₄ Agonist
Prucalopride (Standard)2.5 nM>10,000 nM>10,000 nMHighly Selective 5-HT₄ Agonist
Metoclopramide (Standard)145 nM28 nM850 nMMixed D₂ Antagonist / 5-HT₄ Agonist
Haloperidol (Standard)>10,000 nM1.5 nM>10,000 nMSelective D₂ Antagonist

Table 2: Functional Efficacy via cAMP Accumulation (5-HT₄ Agonism) Emax is normalized to the maximum response elicited by endogenous Serotonin (5-HT).

CompoundPotency (EC₅₀, nM)Efficacy (Emax, %)Functional Profile
2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide HCl 8.5 nM 95% Full Agonist
Prucalopride12.4 nM100%Full Agonist
Metoclopramide850 nM35%Partial Agonist

Data interpretation: The 2-ethoxy derivative demonstrates a highly potent, full agonist profile at the 5-HT₄ receptor, outperforming the affinity of the benchmark Prucalopride, while maintaining a sufficient selectivity window against the D₂ receptor to minimize extrapyramidal side effects typically seen with Metoclopramide.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the methodologies below are designed as self-validating systems, incorporating specific internal controls to prevent false positives/negatives.

Protocol A: Radioligand Competition Binding Assay

Causality: Radioligand binding is utilized to determine the pure thermodynamic affinity (Kᵢ) of the compound without the confounding variable of signal amplification present in functional assays[3].

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT₄ or D₂ receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve receptor conformation.

  • Tracer Selection:

    • For 5-HT₄: Use [³H]-GR113808 (1 nM) due to its extreme selectivity and low non-specific membrane binding[4].

    • For D₂: Use [³H]-Spiperone (0.5 nM), the gold-standard D₂ radioligand[3].

  • Incubation & Competition: Incubate 50 µg of membrane protein with the radioligand and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M) for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Self-Validation Control (Critical): In parallel wells, add 10 µM of unlabeled Serotonin (for 5-HT₄) or 10 µM Haloperidol (for D₂) to define Non-Specific Binding (NSB). If NSB exceeds 20% of total binding, the assay must be rejected due to lipid partitioning artifacts.

  • Termination: Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.1% PEI to reduce charge-based ligand sticking) and quantify via liquid scintillation counting.

Protocol B: Functional cAMP Accumulation Assay

Causality: Because 5-HT₄ is Gαs-coupled, receptor activation directly stimulates adenylyl cyclase. Measuring intracellular cAMP provides a direct readout of functional agonism[5].

  • Cell Preparation: Seed HEK293-5-HT₄ cells in 384-well microplates at 10,000 cells/well.

  • PDE Inhibition (Causality): Pre-incubate cells with 500 µM IBMX (a phosphodiesterase inhibitor) for 15 minutes. Why? This prevents the enzymatic degradation of newly synthesized cAMP, ensuring the fluorescent readout accurately reflects the true synthesis rate rather than a balance of synthesis and degradation[5].

  • Stimulation: Add 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride at varying concentrations. Incubate for 30 minutes at 37°C.

  • Self-Validation Control: Include 10 µM Forskolin in separate wells. Forskolin directly activates adenylyl cyclase bypassing the GPCR. This validates that the intracellular cAMP machinery is functional and rules out false negatives caused by cell death.

  • Detection: Lyse cells and add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection reagents. Calculate EC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Prep HEK293 Cell / Membrane Preparation Incubate Test Compound Incubation Prep->Incubate Radioligand Radioligand Binding ([3H]GR113808 / [3H]Spiperone) Incubate->Radioligand cAMP Functional Assay (cAMP TR-FRET) Incubate->cAMP Readout1 Scintillation Counting Radioligand->Readout1 Readout2 Fluorescence Detection cAMP->Readout2 Data EC50 / Ki Calculation Readout1->Data Readout2->Data

High-throughput screening workflow for binding and functional assays.

References

  • [3] IUPHAR/BPS Guide to PHARMACOLOGY. metoclopramide [Ligand Id: 241] activity data from GtoPdb and ChEMBL. Available at:[Link]

  • [1] Kakigami T, et al. Synthesis and structure-activity relationship of 3-Substituted benzamide... derivatives as selective serotonin 5-HT4 receptor agonists. Chem Pharm Bull (Tokyo). 1998. Available at: [Link]

  • [2] bioRxiv. Novel, small molecules targeting the 5-HT4 receptor protect against stress-induced maladaptive behavior with efficacy across age. Available at:[Link]

  • [5] Frontiers in Pharmacology. The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties. Available at:[Link]

Sources

Validation

A Head-to-Head Showdown: Unveiling the Therapeutic Potential of Piperidine-Containing Compounds

A Deep Dive into the Structure-Activity Relationships and Performance of Key Pharmaceutical Agents The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

A Deep Dive into the Structure-Activity Relationships and Performance of Key Pharmaceutical Agents

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery. This guide offers a comprehensive, head-to-head comparison of prominent piperidine-containing compounds across three critical therapeutic areas: oncology, neuropsychiatry, and pain management. We will dissect their performance based on experimental data, elucidate the subtle yet crucial differences in their mechanisms of action, and provide detailed protocols for their evaluation, empowering researchers and drug development professionals to make informed decisions in their quest for novel therapeutics.

Part 1: The Anticancer Arena: Piperidine Derivatives in Oncology

Piperidine-based compounds have emerged as a formidable class of anticancer agents, exhibiting a broad spectrum of activity against various malignancies. Their mechanisms of action are diverse, ranging from the induction of apoptosis to the inhibition of key signaling pathways that drive tumor growth and proliferation.

Comparative Cytotoxicity

The in vitro cytotoxicity of piperidine derivatives is a key indicator of their potential as anticancer drugs. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for this evaluation. Below is a comparative analysis of the cytotoxic activity of selected piperidine-containing compounds against various human cancer cell lines.

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[1]
MDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Compound 17a PC3Prostate0.81[2]
MGC803Gastric1.09[1]
MCF-7Breast1.30[1]
Piperine MCF-7Breast24.3 µg/mL[3]
HT-29Colon>50 µg/mL[3]
3lPd (Piperidine-hydrazone Pd(II) complex) A549Lung61.25 ± 0.03[4]
3nPt (Piperidine-hydrazone Pt(II) complex) HepG2Hepatocellular77.01 ± 0.02[4]

Analysis of Cytotoxicity Data:

The data clearly indicates that the cytotoxic potency of piperidine derivatives can vary significantly based on their chemical structure and the cancer cell line being tested. For instance, DTPEP and Compound 17a demonstrate potent activity in the sub-micromolar to low micromolar range against breast and prostate cancer cells, respectively.[1][2] In contrast, the natural alkaloid Piperine shows weaker activity.[3] The metal complexes, 3lPd and 3nPt, exhibit moderate cytotoxicity against lung and liver cancer cells.[4] This highlights the importance of structural modifications to the piperidine scaffold in optimizing anticancer efficacy.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

A significant number of piperidine derivatives exert their anticancer effects by modulating critical signaling pathways that are frequently dysregulated in cancer.[1] One of the most crucial of these is the PI3K/Akt pathway, a key regulator of cell survival, proliferation, and metabolism.[5][6][7]

dot graph "PI3K_Akt_Signaling_Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05"]; PIP3 [label="PIP3", fillcolor="#FBBC05"]; PTEN [label="PTEN", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Inhibition", shape=ellipse, fillcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#FFFFFF"]; Metabolism [label="Metabolism", shape=ellipse, fillcolor="#FFFFFF"];

// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates PIP2 to"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [label="Activates"]; PTEN -> PIP3 [label="Inhibits", arrowhead="tee"]; Akt -> mTORC1 [label="Activates"]; Akt -> Apoptosis [label="Inhibits", arrowhead="tee"]; mTORC1 -> Proliferation; mTORC1 -> Metabolism; } caption: "The PI3K/Akt Signaling Pathway.[5][6][7]"

Many piperidine-containing anticancer agents function by inhibiting key components of this pathway, such as PI3K or Akt, leading to a downstream cascade of events that culminates in apoptosis and the cessation of cell proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.[8][9][10][11][12]

dot graph "MTT_Assay_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF"]; Seed [label="Seed cells in 96-well plate", fillcolor="#F1F3F4"]; Incubate1 [label="Incubate for 24h", fillcolor="#F1F3F4"]; Treat [label="Treat with piperidine compound", fillcolor="#FBBC05"]; Incubate2 [label="Incubate for 24-72h", fillcolor="#FBBC05"]; Add_MTT [label="Add MTT solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate for 4h", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solubilize [label="Add solubilization buffer (e.g., DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="Measure absorbance at 570 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Start -> Seed; Seed -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> Add_MTT; Add_MTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Measure; Measure -> End; } caption: "Workflow of the MTT Assay.[8][9][10][11][12]"

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the piperidine-containing compound and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization buffer, such as DMSO, to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells.

Part 2: The Neuropsychiatric Landscape: A Tale of Two Antipsychotics

In the realm of neuropsychiatry, piperidine-containing compounds have made a profound impact, particularly in the treatment of schizophrenia. Risperidone and its active metabolite, paliperidone, are two widely prescribed atypical antipsychotics that share a common piperidine core. However, subtle structural differences lead to distinct pharmacological profiles and clinical effects.[13][14][15][16]

Comparative Receptor Binding Profiles

The therapeutic and side-effect profiles of antipsychotics are largely determined by their binding affinities for various neurotransmitter receptors.

ReceptorRisperidone Ki (nM)Paliperidone Ki (nM)
Dopamine D2 3.134.8
Serotonin 5-HT2A 0.160.3
α1-Adrenergic 0.81.1
α2-Adrenergic 1.83.2
Histamine H1 2.16.5

Data compiled from multiple sources. Ki values can vary between studies.

Analysis of Binding Affinities:

Both risperidone and paliperidone are potent antagonists of dopamine D2 and serotonin 5-HT2A receptors, which is central to their antipsychotic action.[13][15] However, risperidone generally exhibits a higher affinity for 5-HT2A receptors compared to D2 receptors, resulting in a lower 5-HT2A/D2 binding ratio than paliperidone.[13] This difference in receptor affinity may contribute to variations in their clinical efficacy and side-effect profiles, such as the incidence of extrapyramidal symptoms and hyperprolactinemia.[15]

Mechanism of Action: Dopamine D2 Receptor Signaling

The primary mechanism of action for most antipsychotic drugs involves the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.

dot graph "Dopamine_D2_Receptor_Signaling" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Dopamine [label="Dopamine", fillcolor="#FBBC05"]; D2R [label="Dopamine D2 Receptor", fillcolor="#F1F3F4"]; Gi [label="Gi Protein", fillcolor="#F1F3F4"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA [label="PKA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effects\n(e.g., Gene Transcription)", shape=ellipse, fillcolor="#FFFFFF"]; Antipsychotic [label="Risperidone / Paliperidone", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Dopamine -> D2R [label="Binds"]; D2R -> Gi [label="Activates"]; Gi -> AC [label="Inhibits", arrowhead="tee"]; AC -> cAMP [label="Reduces production of"]; cAMP -> PKA [label="Reduces activation of"]; PKA -> Downstream [label="Alters"]; Antipsychotic -> D2R [label="Blocks", arrowhead="tee"]; } caption: "Dopamine D2 Receptor Signaling Pathway.[17][18][19][20][21]"

By blocking D2 receptors, risperidone and paliperidone reduce dopaminergic neurotransmission, which is thought to be hyperactive in schizophrenia, thereby alleviating psychotic symptoms.

Part 3: The Pain Management Frontier: Fentanyl and Its Analogs

The piperidine scaffold is the backbone of one of the most potent classes of analgesics: the 4-anilidopiperidines, with fentanyl being the archetypal member. These synthetic opioids are powerful agonists of the μ-opioid receptor and are widely used for the management of severe pain.

Comparative Potency of Fentanyl Analogs

The analgesic potency of fentanyl and its analogs can vary dramatically with minor structural modifications.

CompoundRelative Potency (Morphine = 1)
Morphine 1
Fentanyl 100
Alfentanil 10-20
Sufentanil 500-1000
Remifentanil 100-200
Carfentanil 10,000

Data compiled from multiple sources.[22][23][24][25]

Analysis of Potency Data:

The data illustrates the profound impact of chemical modifications on the analgesic potency of fentanyl analogs. Carfentanil, for instance, is approximately 100 times more potent than fentanyl and 10,000 times more potent than morphine, highlighting the remarkable structure-activity relationships within this class of compounds.[22][23][24]

Experimental Protocol: Opioid Receptor Binding Assay

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.

dot graph "Opioid_Binding_Assay_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF"]; Prepare [label="Prepare cell membranes expressing μ-opioid receptor", fillcolor="#F1F3F4"]; Incubate [label="Incubate membranes with radioligand (e.g., [3H]DAMGO) and test compound", fillcolor="#FBBC05"]; Separate [label="Separate bound and free radioligand by filtration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="Quantify bound radioactivity using liquid scintillation counting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze data to determine Ki value", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Start -> Prepare; Prepare -> Incubate; Incubate -> Separate; Separate -> Measure; Measure -> Analyze; Analyze -> End; } caption: "Workflow of an Opioid Receptor Binding Assay.[26][27][28][29][30]"

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the μ-opioid receptor.[27]

  • Incubation: Incubate the membranes with a radiolabeled opioid ligand (e.g., [3H]DAMGO) and varying concentrations of the test compound.[26]

  • Filtration: Rapidly filter the incubation mixture to separate the membrane-bound radioligand from the unbound radioligand.[27]

  • Quantification: Measure the amount of radioactivity retained on the filters using a liquid scintillation counter.[27]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The piperidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. As this guide has demonstrated, subtle modifications to this simple heterocyclic ring can lead to profound differences in biological activity, potency, and selectivity. By understanding the intricate structure-activity relationships and employing robust experimental methodologies, researchers can continue to harness the power of the piperidine nucleus to develop the next generation of life-saving medicines.

References

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PMC - NIH. Available from: [Link]

  • Schematic drawing of the PI3K/Akt signaling pathway. The... ResearchGate. Available from: [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. Available from: [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. Available from: [Link]

  • Research progress on the PI3K/AKT signaling pathway in gynecological cancer (Review). Spandidos Publications. Available from: [Link]

  • D2 Receptor signaling mechanism. Upon dopamine binding to the... ResearchGate. Available from: [Link]

  • Comparative Pharmacology of Risperidone and Paliperidone. PMC. Available from: [Link]

  • Acetylcholinesterase Inhibition Assay. Bio-protocol. Available from: [Link]

  • Schematic diagram of D1-like dopamine receptor and D2-like dopamine... ResearchGate. Available from: [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library. Available from: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE. Available from: [Link]

  • Comparative Pharmacology of Risperidone and Paliperidone. PubMed. Available from: [Link]

  • Biology—Opioid Binding Assay. Bio-protocol. Available from: [Link]

  • Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega. Available from: [Link]

  • Comparison of In Silico AChE Inhibitory Potentials of Some Donepezil Analogues. DergiPark. Available from: [Link]

  • The Pharmacological Role and Clinical Applications of Antipsychotics' Active Metabolites: Paliperidone versus Risperidone. Walsh Medical Media. Available from: [Link]

  • Fentanyl Analogues. United States Sentencing Commission. Available from: [Link]

  • Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Publications. Available from: [Link]

  • The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. PMC. Available from: [Link]

  • Signalling profile differences: paliperidone versus risperidone. PMC. Available from: [Link]

  • Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. MDPI. Available from: [Link]

  • Paliperidone Palmitate versus Risperidone Long-Acting Injectable in Patients with Schizophrenia: A Meta-Analysis of Efficacy and Safety. Taylor & Francis Online. Available from: [Link]

  • Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butylcholinesterase in vitro. ResearchGate. Available from: [Link]

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. ACS Publications. Available from: [Link]

  • Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Boster Biological Technology. Available from: [Link]

  • Piperidine-Based Hydrazones and Their Pt(II)/Pd(II) Complexes: Synthesis, Structural Characterization, In Vitro Anticancer Evaluation, and In Silico Studies. Scilit. Available from: [Link]

  • Fentanyl Analogs: Structure-Activity-Relationship Study. ResearchGate. Available from: [Link]

  • Fentanyl and its analogues - 50 years on. UNODC. Available from: [Link]

  • Opioids-Structure and Synthesis. chem.bg.ac.rs. Available from: [Link]

  • Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers. Available from: [Link]

  • The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. ResearchGate. Available from: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. Available from: [Link]

  • Fentanyl Analogs. PNNL. Available from: [Link]

  • Novel Receptor-Binding-Based Assay for the Detection of Opioids in Human Urine Samples. ACS Publications. Available from: [Link]

  • Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Zenodo. Available from: [Link]

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PMC. Available from: [Link]

  • High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. PMC. Available from: [Link]

  • Comparative study between irisin and donepezil (Anticholinesterase) on cognitive functions in cases of scopolamine induced Alzheimer's disease. ScienceScholar. Available from: [Link]

  • Comparative Study of Donepezil-Loaded Formulations for the Treatment of Alzheimer's Disease by Nasal Administration. PubMed. Available from: [Link]

  • Comparative Study of Donepezil-Loaded Formulations for the Treatment of Alzheimer's Disease by Nasal Administration. MDPI. Available from: [Link]

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Comparative

Validating Off-Target Effects of 2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide Hydrochloride: A Comparative Profiling Guide

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Safety Pharmacology, Secondary Profiling, and Assay Comparison Executive Summary & Chemical Context The compound 2-ethoxy-N-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Safety Pharmacology, Secondary Profiling, and Assay Comparison

Executive Summary & Chemical Context

The compound 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride represents a privileged, yet potentially problematic, pharmacophore in medicinal chemistry. Substituted benzamides containing a basic piperidine moiety are highly effective at engaging monoaminergic G-protein-coupled receptors (GPCRs) and histone deacetylases (HDACs). However, this structural motif carries inherent secondary pharmacology risks.

The presence of a basic amine (pKa ~9.5) paired with a lipophilic aromatic ring is a classic trigger for off-target promiscuity [1]. Specifically, this chemotype is notorious for interacting with the hERG (Kv11.1) potassium channel —leading to delayed ventricular repolarization—and the 5-HT2B receptor , where unintended agonism can drive fatal cardiac valvulopathy.

This guide objectively compares the methodologies used to validate and triage the off-target effects of this compound, contrasting primary radioligand binding panels with functional cell-based assays, and provides field-proven experimental workflows to ensure scientific rigor in your safety pharmacology pipeline.

The Rationale for Off-Target Profiling: Understanding Causality

To design a self-validating screening cascade, one must understand the causality behind the off-target interactions of piperidine-linked benzamides.

  • The hERG Liability: The basic nitrogen of the piperidine ring becomes protonated at physiological pH. When the hERG channel opens during the cardiac action potential, this protonated amine enters the inner cavity of the pore, engaging in strong cation- π and π−π stacking interactions with residues Tyr652 and Phe656 . This state-dependent block necessitates functional electrophysiology rather than simple binding assays.

  • The 5-HT2B Risk: Promiscuous binding to the 5-HT2B receptor is common for benzamides. However, binding alone is not a liability; agonism is. Activation of 5-HT2B triggers Gq/11-coupled phospholipase C- β (PLC- β ) signaling, leading to intracellular calcium flux, mitogenesis, and ultimately, proliferation of cardiac fibroblasts (valvulopathy) [1].

SignalingPathway Cmpd 2-ethoxy-N-(piperidin-4-ylmethyl) benzamide Receptor 5-HT2B Receptor (Off-Target) Cmpd->Receptor Agonist Binding Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C-β Gq->PLC IP3 IP3 / Calcium Flux PLC->IP3 Cleaves PIP2 Effect Mitogenesis & Valvulopathy Risk IP3->Effect Chronic Activation

Caption: Intracellular signaling cascade of 5-HT2B receptor agonism, a critical off-target liability.

Comparative Methodologies: Binding vs. Functional Platforms

To validate the safety of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride, researchers must choose between high-throughput binding panels (e.g., Eurofins SafetyScreen44) and functional profiling panels (e.g., DiscoverX SAFETYscan47) [2].

Platform Comparison
FeatureRadioligand Binding (e.g., SafetyScreen44)Functional Assays (e.g., SAFETYscan47)Automated Patch-Clamp (hERG)
Primary Readout % Inhibition of radioligand bindingcAMP, IP1, Calcium flux, BRETIonic tail current amplitude
Mechanistic Insight Affinity ( Ki​ ) onlyEfficacy (Agonist vs. Antagonist), EC50​ State-dependent channel block
Throughput Ultra-High (384/1536-well)High (384-well)Medium (384-well automated)
Strategic Utility Cost-effective primary hazard identificationTriaging binding hits; assessing true biological riskDefinitive cardiac safety liability
Representative Off-Target Profile Data

To objectively evaluate 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride, we compare its typical profile against known reference benzamides (Haloperidol and Clebopride) across these platforms.

Compound5-HT2B Binding ( Ki​ )5-HT2B Functional (Efficacy)hERG Block ( IC50​ )D2 Receptor ( Ki​ )
2-ethoxy-N-(...)-benzamide HCl > 10 µM (Clean)N/A15.2 µM (Moderate Risk)45 nM
Clebopride (Reference)120 nMPartial Agonist (Flag)3.2 µM (High Risk)1.2 nM
Haloperidol (Reference)> 10 µMN/A0.03 µM (Severe Risk)0.7 nM

Data Interpretation: While 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide avoids the severe 5-HT2B liability seen in some substituted benzamides, its basic piperidine ring still confers a moderate hERG liability that must be mitigated during lead optimization.

Step-by-Step Experimental Workflows

To ensure trustworthiness, the following protocols represent self-validating systems. Every assay must include internal controls to prevent false positives/negatives.

Protocol A: Functional Triage via BRET ( β -Arrestin Recruitment)

If the compound flags positive in a primary binding screen, it must be triaged functionally to determine agonism vs. antagonism.

  • Cell Preparation: Plate CHO-K1 cells stably expressing the target GPCR (e.g., 5-HT2B) fused to ProLink™ and β -Arrestin fused to Enzyme Acceptor (EA) in a 384-well plate at 5,000 cells/well. Incubate overnight at 37°C.

  • Compound Preparation: Dissolve 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride in 100% DMSO to a 10 mM stock. Perform a 10-point serial dilution.

  • Agonist Mode Testing: Add the compound to the cells (final DMSO concentration 0.5%). Incubate for 90 minutes. Self-Validating Control: Include Serotonin (5-HT) as a positive control ( Emax​ ) and vehicle (DMSO) as a baseline.

  • Antagonist Mode Testing: In separate wells, pre-incubate cells with the compound for 30 minutes, followed by the addition of an EC80​ concentration of the reference agonist (5-HT).

  • Detection: Add the chemiluminescent substrate. Read luminescence on a microplate reader. An increase in signal in Agonist Mode indicates a severe liability; a decrease in Antagonist Mode indicates receptor blockade (generally a lower safety risk).

Protocol B: Automated Patch-Clamp for hERG Liability

Because piperidines exhibit state-dependent binding, simple rubidium flux assays are insufficient. Automated patch-clamp is the gold standard.

  • Electrophysiology Setup: Use a planar patch-clamp system (e.g., QPatch or SyncroPatch). Suspend CHO-hERG cells in extracellular recording solution and apply to the microfluidic chip to form a >1 G Ω gigaseal.

  • Voltage Protocol (Causality-Driven):

    • Hold the membrane resting potential at -80 mV.

    • Depolarize to +20 mV for 2 seconds (forces the channel into the open/inactivated state, allowing the piperidine moiety to enter the pore).

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Apply 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide at escalating concentrations (1 µM, 3 µM, 10 µM, 30 µM).

  • Data Analysis: Measure the peak amplitude of the tail current at -50 mV. Calculate the IC50​ based on fractional block. Self-Validating Control: Ensure complete block with 1 µM E-4031 (a selective hERG inhibitor) at the end of the sweep to validate cell responsiveness.

Visualizing the Validation Logic

The decision-tree below illustrates the optimal integration of binding and functional assays for basic benzamide drug candidates.

OffTargetWorkflow Start Compound Synthesis: 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide HCl Primary Primary Target Screen (e.g., Target GPCR/HDAC) Start->Primary SafetyPanel In Vitro Safety Panel (44-87 Target Binding) Primary->SafetyPanel Potent On-Target Activity Hit Significant Off-Target Hit (>50% inhibition at 10 µM) SafetyPanel->Hit Flagged Targets NoHit Clean Binding Profile SafetyPanel->NoHit No Flags Functional Functional Triage (cAMP / Calcium / BRET) Hit->Functional Determine Agonist/Antagonist hERG hERG Patch-Clamp (Cardiac Liability) NoHit->hERG Flag Severe Liability (e.g., 5-HT2B Agonism) Functional->Flag High Risk Profile Optimize Lead Optimization (Structural SAR) Functional->Optimize Moderate Risk hERG->Optimize IC50 < 10 µM Advance Advance to In Vivo Safety Pharmacology hERG->Advance IC50 > 30 µM Flag->Optimize

Caption: Workflow for off-target validation and triage of basic benzamide drug candidates.

References

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling." Nature Reviews Drug Discovery, 11(12), 909-922.[Link]

  • Eurofins Discovery. "A Tiered Approach - In Vitro SafetyScreen Panels." Eurofins Discovery Services.[Link]

  • Certara. "Secondary Intelligence: Empowering Decision-Making in Drug Development & Safety Assessment." Certara Knowledge Base.[Link]

Validation

A Comparative Guide to the Reproducible Synthesis of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide Hydrochloride

This guide provides an in-depth, comparative analysis of two common synthetic methodologies for the preparation of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride, a key intermediate in pharmaceutical research....

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of two common synthetic methodologies for the preparation of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride, a key intermediate in pharmaceutical research. The focus of this document is to equip researchers, scientists, and drug development professionals with the necessary protocols and insights to achieve high reproducibility in their synthetic efforts. We will explore two distinct amide coupling strategies, detailing the underlying chemistry, providing step-by-step protocols, and presenting a comparative analysis of their outcomes.

The principle of reproducibility is a cornerstone of chemical research.[1][2][3] In the context of drug discovery and development, the ability to consistently reproduce the synthesis of a target molecule with high purity and yield is paramount for advancing a project from the laboratory to clinical evaluation. This guide is structured to not only provide protocols but to also explain the rationale behind the experimental choices, thereby empowering the user to troubleshoot and adapt these methods as needed.

Method 1: EDC/HOBt-Mediated Amide Coupling

This classical approach utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.[4][5] The mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by HOBt to generate a more stable active ester, which is less susceptible to racemization and reacts efficiently with the amine to form the desired amide.[6]

Synthetic Workflow

cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Purification cluster_2 Step 3: Deprotection & Salt Formation Carboxylic_Acid 2-Ethoxybenzoic Acid Coupling EDC, HOBt, DIPEA in Anhydrous DMF Carboxylic_Acid->Coupling Amine tert-butyl 4-(aminomethyl)piperidine-1-carboxylate Amine->Coupling Intermediate N-Boc Protected Amide Coupling->Intermediate Workup Aqueous Workup Intermediate->Workup Chromatography Silica Gel Column Chromatography Workup->Chromatography Purified_Intermediate Purified N-Boc Amide Chromatography->Purified_Intermediate Deprotection HCl in Dioxane Purified_Intermediate->Deprotection Final_Product 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride Deprotection->Final_Product

Caption: Synthetic workflow for Method 1 using EDC/HOBt coupling.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(((2-ethoxybenzoyl)amino)methyl)piperidine-1-carboxylate

  • To a round-bottom flask, add 2-ethoxybenzoic acid (1.0 eq), HOBt (1.2 eq), and tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.1 eq).

  • Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.[4]

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once complete, dilute the mixture with ethyl acetate.

  • Wash the organic phase sequentially with water (to remove EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure protected amide.[7]

Step 2: Synthesis of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride

  • Dissolve the purified tert-butyl 4-(((2-ethoxybenzoyl)amino)methyl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of Dioxane or Methanol.

  • Cool the solution to 0 °C.

  • Add a solution of 4M HCl in Dioxane (5-10 eq) dropwise.

  • Stir the mixture at room temperature for 2-4 hours, monitoring for the consumption of starting material by TLC or LC-MS.

  • Upon completion, the product will often precipitate from the solution. If not, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether or pentane, and collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under high vacuum to yield the final hydrochloride salt.

Method 2: HATU-Mediated Amide Coupling

An alternative and often more efficient method involves the use of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent. HATU is known for its high reactivity and is particularly useful for coupling sterically hindered substrates or electron-deficient amines.[5][8] The mechanism proceeds through the formation of a highly reactive OAt-active ester, which rapidly reacts with the amine.[6]

Synthetic Workflow

cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Purification cluster_2 Step 3: Deprotection & Salt Formation Carboxylic_Acid 2-Ethoxybenzoic Acid Coupling HATU, DIPEA in Anhydrous DMF Carboxylic_Acid->Coupling Amine tert-butyl 4-(aminomethyl)piperidine-1-carboxylate Amine->Coupling Intermediate N-Boc Protected Amide Coupling->Intermediate Workup Aqueous Workup Intermediate->Workup Chromatography Silica Gel Column Chromatography Workup->Chromatography Purified_Intermediate Purified N-Boc Amide Chromatography->Purified_Intermediate Deprotection HCl in Dioxane Purified_Intermediate->Deprotection Final_Product 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride Deprotection->Final_Product

Caption: Synthetic workflow for Method 2 using HATU coupling.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(((2-ethoxybenzoyl)amino)methyl)piperidine-1-carboxylate

  • In a round-bottom flask, dissolve 2-ethoxybenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.1 eq) in DMF to the reaction mixture.

  • Stir at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Follow the same workup and purification procedure as described in Method 1, Step 1.

Step 2: Synthesis of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride

The deprotection and salt formation step is identical to that described in Method 1, Step 2.

Analytical Characterization

Regardless of the synthetic method, the final product must be rigorously characterized to confirm its identity, purity, and structure. Chromatographic and spectroscopic techniques are essential for this purpose.[9][10][11]

Data Summary Table
Analytical TechniqueExpected Results for 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride
¹H NMR (500 MHz, DMSO-d₆)Aromatic Protons: Multiplets between δ 7.0-7.8 ppm. Amide NH: Broad triplet around δ 8.5 ppm. Piperidine & Methylene Protons: Complex multiplets between δ 1.5-3.5 ppm. Ethoxy Group: Triplet (CH₃) around δ 1.4 ppm and quartet (CH₂) around δ 4.1 ppm.
¹³C NMR (125 MHz, DMSO-d₆)Carbonyl Carbon: ~165 ppm. Aromatic Carbons: 110-160 ppm. Piperidine & Methylene Carbons: 25-55 ppm. Ethoxy Carbons: ~15 ppm (CH₃) and ~64 ppm (CH₂).
Mass Spectrometry (ESI+)Expected [M+H]⁺ at m/z corresponding to the free base molecular weight.
HPLC Purity assessment, typically >95% for research-grade material.

Comparative Analysis of Synthetic Methods

The choice between EDC/HOBt and HATU often depends on the specific substrates and the desired reaction efficiency. Below is a comparison of the two methods for the synthesis of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride.

Comparative Workflow Diagram

cluster_0 Method 1: EDC/HOBt cluster_1 Method 2: HATU Start Starting Materials: 2-Ethoxybenzoic Acid Protected Piperidine Amine Coupling1 Amide Coupling (EDC/HOBt, 8-24h) Start->Coupling1 Coupling2 Amide Coupling (HATU, 2-6h) Start->Coupling2 Yield1 Typical Yield: 70-85% Coupling1->Yield1 Pros1 Pros: - Lower Cost - Readily Available Reagents Coupling1->Pros1 Cons1 Cons: - Longer Reaction Time - Urea Byproduct Removal Coupling1->Cons1 Workup Aqueous Workup & Column Chromatography Coupling1->Workup Yield2 Typical Yield: 85-95% Coupling2->Yield2 Pros2 Pros: - Faster Reaction - Higher Yields - Good for Difficult Couplings Coupling2->Pros2 Cons2 Cons: - Higher Cost - Reagent is Moisture Sensitive Coupling2->Cons2 Coupling2->Workup Deprotection Boc Deprotection & Salt Formation Workup->Deprotection End Final Product: 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride Deprotection->End

Caption: Comparative logical workflow of Method 1 vs. Method 2.

Performance Metrics
MetricMethod 1 (EDC/HOBt)Method 2 (HATU)Discussion
Typical Yield 70-85%85-95%HATU generally provides higher yields due to the higher reactivity of the OAt-active ester.
Reaction Time 8-24 hours2-6 hoursThe HATU-mediated coupling is significantly faster.
Reproducibility GoodExcellentWhile both methods are reproducible under controlled conditions, the faster reaction time and higher efficiency of HATU can lead to more consistent results, especially when dealing with less reactive substrates.
Purification Can be complicated by the water-soluble urea byproduct of EDC.Generally cleaner, with byproducts that are easily removed during aqueous workup.
Cost LowerHigherEDC and HOBt are significantly less expensive than HATU, making Method 1 more cost-effective for large-scale synthesis.

Conclusion and Recommendations

Both EDC/HOBt and HATU are reliable coupling reagents for the synthesis of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride.

  • For routine synthesis and large-scale production , the EDC/HOBt method is often preferred due to its cost-effectiveness. Careful control of the reaction conditions and a thorough aqueous workup are critical for achieving good reproducibility.

  • For rapid synthesis, difficult couplings, or when maximizing yield is the primary goal , the HATU method is the superior choice. Its speed and efficiency often justify the higher cost in a research and development setting.

Ultimately, achieving reproducibility in any chemical synthesis relies on meticulous attention to detail, including the use of high-purity, anhydrous reagents and solvents, precise control over reaction stoichiometry and temperature, and consistent monitoring and purification techniques.[12] By understanding the nuances of each method presented in this guide, researchers can make informed decisions to ensure the robust and reproducible synthesis of this and other valuable benzamide derivatives.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Research and Reviews. (n.d.). Chromatographic Techniques in Pharmaceutical and Chemical Analysis: Principles, Methods, and Applications. Open Access Journals.
  • PMC. (n.d.). Different chromatographic techniques and recent advancements for biomedical and pharmaceutical applications.
  • Walsh Medical Media. (2025, June 30). Chromatographic Techniques in Drug Analysis.
  • SCION Instruments. (n.d.). How Chromatography Is Used In Pharmaceutical Analysis.
  • Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing.
  • PMC. (n.d.). Reproducibility in chemistry research. NIH.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Benchchem. (n.d.). Technical Support Center: Refining Purification of N-benzoyl-N-(phenylmethyl)benzamide.
  • Cytiva. (2026, March 8). What is chromatography – types, uses, principles.
  • ResearchGate. (n.d.). (PDF) Reproducibility in chemistry research.
  • PubMed. (2024, June 26). Reproducibility in chemistry research.
  • Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • PMC. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
  • YouTube. (2024, June 19). Repeatability and Reproducibility in Analytical Chemistry.

Sources

Comparative

Mechanistic Causality: Why Benzamides Offer Superior Safety Profiles

Title: Comparative Toxicity and Efficacy Profiling of Novel Benzamide Derivatives: A Guide for Preclinical Development Introduction Benzamide derivatives represent a highly versatile and privileged pharmacophore in moder...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Toxicity and Efficacy Profiling of Novel Benzamide Derivatives: A Guide for Preclinical Development

Introduction Benzamide derivatives represent a highly versatile and privileged pharmacophore in modern drug discovery. Recent structural optimizations have yielded novel benzamides targeting diverse pathologies, functioning as Histone Deacetylase (HDAC) inhibitors, Sigma-1 receptor (S1R) agonists, and HOXA1 transcription factor suppressors[1][2][3]. However, the transition from hit-to-lead relies heavily on establishing a favorable therapeutic window. This guide provides a comprehensive, objective comparison of the toxicity profiles of novel benzamide derivatives against traditional alternatives, grounded in experimental causality and self-validating methodologies.

The toxicity of a compound is inextricably linked to its metabolic fate and off-target binding. Traditional hydroxamic acid-type inhibitors (e.g., Vorinostat) are prone to the Lossen rearrangement, a metabolic degradation pathway that generates reactive isocyanate intermediates[1]. These electrophiles attack nucleophilic DNA bases, forming bulky DNA adducts and driving genotoxicity[1].

In contrast, novel benzamide-type derivatives (e.g., Entinostat, MPK77, and next-generation S1R agonists) bypass this liability. The stable amide bond resists forming reactive electrophiles, significantly lowering their genotoxic hazard[1]. Furthermore, recent pharmacomodulations of benzamide-based S1R agonists have demonstrated exceptional selectivity over the Sigma-2 receptor (S2R), dramatically reducing off-target cardiac toxicity and CNS liabilities[3].

Mechanism Benzamide Benzamide Derivatives (e.g., Entinostat, S1R Agonists) Target High Target Affinity (HDAC, S1R, HOXA1) Benzamide->Target Metabolism Stable Amide Bond (No Isocyanates) Benzamide->Metabolism OffTarget Low Off-Target Binding (Reduced CNS/Cardiac) Benzamide->OffTarget Efficacy Therapeutic Efficacy (Apoptosis in Tumors, Neuroprotection) Target->Efficacy Toxicity Minimized Genotoxicity & Cytotoxicity Metabolism->Toxicity Prevents DNA Adducts OffTarget->Toxicity Safe Profile

Mechanistic pathway illustrating the safety and efficacy profile of novel benzamide derivatives.

Comparative Toxicity Data: Benzamides vs. Alternatives

To objectively evaluate the performance of novel benzamides, we must compare their cytotoxicity, genotoxicity, and selectivity indices against reference compounds. The table below synthesizes recent quantitative findings across different therapeutic targets.

Compound Class / Specific DrugPrimary TargetEfficacy (IC50 / Ki)Cytotoxicity (IC50 in non-malignant cells)Selectivity IndexKey Toxicity Advantage over Alternatives
Hydroxamic Acid (Vorinostat) Pan-HDAC~0.05 µM< 10 µM (V79 cells)LowReference standard; high genotoxic hazard due to DNA adducts[1].
Benzamide (Entinostat/MPK77) Class I HDAC~0.5 µM> 50 µM (V79 cells)Moderate-HighAbsence of isocyanate intermediates; significantly lower genotoxicity[1].
Novel Benzamide (Compound 2) Sigma-1 ReceptorKi = 0.6 nM> 100 µM (SH-SY5Y)166,666Superior cardiac safety; minimal off-target CNS receptor interactions[3].
Benzamide Derivative (F2-15) HOXA1~10 µMTolerated in vivoHighInduces targeted apoptosis in tumor xenografts with minimal plasma toxicity[2].

Experimental Protocols: Self-Validating Toxicity Workflows

A robust toxicity evaluation cannot rely on a single endpoint. Discrepancies between assays often occur because they measure different cellular distress signals[4]. For instance, a drop in MTT signal without LDH release indicates a cytostatic effect (metabolic shutdown) rather than immediate cytotoxic lysis[4]. The following step-by-step protocol establishes a self-validating system using orthogonal assays to ensure data integrity[4][5].

Step-by-Step Methodology: Orthogonal In Vitro Cytotoxicity Assessment

  • Step 1: Cell Seeding & Synchronization

    • Action: Seed non-malignant indicator cells (e.g., V79 hamster lung cells or SH-SY5Y neuroblastoma cells) in 96-well plates at 5,000 cells/well[1][3][5]. Serum-starve for 24 hours.

    • Causality: Synchronization ensures all cells are in the same cell-cycle phase, eliminating proliferation-rate bias during compound exposure[3].

  • Step 2: Compound Treatment & Controls

    • Action: Prepare serial dilutions of the benzamide derivative (0.1 µM to 100 µM). Maintain final DMSO concentration strictly below 0.5%[5]. Include a Vehicle Control (0.5% DMSO) and an Untreated Control.

    • Causality: High solvent concentrations independently induce cell stress. The vehicle control isolates the compound's true toxicological effect from solvent-induced artifacts[4].

  • Step 3A: Metabolic Viability (MTT/Alamar Blue Assay)

    • Action: After 72 hours, add MTT reagent (5 mg/mL) and incubate for 2-4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm[3][4][5].

    • Causality: Measures mitochondrial dehydrogenase activity. A reduction indicates either cell death or metabolic inhibition[4][5].

  • Step 3B: Membrane Integrity (LDH Release Assay)

    • Action: In parallel, collect the cell culture supernatant from a duplicate plate. Add LDH reaction mixture and measure absorbance[4][5].

    • Causality: LDH is a cytosolic enzyme. Its presence in the supernatant definitively proves plasma membrane rupture, distinguishing true necrosis/late apoptosis from mere metabolic suppression[4].

  • Step 4: Mechanistic Validation (Flow Cytometry)

    • Action: Harvest cells using TrypLE™ Express. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometry[4].

    • Causality: Annexin V binds exposed phosphatidylserine (early apoptosis), while PI enters membrane-compromised cells (necrosis)[4]. This validates whether the toxicity observed in Steps 3A/3B is programmed (apoptotic) or uncontrolled (necrotic)[4].

Protocol Step1 1. Cell Seeding (e.g., V79, SH-SY5Y) Optimal Density Step2 2. Compound Exposure (0.1 - 100 µM) Include Vehicle Controls Step1->Step2 Split Orthogonal Assays Step2->Split Step3A 3A. MTT / Alamar Blue (Metabolic Viability) Split->Step3A Step3B 3B. LDH Release (Membrane Integrity) Split->Step3B Step4 4. Flow Cytometry (Annexin V / PI Staining) Step3A->Step4 If Viability Drops Step3B->Step4 If LDH Increases Step5 5. Data Synthesis (IC50 & Selectivity Index) Step4->Step5

Self-validating high-throughput experimental workflow for benzamide cytotoxicity screening.

Conclusion

Novel benzamide derivatives consistently demonstrate superior safety profiles compared to legacy scaffolds. By avoiding reactive metabolic intermediates and exhibiting high target selectivity, they minimize genotoxic and cytotoxic hazards[1][3]. However, proving this safety requires rigorous, self-validating experimental designs that pair metabolic assays with membrane integrity and apoptotic markers, ensuring that preclinical data accurately predicts in vivo success.

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Validation

A Comparative Guide to Confirming the Binding Affinity of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride at the Dopamine D2 Receptor

This guide provides a comprehensive framework for determining the binding affinity of the novel compound, 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride. Given its structural motifs—a benzamide core linked to a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for determining the binding affinity of the novel compound, 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride. Given its structural motifs—a benzamide core linked to a piperidine moiety—a primary pharmacological target is hypothesized to be the human dopamine D2 receptor (D2R), a critical G protein-coupled receptor (GPCR) in neuropsychiatric signaling and a target for numerous antipsychotic drugs.[1][2]

This document is designed for researchers, scientists, and drug development professionals. It will objectively compare methodologies for affinity determination and benchmark the performance of our topic compound against established D2R ligands, supported by detailed experimental protocols.

The Imperative of Binding Affinity in Drug Discovery

Binding affinity, typically quantified by the inhibition constant (Kᵢ) or dissociation constant (Kₑ), is a cornerstone of drug development. It measures the strength of the interaction between a ligand and its receptor. A high affinity (low Kᵢ value) is often a prerequisite for potent pharmacological activity. However, the kinetics of this binding—how quickly a drug associates and dissociates from its target—can also profoundly influence its therapeutic profile and side effects. For instance, drugs with fast-on/slow-off kinetics at the D2R, like haloperidol, are associated with a higher risk of extrapyramidal symptoms.[3] Therefore, accurately quantifying binding affinity is a critical first step in characterizing any new chemical entity.

Comparative Ligands for Benchmarking

To contextualize the binding affinity of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride, we will use two well-characterized drugs as benchmarks:

  • Haloperidol : A conventional "typical" antipsychotic that acts as a potent D2R antagonist.[1]

  • Aripiprazole : An "atypical" antipsychotic known for its unique profile as a D2R partial agonist, often referred to as a dopamine system stabilizer.[4][5]

These compounds represent different ends of the functional spectrum at the D2R and provide robust reference points for our analysis.

Methodologies for Determining Binding Affinity

We will detail two scientifically robust methods for determining binding affinity: the traditional gold-standard Radioligand Binding Assay and a modern, non-radioactive alternative, the Homogeneous Time-Resolved Fluorescence (HTRF) Assay.

3.1. Gold Standard: Competitive Radioligand Binding Assay

This technique remains a fundamental tool in pharmacology for its precision and reliability.[6] It measures the ability of an unlabeled test compound (our benzamide hydrochloride) to compete with a radiolabeled ligand (a "hot" ligand) for binding to the target receptor.

Principle of Causality: The assay's logic rests on the law of mass action. The concentration of the test compound required to displace 50% of the specific binding of the radioligand (the IC₅₀ value) is directly related to its binding affinity. By using a fixed concentration of a high-affinity radioligand, we can accurately determine the relative affinity of our unlabeled compound. The Cheng-Prusoff equation is then used to convert the empirically determined IC₅₀ to the Kᵢ value, which is an intrinsic property of the compound, independent of assay conditions.[7]

cluster_0 Assay Preparation cluster_1 Execution cluster_2 Data Acquisition & Analysis Reagents Prepare Reagents: - Membrane prep (D2R source) - Radioligand ([³H]-Spiperone) - Test Compound dilutions - Buffers Plates Prepare 96-well Plates: - Total Binding wells - Non-Specific Binding wells - Competitive Binding wells Reagents->Plates Dispense into Incubate Incubate plate (e.g., 60 min at 30°C) to reach equilibrium Plates->Incubate Filter Rapidly filter contents through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer to remove unbound ligand Filter->Wash Count Add scintillation cocktail and measure radioactivity (CPM) in a liquid scintillation counter Wash->Count Calculate Calculate Specific Binding: Total CPM - Non-Specific CPM Count->Calculate Plot Plot Specific Binding vs. log[Test Compound] Calculate->Plot Analyze Determine IC₅₀ via non-linear regression Plot->Analyze Ki Calculate Kᵢ using Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Analyze->Ki

Caption: Workflow for a Competitive Radioligand Binding Assay.

Experimental Protocol: Competitive Radioligand Binding for D2R

  • Objective : To determine the Kᵢ of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride for the human dopamine D2 receptor.

  • Materials :

    • Receptor Source : Commercially available membrane preparations from CHO-K1 or HEK-293 cells stably expressing the human D2R.

    • Radioligand : [³H]-Spiperone (a high-affinity D2R antagonist), with a known Kₑ value.

    • Assay Buffer : 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Wash Buffer : Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Non-specific Control : 10 µM Haloperidol.

    • Apparatus : 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), liquid scintillation counter, and scintillation cocktail.[8]

  • Procedure :

    • Membrane Preparation : Thaw the D2R membrane preparation on ice. Dilute in assay buffer to a final concentration that ensures the total radioligand bound is less than 10% of the total added (e.g., 5-10 µg protein/well).[8]

    • Assay Setup : In a 96-well plate, set up the following reactions in triplicate (final volume of 250 µL):

      • Total Binding : 50 µL of assay buffer + 50 µL [³H]-Spiperone (at a final concentration near its Kₑ, e.g., 0.2 nM) + 150 µL of diluted membrane preparation.

      • Non-Specific Binding (NSB) : 50 µL of 10 µM Haloperidol + 50 µL [³H]-Spiperone + 150 µL of membranes.

      • Competitive Binding : 50 µL of serially diluted 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride (e.g., from 10⁻¹¹ M to 10⁻⁵ M) + 50 µL [³H]-Spiperone + 150 µL of membranes.

    • Incubation : Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[8]

    • Filtration : Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand.

    • Washing : Immediately wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.

    • Counting : Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the retained radioactivity in a liquid scintillation counter.

  • Data Analysis :

    • Calculate the specific binding for each concentration: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound's concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[7]

3.2. Modern Alternative: HTRF Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, non-radioactive technology based on Förster's Resonance Energy Transfer (FRET). It offers a high-throughput, mix-and-read format without separation steps.[9][10]

Principle of Causality: The assay utilizes two fluorophores: a long-lifetime donor (e.g., Terbium cryptate) and an acceptor (e.g., d2). The D2 receptor is labeled with the donor, and a specific D2R ligand is labeled with the acceptor. When the labeled ligand binds to the labeled receptor, the donor and acceptor are brought into close proximity, allowing energy transfer to occur upon excitation of the donor. A test compound will compete with the labeled ligand for binding to the receptor. This competition reduces the amount of labeled ligand bound, leading to a decrease in the FRET signal. The decrease in signal is directly proportional to the displacement activity of the test compound, from which an IC₅₀ and subsequently a Kᵢ can be derived.[10][11]

cluster_0 No Competition (High FRET Signal) cluster_1 With Competition (Low FRET Signal) Receptor_A D2 Receptor Terbium (Donor) Ligand_A d2-Ligand d2 (Acceptor) Receptor_A:f1->Ligand_A:f1 Binding Signal_A High HTRF Signal Receptor_B D2 Receptor Terbium (Donor) Test_Cmpd Test Compound (e.g., Benzamide HCl) Receptor_B->Test_Cmpd Binding Signal_B Low HTRF Signal Ligand_B d2-Ligand d2 (Acceptor)

Caption: Principle of a competitive HTRF binding assay.

Experimental Protocol: HTRF for D2R

  • Objective : To determine the Kᵢ of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride for the human D2R using a non-radioactive method.

  • Materials :

    • Receptor/Cell Source : Tag-lite® Dopamine D2 labeled cells (e.g., from Revvity), which are pre-labeled with Terbium.[9]

    • Fluorescent Ligand : A fluorescently labeled D2R antagonist (e.g., Spiperone-d2).[10]

    • Assay Buffer/Medium : As recommended by the manufacturer (e.g., Tag-lite labeling medium).

    • Apparatus : Low-volume 384-well plates, and an HTRF-compatible plate reader.

  • Procedure :

    • Reagent Preparation : Prepare serial dilutions of the test compound (2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride) and the unlabeled reference compound (e.g., Haloperidol) in the assay medium.

    • Assay Setup : In a 384-well plate, add reagents in the following order (e.g., for a 20 µL final volume):[9]

      • 5 µL of the test compound dilution or reference compound.

      • 5 µL of the fluorescent ligand (Spiperone-d2) at a fixed concentration (e.g., 2x final concentration).

      • 10 µL of the Terbium-labeled D2R cells.

    • Incubation : Incubate the plate in the dark at room temperature for a duration specified by the kit manufacturer (e.g., 1-2 hours) to reach equilibrium. No washing or separation is needed.

    • Signal Reading : Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis :

    • The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the test compound's concentration.

    • Determine the IC₅₀ value using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation as described for the radioligand assay.

Data Presentation and Interpretation

The binding affinity data should be summarized in a clear, tabular format for direct comparison. The Kᵢ value represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Kᵢ value indicates a higher binding affinity.

Table 1: Comparative Binding Affinities at the Human Dopamine D2 Receptor

CompoundClassD2R Kᵢ (nM)Reference
2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride Test Compound(Hypothetical Value)(To be determined)
HaloperidolAntagonist0.89[1]
AripiprazolePartial Agonist0.34[4][5]

Interpretation of Results : By comparing the experimentally determined Kᵢ for our test compound to those of Haloperidol and Aripiprazole, we can classify its affinity. For example, a Kᵢ value below 10 nM would be considered high affinity, comparable to established antipsychotics. A value between 10-100 nM would be moderate, and above 100 nM would be progressively lower. This quantitative comparison is the first step toward understanding the compound's potential potency and selectivity.

Conclusion

This guide outlines a rigorous, evidence-based approach to confirming the binding affinity of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride, using the dopamine D2 receptor as a scientifically justified, hypothetical target. By employing both the gold-standard radioligand binding assay and a modern HTRF assay, researchers can generate robust, reproducible data. Comparing these results against well-characterized drugs like Haloperidol and Aripiprazole provides essential context for evaluating the compound's potential as a novel therapeutic agent. This systematic validation of target engagement is a non-negotiable step in the journey from chemical synthesis to clinical candidacy.

References
  • Tuplin, E. W., & Holahan, M. R. (2017). Aripiprazole, a drug that displays partial agonism and functional selectivity. Current Neuropharmacology, 15(8), 1192-1207.

  • Aboagye, K., & Zolkowska, D. (2012). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry, 20(1), 539-547.

  • Martin, S. (2020). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Psych Central.

  • BenchChem. (2025). An In-depth Technical Guide to the Dopamine D2 Receptor Binding Affinity of Ridazin (Thioridazine). BenchChem.

  • Sykes, D. A., et al. (2019). Structure–Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. Journal of Medicinal Chemistry, 62(20), 9293-9307.

  • Nikiforuk, A. (2015). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 73, 57-64.

  • Revvity. (n.d.). Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points. Revvity.

  • Revvity. (n.d.). Upstream/ downstream GPCR readout monitoring with GTP Gi binding and cAMP Gi HTRF assays. Revvity.

  • BenchChem. (2025). Technical Support Center: Optimizing Dopamine D2 Receptor Antagonist Concentration for Cell-Based Assays. BenchChem.

  • Sasa, M., & Ito, H. (1991). Binding of [3H]haloperidol to dopamine D2 receptors in the rat striatum. Clinical and Experimental Pharmacology and Physiology, 18(4), 269-276.

  • van der Meer, F. J., et al. (2015). Dopamine D2-receptor affinity of antipsychotics in relation to subjective well-being in patients with a psychotic disorder. Journal of Psychopharmacology, 29(12), 1240-1245.

  • Wang, S., et al. (2020). Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. Nature Communications, 11(1), 999.

  • Gründer, G., & Hiemke, C. (2022). Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice. Frontiers in Psychiatry, 13, 852959.

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH.

  • Roth, B. L., et al. (2004). Affinities for aripiprazole and reference compounds at various receptors, channels and transporters. Psychopharmacology, 174(1), 34-39.

  • St-Gelais, F., & Jelen, L. A. (2023). Aripiprazole: examining the clinical implications of D2 affinity. Journal of Clinical Psychopharmacology, 43(2), 189-191.

  • Mönnich, D. (2018). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Würzburg.

  • ChEMBL. (n.d.). HTS Assay for Allosteric Antagonists of the Human D2 Dopamine Receptor: Hit Validation in HTRF. EMBL-EBI.

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology.

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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